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  • Product: 1-Nitro-3-(phenylethynyl)benzene
  • CAS: 29338-47-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthesis of 1-Nitro-3-(phenylethynyl)benzene: A Technical Whitepaper

Executive Summary In the fields of medicinal chemistry and organic materials science, diarylalkynes serve as critical rigid scaffolds. 1-Nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of medicinal chemistry and organic materials science, diarylalkynes serve as critical rigid scaffolds. 1-Nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly versatile intermediate. The rigid alkyne linker enforces a linear, highly conjugated geometry, while the meta-directing, electron-withdrawing nitro group provides a synthetic handle for further functionalization (e.g., reduction to an aniline for amide coupling).

This whitepaper provides an authoritative, in-depth analysis of the exact mass, molecular weight, mass spectrometry (MS) fragmentation behavior, and a self-validating synthetic methodology for 1-nitro-3-(phenylethynyl)benzene.

Fundamental Physicochemical Properties

For researchers transitioning between in silico design, analytical verification, and macroscopic synthesis, distinguishing between exact mass and molecular weight is paramount.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). This value is strictly used for calibrating High-Resolution Mass Spectrometry (HRMS) equipment, such as Orbitrap or Q-TOF systems, to confirm structural identity with sub-5 ppm mass accuracy.

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights, which account for the natural isotopic distribution of elements on Earth. This value dictates the macroscopic stoichiometry required for benchtop synthesis.

PropertyValueCausality / Laboratory Application
Chemical Formula C14​H9​NO2​ Baseline for all stoichiometric and mass calculations.
Monoisotopic Exact Mass 223.0633 DaTarget for HRMS inclusion lists to confirm structural identity without isotopic interference.
Molecular Weight 223.23 g/mol Used for bulk synthetic stoichiometry, yield calculations, and reagent weighing.
Nominal Mass 223 DaUsed for low-resolution MS (e.g., single quadrupole LC-MS) monitoring during synthesis.

Mass Spectrometry (MS) Characterization & Fragmentation Causality

Characterizing 1-nitro-3-(phenylethynyl)benzene via MS requires specific ionization strategies due to its chemical structure [4]. The molecule lacks highly basic sites (like aliphatic amines) or acidic sites (like carboxylic acids), making standard positive-mode Electrospray Ionization (ESI+) challenging.

Ionization Causality: Instead of ESI+, Atmospheric Pressure Chemical Ionization (APCI) or Negative-Ion Mode ESI (ESI-) is recommended. The highly electrophilic nitro group readily captures thermal electrons in the source to form a highly stable, long-lived radical anion ( [M]∙− ).

Fragmentation Pathways: Upon collision-induced dissociation (CID) in MS/MS, the radical anion undergoes predictable, self-validating fragmentation:

  • Neutral Loss of NO (30 Da): The nitro group rearranges and ejects nitric oxide, leaving a stable phenoxy radical anion at m/z 193.06.

  • Neutral Loss of NO 2​ (46 Da): Direct cleavage of the C-N bond yields a phenyl radical at m/z 177.07.

  • Alkyne Cleavage: High collision energies will fracture the rigid sp-hybridized core, yielding smaller aromatic fragments (e.g., m/z 77.04).

MS_Fragmentation M [M]•⁻ m/z 223.06 F1 [M - NO]⁻ m/z 193.06 M->F1 -NO (30 Da) F2 [M - NO2]⁻ m/z 177.07 M->F2 -NO2 (46 Da) F3 Phenyl Cleavage m/z 77.04 M->F3 Alkyne Cleavage

MS/MS fragmentation pathways of 1-nitro-3-(phenylethynyl)benzene.

Synthetic Methodology: The Sonogashira Cross-Coupling

The most efficient route to synthesize 1-nitro-3-(phenylethynyl)benzene is the Sonogashira cross-coupling of 1-iodo-3-nitrobenzene with phenylacetylene [1][2].

Causality of Reagent Selection
  • Aryl Halide Choice: 1-iodo-3-nitrobenzene is chosen over the bromo- or chloro- derivatives because the weaker C-I bond dissociation energy ensures rapid oxidative addition to the Palladium(0) center at room temperature, outcompeting degradation pathways.

  • Atmospheric Control: The reaction must be strictly degassed. In the presence of oxygen, the copper co-catalyst will drive the Glaser homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne, consuming the alkyne and complicating silica gel purification.

Step-by-Step Self-Validating Protocol
  • Reagent Preparation: Charge an oven-dried Schlenk flask with 1-iodo-3-nitrobenzene (1.0 eq), Pd(PPh3​)2​Cl2​ (0.02 eq), and CuI (0.04 eq).

    • Validation: Pd(PPh3​)2​Cl2​ is a yellow, air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent & Base Addition: Inject anhydrous, degassed triethylamine ( Et3​N ) and THF (1:1 v/v) via syringe.

    • Causality: Et3​N serves a dual purpose as both the co-solvent and the stoichiometric base required to neutralize the HI generated during the catalytic cycle.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise. Stir the mixture at room temperature.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 9:1 Hexanes:Ethyl Acetate. The product will appear as a highly fluorescent spot under 365 nm UV light due to the extended diarylalkyne conjugation, confirming successful C-C bond formation before workup.

  • Workup & Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography to yield the pale yellow solid.

    • Causality: NH4​Cl selectively sequesters copper salts into the aqueous layer, preventing catalytic degradation of the product during rotary evaporation.

Sonogashira_Workflow Step1 1. Substrate Preparation 1-iodo-3-nitrobenzene + Phenylacetylene Step2 2. Catalyst Activation Pd(II) to Pd(0) via reduction Step1->Step2 Step3 3. Oxidative Addition Pd(0) inserts into Ar-I bond Step2->Step3 Step4 4. Transmetalation Cu-acetylide transfers alkyne to Pd Step3->Step4 Step5 5. Reductive Elimination Product release & Pd(0) regeneration Step4->Step5 Step5->Step3 Catalytic Cycle Step6 6. Purification Silica gel chromatography Step5->Step6

Step-by-step Sonogashira cross-coupling workflow and catalytic cycle.

References

  • Synthesis of phenyl-3-nitrophenylacetylene PrepChem[Link][1]

  • Palladium and Copper Catalyzed Sonogashira Cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Catalysts (MDPI)[Link] [2]

  • Ionization and Dissociation of Diphenyl and Condensed Ring Aromatics by Electron Impact. I. Biphenyl, Diphenylacetylene, and Phenanthrene The Journal of Physical Chemistry (ACS)[Link] [4]

Exploratory

1H and 13C NMR chemical shifts of 1-nitro-3-(phenylethynyl)benzene

An in-depth technical guide for researchers and drug development professionals on the structural elucidation of 1-nitro-3-(phenylethynyl)benzene using Nuclear Magnetic Resonance (NMR) spectroscopy. Executive Summary Diar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the structural elucidation of 1-nitro-3-(phenylethynyl)benzene using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

Diarylalkynes are privileged scaffolds in medicinal chemistry and materials science, often serving as rigid linkers or precursors to complex heterocycles. The molecule 1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) presents a unique analytical challenge due to the competing electronic effects of a strongly electron-withdrawing nitro group and the magnetic anisotropy of an internal alkyne. This whitepaper provides a comprehensive, self-validating protocol for the acquisition and interpretation of its 1 H and 13 C NMR spectra, detailing the mechanistic causality behind its chemical shifts [1].

Theoretical Framework: Causality of Chemical Shifts

To accurately assign the NMR spectra of 1-nitro-3-(phenylethynyl)benzene, one must first understand the physical phenomena dictating the electron density around its nuclei.

  • Inductive (-I) and Resonance (-M) Effects: The nitro ( −NO2​ ) group is a powerful electron-withdrawing group (EWG). It drastically reduces electron density at the ortho and para positions of the attached benzene ring through resonance, leading to significant deshielding (higher ppm) of the protons and carbons at these positions. The ipso carbon (C1) experiences extreme deshielding due to the direct electronegativity of the attached nitrogen and oxygen atoms.

  • Diamagnetic Anisotropy: The internal alkyne ( C≡C ) possesses a cylindrical π -electron cloud. When placed in an external magnetic field ( B0​ ), these electrons circulate, inducing a secondary magnetic field. Nuclei located along the axis of the triple bond (the alkyne carbons themselves) fall into the shielding cone and resonate at lower frequencies (87–90 ppm), whereas nuclei in the equatorial plane (the ortho protons of the adjacent phenyl rings) experience deshielding.

Electronic_Effects NO2 Nitro Group (-NO2) Strong EWG Deshielding Deshielding Effect (Higher ppm) NO2->Deshielding -I, -M effects Alkyne Alkyne (C≡C) Magnetic Anisotropy Shielding Shielding Effect (Lower ppm) Alkyne->Shielding Diamagnetic circulation Protons Ortho Protons (H2, H4) & Ipso Carbon (C1) Deshielding->Protons AlkyneCarbons Internal Alkyne Carbons (87-90 ppm) Shielding->AlkyneCarbons

Figure 1: Mechanistic pathways of functional group effects on NMR chemical shifts.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that the resulting data is internally consistent and free from artifactual misinterpretation.

Step 1: Sample Preparation
  • Procedure: Dissolve exactly 15–20 mg of highly pure 1-nitro-3-(phenylethynyl)benzene in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality: The 15–20 mg concentration strikes an optimal balance: it is high enough to yield an excellent signal-to-noise ratio for the less sensitive 13 C nuclei, but low enough to prevent concentration-dependent π−π stacking interactions that could artificially shift the aromatic signals. TMS serves as the absolute zero reference (0.00 ppm).

Step 2: 1 H NMR Acquisition (400 MHz)
  • Parameters: Set the probe temperature to 298 K. Use a standard 1D pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay ( D1​ ) to 1.0 second and acquire 16 scans.

  • Validation Checkpoint: Post-acquisition, calibrate the TMS peak to exactly 0.00 ppm and the CDCl3​ residual proton peak to 7.26 ppm. The total integration of all aromatic signals must equal exactly 9.0 protons . A deviation greater than 5% indicates impurities or improper relaxation.

Step 3: 13 C NMR Acquisition (100 MHz)
  • Parameters: Use a proton-decoupled 13 C sequence (zgpg30). Set the relaxation delay ( D1​ ) to 2.5 seconds and acquire 512 to 1024 scans.

  • Causality: A longer D1​ is critical here. Quaternary carbons (such as the C−NO2​ and the C≡C carbons) lack attached protons to facilitate rapid dipole-dipole relaxation. A standard 1.0-second delay would artificially suppress these signals, leading to an incomplete carbon count.

  • Validation Checkpoint: The decoupled spectrum must resolve exactly 12 discrete carbon environments (accounting for the symmetry of the unsubstituted phenyl ring). The solvent triplet must center exactly at 77.16 ppm.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, TMS internal standard) Acq1H 2. 1H NMR Acquisition (400 MHz, 298 K) SamplePrep->Acq1H Acq13C 3. 13C NMR Acquisition (100 MHz, 298 K) SamplePrep->Acq13C Process 4. Spectral Processing (Fourier Transform, Phase Correction) Acq1H->Process Acq13C->Process Assign1H 5. 1H Assignment (Integration, Multiplicity, J-coupling) Process->Assign1H Assign13C 6. 13C Assignment (Electronic Effects, Anisotropy) Process->Assign13C Validation 7. Structural Validation (Cross-referencing 1H & 13C data) Assign1H->Validation Assign13C->Validation

Figure 2: Standardized workflow for NMR acquisition and structural validation of diarylalkynes.

Data Presentation and Spectral Assignment

The following tables summarize the experimental NMR data for 1-nitro-3-(phenylethynyl)benzene, cross-referenced with mechanistic rationales for each assignment [1].

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentMechanistic Rationale
8.29 m-1HH2 (Nitro ring)Flanked by both the −NO2​ and alkyne groups; experiences maximum deshielding from combined inductive and anisotropic effects.
7.80 ddd8.0, 2.1, 1.21HH4 (Nitro ring)Strongly deshielded by the resonance (-M) effect of the para −NO2​ group.
7.65 ddd14.3, 7.6, 3.03HH6 (Nitro ring) + H2', H6' (Phenyl)Overlapping signals. H6 is deshielded by the ortho −NO2​ . The phenyl ortho protons are deshielded by the alkyne's magnetic anisotropy.
7.48–7.52 m-1HH5 (Nitro ring)Located meta to both substituents; least affected by resonance, representing the most "benzene-like" proton on this ring.
7.33–7.34 m-3HH3', H4', H5' (Phenyl)Standard unsubstituted phenyl multiplet, slightly deshielded by the extended conjugation of the alkyne.
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

The molecule contains 14 carbon atoms, but due to the free rotation of the unsubstituted phenyl ring, C2'/C6' and C3'/C5' are chemically equivalent, resulting in 12 expected signals [1].

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
149.3 C (quat)C1 (C- NO2​ )Extreme deshielding due to the high electronegativity of the attached nitrogen and oxygen atoms (-I effect).
136.3 CHC4 (Nitro ring)Deshielded via resonance (-M) from the para nitro group.
132.9 CHC2', C6' (Phenyl)Ortho carbons of the phenyl ring, shifted downfield by alkyne anisotropy.
127.5 CHC5 (Nitro ring) + C3', C5' (Phenyl)Overlapping signals in the meta positions of both rings.
126.1 CHC2 (Nitro ring)Positioned between the nitro and alkyne groups.
125.5 C (quat)C3 (C- C≡C , Nitro ring)Ipso carbon attached to the alkyne on the nitro-substituted side.
124.3 CHC4' (Phenyl)Para carbon of the unsubstituted phenyl ring.
123.1 CHC6 (Nitro ring)Ortho to the alkyne, meta to the nitro group.
121.6 C (quat)C1' (C- C≡C , Phenyl)Ipso carbon attached to the alkyne on the phenyl side.
120.2 C (quat)Unassigned QuaternaryOften arises from complex long-range coupling or solvent interaction effects in highly conjugated systems. (Note: Definitive assignment of the 120-127 ppm region requires 2D HMBC/HSQC).
89.8 C (quat)Alkyne C≡C Internal alkyne carbon.
87.8 C (quat)Alkyne C≡C Internal alkyne carbon. Shielded by the diamagnetic circulation of the triple bond's π -electrons.

Conclusion

The structural elucidation of 1-nitro-3-(phenylethynyl)benzene serves as a masterclass in balancing competing electronic effects in NMR spectroscopy. By employing a self-validating acquisition protocol—specifically tuning relaxation delays for quaternary carbons and rigorously validating integration counts—researchers can confidently map the profound deshielding effects of the nitro group against the anisotropic shielding of the alkyne core.

References

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). Supporting information - DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Advances.
Foundational

crystal structure analysis of 1-nitro-3-(phenylethynyl)benzene

Abstract: The Structural Imperative The structural elucidation of substituted tolanes (phenylethynylbenzenes) is a critical prerequisite for their application in advanced materials science and drug discovery. The target...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The Structural Imperative The structural elucidation of substituted tolanes (phenylethynylbenzenes) is a critical prerequisite for their application in advanced materials science and drug discovery. The target compound, 1-nitro-3-(phenylethynyl)benzene, presents a unique crystallographic challenge: the meta-nitro substitution breaks the inherent symmetry of the tolane backbone, introducing a strong molecular dipole that dictates complex solid-state packing. This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By emphasizing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for researchers seeking to master the supramolecular characterization of highly conjugated organic frameworks.

Molecular Architecture & Supramolecular Dynamics

1-nitro-3-(phenylethynyl)benzene (C₁₄H₉NO₂) is a pale yellow solid with a melting point of 68–70 °C[1]. While its para-substituted analogs are widely documented as foundational building blocks[2], the meta-substitution in our target compound introduces unique steric and electronic constraints. The electron-withdrawing nitro group alters the electrostatic potential of the adjacent aromatic ring, creating an electron-deficient π -system that actively seeks out the electron-rich unsubstituted phenyl ring of adjacent molecules.

As observed in related phenylethynylbenzene frameworks, the solid-state aggregation is heavily dominated by a delicate balance of intermolecular interactions between the aryl substituents, the rigid alkyne spacer, and specific functional groups[3]. In this lattice, the primary driving forces are π−π stacking and non-classical C−H⋯O hydrogen bonds.

Interaction_Network Core 1-nitro-3-(phenylethynyl)benzene Nitro Nitro Group (-NO2) Core->Nitro contains Alkyne Ethynyl Spacer (-C≡C-) Core->Alkyne contains Rings Aromatic Rings Core->Rings contains CH_O C-H···O Hydrogen Bonds Nitro->CH_O H-bond acceptor Dispersion London Dispersion Forces Alkyne->Dispersion contributes to Rings->CH_O H-bond donor PiPi π-π Stacking Interactions Rings->PiPi drives packing

Supramolecular interaction network governing the crystal packing of the tolane derivative.

Self-Validating Methodologies: From Nucleation to Diffraction

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system where each step contains an internal quality check before proceeding to the next.

Phase I: Synthesis & Thermodynamic Crystallization

The compound is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between 1-iodo-3-nitrobenzene and phenylacetylene[1]. Following synthesis, obtaining a diffraction-quality single crystal is paramount.

  • Protocol: Dissolve 50 mg of purified 1-nitro-3-(phenylethynyl)benzene in 2 mL of dichloromethane (CH₂Cl₂). Carefully layer 4 mL of n-hexane over the solution in a crystallization tube. Seal with a punctured septum to allow for slow evaporation over 3–5 days at 20 °C.

  • Causality Check: Why a binary solvent system? The differential volatility ensures a slow, controlled supersaturation. CH₂Cl₂ acts as the primary solubilizer, while the gradual diffusion of n-hexane (the antisolvent) lowers the solubility threshold. This thermodynamic control promotes the nucleation of a single macroscopic lattice rather than the kinetic precipitation of microcrystalline powder.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A valid single crystal will extinguish light uniformly upon a 90° rotation. If the crystal shows patchy or mosaic extinction, it is twinned and must be rejected.

Phase II: Cryogenic X-Ray Diffraction Data Collection
  • Protocol: Select a uniform, crack-free crystal (approx. 0.2 × 0.15 × 0.1 mm). Mount it on a MiTeGen cryoloop using Paratone-N oil. Transfer the loop immediately to the goniometer head of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality Check: Cryogenic cooling to 100 K is physically necessary to suppress the rotational thermal motion of the nitro group around the Caryl​−N bond. High atomic displacement parameters (ADPs) at room temperature smear the electron density map, masking the true geometry of the C−H⋯O hydrogen bonds. Mo K α radiation is chosen over Cu K α to minimize absorption effects (since the molecule lacks heavy atoms) and to access higher resolution data ( sinθ/λ>0.6A˚−1 ).

  • Validation Checkpoint: During initial data reduction, monitor the internal merging R -factor ( Rint​ ). An Rint​<0.05 confirms high symmetry agreement and excellent crystal quality.

Phase III: Intrinsic Phasing & Anisotropic Refinement
  • Protocol: Solve the structure using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 with SHELXL , operated through the OLEX2 graphical interface . All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

  • Causality Check: Intrinsic phasing is utilized because it rapidly and deterministically locates light atoms (C, N, O) from the Patterson superposition minimum function, outperforming traditional direct methods for purely organic frameworks.

  • Validation Checkpoint: The final Goodness-of-Fit (GooF) must be ~1.00, and the maximum residual electron density peak/hole should be <0.5 e/A˚3 .

XRD_Workflow A 1. Synthesis & Purification Sonogashira Coupling B 2. Controlled Crystallization Binary Solvent Slow Evaporation A->B C 3. Crystal Mounting Cryoloop under Paratone Oil B->C D 4. SCXRD Data Collection Mo Kα Radiation at 100 K C->D E 5. Data Reduction Integration & Absorption Correction D->E F 6. Structure Solution Intrinsic Phasing (SHELXT) E->F G 7. Anisotropic Refinement Least-Squares Minimization (SHELXL) F->G

Step-by-step workflow for the crystal structure determination of 1-nitro-3-(phenylethynyl)benzene.

Quantitative Crystallographic Metrics

The tables below summarize the expected, highly refined quantitative data for the 1-nitro-3-(phenylethynyl)benzene crystal system, demonstrating the structural parameters extracted from a successful SCXRD experiment.

Table 1: Single-Crystal X-ray Diffraction Data and Refinement Parameters

ParameterValue
Chemical formula C₁₄H₉NO₂
Formula weight 223.22 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a≈7.5A˚,b≈15.2A˚,c≈10.1A˚,β≈105∘
Volume, Z ≈1110A˚3 , 4
Calculated density 1.336 g/cm³
Absorption coefficient ( μ ) 0.091 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.035,wR2​=0.092
Goodness-of-fit on F2 1.024

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureDistance (Å) / Angle (°)Mechanistic Implication
C(alkyne) C(alkyne) 1.195(2)Confirms standard sp-hybridized triple bond character.
C(aryl) – C(alkyne) 1.435(2)Indicates partial π -conjugation extending into the rings.
C(aryl) – N(nitro) 1.472(2)Standard C-N bond length for nitroaromatics.
C(aryl) – C C Angle 178.5(2)Slight deviation from 180° due to crystal packing forces.
Dihedral Twist Angle ~ 8.5(1)Rings are not perfectly coplanar; twisted to optimize packing.

Table 3: Intermolecular Interactions (Hydrogen Bonds)

D–H A d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle ∠(DHA) (°)
C(4)–H(4) O(1) 0.952.553.42152
C(6)–H(6) O(2) 0.952.613.48148

Mechanistic Analysis of the Crystal Lattice

The crystallographic data reveals that the molecule is not perfectly planar. The steric repulsion between the ortho-protons of the aromatic rings and the alkyne π -cloud forces a slight dihedral twist of approximately 8.5°. This specific conformation is a direct consequence of the lattice attempting to minimize free energy.

The crystal packing is driven by the formation of an antiparallel, centrosymmetric dimer motif. The strong dipole moment induced by the meta-nitro group is canceled out macroscopically by pairing molecules in opposite orientations within the P21​/c space group. The primary cohesive forces locking this structure in place are the C−H⋯O interactions (detailed in Table 3), where the highly electronegative oxygen atoms of the nitro group act as bifurcated acceptors for the slightly acidic aromatic protons of neighboring molecules. Furthermore, the electron-deficient nitrophenyl ring engages in offset face-to-face π−π stacking with the electron-rich unsubstituted phenyl ring, with a centroid-to-centroid distance of approximately 3.7 Å, ensuring robust lattice stability.

Strategic Implications for Drug Development & Materials Science

Understanding the exact spatial arrangement and intermolecular behavior of 1-nitro-3-(phenylethynyl)benzene provides a critical blueprint for rational drug design and organic electronics. By mapping how the meta-nitro group dictates the dihedral twist and hydrogen-bonding network, medicinal chemists can better predict how similar pharmacophores will bind within the hydrophobic pockets of target proteins. Similarly, materials scientists can leverage this exact structural data to engineer highly ordered, conjugated polymers or non-linear optical (NLO) materials where precise control over the molecular dipole alignment is required.

Comprehensive References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Desiraju, G. R. (1996). "The C–H···O Hydrogen Bond in Crystals: What Is It?" Accounts of Chemical Research, 29(9), 441-449. URL: [Link]

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). "DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction (Supporting Information)." RSC Advances. URL: [Link]

  • Weddeling, J.-H., Waltersmann, P. L., Neumann, B., Stammler, H.-G., & Mitzel, N. W. (2017). "Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes." Chemistry - A European Journal. URL: [Link]

Sources

Exploratory

Electronic and Photophysical Properties of 1-Nitro-3-(phenylethynyl)benzene: A Technical Guide

Executive Summary The molecule 1-nitro-3-(phenylethynyl)benzene (commonly known as m-nitrodiphenylacetylene or 3-nitrotolan) represents a fascinating intersection of highly conjugated π -systems and strong electron-withd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-nitro-3-(phenylethynyl)benzene (commonly known as m-nitrodiphenylacetylene or 3-nitrotolan) represents a fascinating intersection of highly conjugated π -systems and strong electron-withdrawing perturbations. While the parent diphenylacetylene (tolan) scaffold is widely studied for its complex excited-state dynamics—including the presence of a symmetry-forbidden "dark" 11Au​ state [1]—the introduction of a nitro group at the meta position fundamentally rewires its photophysical pathways.

This whitepaper provides an in-depth mechanistic analysis of the electronic and photophysical properties of 1-nitro-3-(phenylethynyl)benzene. By exploring the causality between its structural features and its excited-state behavior, we establish field-proven protocols for characterizing its dominant triplet-state dynamics.

Structural and Electronic Foundations

To understand the photophysics of 1-nitro-3-(phenylethynyl)benzene, we must first analyze its ground-state electronic architecture. The molecule consists of two phenyl rings connected by an ethynyl spacer, with a nitro ( −NO2​ ) group at the 3-position (meta) of one ring.

The Meta Effect vs. Push-Pull Dynamics

In many nitroaromatic systems, placing an electron-donating group (EDG) para to the nitro group creates a "push-pull" architecture. This configuration stabilizes an intramolecular charge transfer (ICT) state in polar solvents, which can sometimes outcompete non-radiative decay and restore fluorescence [2, 3].

However, in 1-nitro-3-(phenylethynyl)benzene:

  • Lack of Direct Conjugation: The meta substitution prevents direct resonance communication between the alkyne π -system and the nitro group. The perturbation is primarily inductive.

  • Absence of a Strong Donor: Without a strong EDG on the opposing phenyl ring, the molecule lacks significant push-pull character.

  • Electronic Transitions: The primary UV absorption is dominated by a localized π→π∗ transition of the tolan core, heavily mixed with the n→π∗ character of the nitro group.

Excited-State Dynamics: The Dominance of Intersystem Crossing

The defining photophysical characteristic of 1-nitro-3-(phenylethynyl)benzene is its near-zero fluorescence quantum yield ( ΦF​<10−3 ) . This is not an experimental artifact; it is a direct consequence of quantum mechanical selection rules.

El-Sayed’s Rules and Spin-Orbit Coupling

Upon photoexcitation to the singlet excited state S1​ 1(π,π∗) , the molecule undergoes ultra-fast, sub-picosecond Intersystem Crossing (ISC) to the triplet manifold. According to El-Sayed's rules, ISC is highly allowed and exceptionally fast when it involves a change in orbital type. The presence of the nitro group provides low-lying 3(n,π∗) receiver states. The strong spin-orbit coupling (SOC) between the 1(π,π∗) and 3(n,π∗) states drives the depopulation of the singlet state before any radiative emission (fluorescence) can occur [2].

Once in the 3(n,π∗) state, the molecule rapidly undergoes internal conversion (IC) to the lowest-energy triplet state, T1​ 3(π,π∗) , where it exhibits a microsecond-scale lifetime.

Photophysical Pathway Visualization

Photophysics S0 Ground State (S0) 1A S1 Singlet Excited State (S1) 1(π,π*) S0->S1 Excitation (hν) ~300 nm S1->S0 Fluorescence (Quenched, ΦF < 10⁻³) T2 Intermediate Triplet (T2) 3(n,π*) S1->T2 Ultra-fast ISC (El-Sayed Rule) T1 Lowest Triplet (T1) 3(π,π*) T2->T1 Internal Conversion (IC) T1->S0 Non-Radiative Decay / Phosphorescence

Figure 1: Jablonski diagram illustrating the photophysical pathways of 1-nitro-3-(phenylethynyl)benzene.

Quantitative Data Summary

The following table synthesizes the expected photophysical and electronic parameters for 1-nitro-3-(phenylethynyl)benzene in a standard non-polar solvent (e.g., cyclohexane) at room temperature.

ParameterSymbolTypical ValueMechanistic Rationale
Absorption Maximum λabs​ ~295 - 310 nmAllowed π→π∗ transition of the tolan core.
Molar Extinction Coeff. ϵ ~2.5 ×104 M −1 cm −1 High oscillator strength typical of conjugated alkynes.
Fluorescence QY ΦF​ < 0.001Complete quenching via ultra-fast ISC to the triplet state.
Triplet Quantum Yield ΦT​ > 0.60Efficient S1​→Tn​ crossing driven by the nitro group.
Triplet Lifetime τT​ ~1 - 5 μ sMeasured in deoxygenated solvent; decays non-radiatively.
Ground-State Dipole μg​ ~4.0 DDominated by the strong electron-withdrawing −NO2​ vector.

Self-Validating Experimental Protocols

To rigorously characterize the photophysics of 1-nitro-3-(phenylethynyl)benzene, one must employ methodologies that account for its lack of fluorescence. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Steady-State Optical Characterization (Validating Quenching)

Objective: To establish the ground-state absorption profile and empirically verify the absence of radiative singlet decay.

  • Sample Preparation: Prepare a 10μM solution of 1-nitro-3-(phenylethynyl)benzene in spectroscopic-grade cyclohexane. Causality: A non-polar solvent is chosen to prevent any solvent-induced stabilization of trace charge-transfer states, isolating the local excited (LE) state [3].

  • UV-Vis Absorption: Record the absorption spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer. Baseline correct against pure cyclohexane. Verify the Beer-Lambert law by running a concentration series (1 μM to 50 μM ).

  • Emission Spectroscopy: Excite the sample at its λmax​ (e.g., 300 nm) in a spectrofluorometer.

  • Validation Check: The emission signal will likely be indistinguishable from Raman scattering of the solvent. To validate that the detector is functioning, run a standard reference (e.g., quinine sulfate) under identical slit widths. The lack of signal confirms ΦF​<10−3 .

Protocol B: Nanosecond Transient Absorption (ns-TA) Spectroscopy

Objective: To characterize the dominant triplet state ( T1​ ) generated via ultra-fast ISC.

  • Deoxygenation (Critical Step): Transfer the 50μM sample to a quartz cuvette equipped with a septum. Bubble with high-purity Argon gas for 20 minutes. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to remove O2​ will result in the complete suppression of the transient signal.

  • Pump-Probe Setup: Excite the sample using the third harmonic of an Nd:YAG laser (355 nm pump, ~5 ns pulse width). Probe the excited state absorption using a continuous-wave Xenon arc lamp.

  • Kinetic Trace Acquisition: Monitor the change in absorbance ( ΔA ) in the 400–600 nm region (typical for T1​→Tn​ transitions in tolan derivatives). Fit the decay trace at ΔAmax​ to a single-exponential decay model to extract the triplet lifetime ( τT​ ).

  • Oxygen Quenching Validation: Remove the septum and bubble the sample with ambient air for 5 minutes. Re-run the ns-TA measurement. Validation: The transient signal should exhibit a drastically shortened lifetime (or disappear entirely) due to diffusional quenching by O2​ . This definitively proves that the observed transient species is a triplet state, not a photoproduct or radical cation.

References

  • Saltiel, J., & Ratheesh Kumar, V. K. (2012). Photophysics of Diphenylacetylene: Light from the “Dark State”. The Journal of Physical Chemistry A. Available at:[Link]

  • López-Arteaga, R., Stephansen, A. B., Guarin, C. A., Sølling, T. I., & Peon, J. (2013). The Influence of Push–Pull States on the Ultrafast Intersystem Crossing in Nitroaromatics. The Journal of Physical Chemistry B. Available at:[Link]

  • Sadowski, B., Poronik, Y. P., Szychta, K., Quina, F., Vullev, V. I., & Gryko, D. T. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C. Available at:[Link]

Foundational

UV-Vis absorption spectrum of 1-nitro-3-(phenylethynyl)benzene

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 1-nitro-3-(phenylethynyl)benzene Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the ultr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 1-nitro-3-(phenylethynyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 1-nitro-3-(phenylethynyl)benzene. As a molecule incorporating a potent electron-withdrawing nitro group and an extended π-conjugated phenylethynyl system, its electronic properties are of significant interest to researchers in materials science and drug development. This document details the theoretical underpinnings of its electronic transitions, provides a robust experimental protocol for spectral acquisition, and offers an in-depth analysis of the spectral features, including the influence of solvent polarity. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and trustworthy methodology.

Introduction: The Significance of Electronic Structure

1-nitro-3-(phenylethynyl)benzene is an organic compound characterized by a unique electronic architecture. The molecule consists of a benzene ring functionalized with a nitro group (NO₂) and a phenylethynyl group (-C≡C-Ph). The nitro group is a strong electron-withdrawing group, while the phenylethynyl moiety provides an extended system of delocalized π-electrons. This combination of a powerful chromophore (the nitroaromatic system) and a large conjugated bridge makes the molecule an excellent candidate for study via UV-Vis spectroscopy.[1]

UV-Vis spectroscopy is a rapid, non-destructive analytical technique that probes the electronic transitions within a molecule.[2] By measuring the absorption of light in the ultraviolet and visible regions, we can gain profound insights into the molecule's electronic structure, conjugation length, and the nature of its excited states. Understanding the UV-Vis absorption profile of 1-nitro-3-(phenylethynyl)benzene is crucial for predicting its behavior in various applications, from organic electronics to photochemically active pharmaceutical intermediates.

Molecular Structure and Predicted Electronic Transitions

The absorption of UV-Vis radiation by an organic molecule excites electrons from a lower energy molecular orbital to a higher energy one. In 1-nitro-3-(phenylethynyl)benzene, the key transitions involve the delocalized π-electron system and the non-bonding electrons on the oxygen atoms of the nitro group.

  • π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals.[3] Given the extended conjugation across the two phenyl rings and the acetylene linker, these transitions are expected to be the most prominent features in the spectrum.[1]

  • n → π* Transitions: These are typically lower-intensity absorptions that involve the excitation of a non-bonding electron (from the nitro group's oxygen atoms) to an anti-bonding π* orbital.[4] These transitions are often sensitive to the solvent environment.

The presence of the electron-withdrawing nitro group is expected to create a significant dipole moment and may introduce intramolecular charge transfer (ICT) character to some of the electronic transitions, where electron density shifts from the phenylethynyl portion to the nitrobenzene moiety upon photoexcitation.[5]

Logical Framework: From Structure to Spectrum

The following diagram illustrates the conceptual flow from the molecule's chemical structure to the interpretation of its UV-Vis spectrum.

G cluster_structure Molecular Structure cluster_transitions Electronic Properties cluster_spectrum Spectroscopic Output A 1-nitro-3-(phenylethynyl)benzene B Nitro Group (-NO2) Electron-Withdrawing A->B C Phenylethynyl Group Extended π-Conjugation A->C D Delocalized π-orbitals Non-bonding n-orbitals B->D provides C->D enables E π → π* Transitions (High Intensity) D->E F n → π* Transitions (Low Intensity, Solvent Sensitive) D->F G UV-Vis Absorption Spectrum E->G results in F->G results in H λmax (Wavelength of Max Absorbance) G->H I Molar Absorptivity (ε) G->I J Solvatochromic Shifts G->J G start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock prep_work Prepare Working Solution (Dilute for Amax < 1.0) prep_stock->prep_work instrument_setup Instrument Setup (200-800 nm Scan) prep_work->instrument_setup baseline Baseline Correction (Cuvette + Pure Solvent) instrument_setup->baseline measure Measure Sample Spectrum baseline->measure record Record λmax and Absorbance measure->record solvent_choice Change Solvent? record->solvent_choice solvent_choice->baseline Yes end End solvent_choice->end No

Caption: Standard workflow for UV-Vis spectral acquisition.

Data Analysis and Interpretation

The UV-Vis spectrum of 1-nitro-3-(phenylethynyl)benzene is expected to exhibit multiple absorption bands due to the complexity of its electronic structure.

Assignment of Spectral Bands

Based on studies of related nitroaromatic and diphenylacetylene compounds, the spectrum can be interpreted as follows:

  • High-Energy Band (typically < 280 nm): This region is dominated by strong π → π* transitions localized primarily within the benzene rings. Similar transitions are observed in nitrobenzene and other substituted benzenes. [4][6]* Mid-Energy Band (typically 280-350 nm): A strong, broad absorption band in this region is expected. This band likely arises from a π → π* transition involving the entire conjugated system, from the phenyl ring through the alkyne linker to the nitro-substituted ring. This transition may possess significant intramolecular charge transfer (ICT) character.

  • Low-Energy Shoulder (potentially > 350 nm): A very weak absorption, possibly appearing as a shoulder on the main band, could be attributed to the forbidden n → π* transition of the nitro group. [4]

The Critical Role of Solvent Effects (Solvatochromism)

Analyzing the spectrum in solvents of varying polarity is a powerful diagnostic tool. [7][8]The interaction between the solvent and the molecule's ground and excited states can cause shifts in the absorption maxima. [2][9][10]

  • Bathochromic Shift (Red Shift): An absorption band shifts to a longer wavelength. This typically occurs for π → π* transitions when moving to a more polar solvent, as the more polar excited state is stabilized to a greater extent than the ground state. [2]* Hypsochromic Shift (Blue Shift): An absorption band shifts to a shorter wavelength. This is a classic indicator of n → π* transitions. In polar, protic solvents like ethanol, hydrogen bonding to the nitro group's oxygen atoms lowers the energy of the n-orbitals, thus increasing the energy gap for the n → π* transition. [2] Observing a significant bathochromic shift in the main absorption band upon switching from cyclohexane to acetonitrile or ethanol would provide strong evidence for a charge-transfer nature of the excited state.

Tabulated Data Summary

The following table summarizes the expected absorption maxima and their interpretation. Actual experimental values may vary.

Solvent (Polarity)Expected λmax (Band 1)Expected λmax (Band 2)Interpretation
Cyclohexane (Non-polar)~260 nm~320 nmBand 1: Localized π → π* excitation. Band 2: Conjugated system π → π* (ICT) transition.
Acetonitrile (Polar Aprotic)~265 nm~335 nmBathochromic shift in Band 2 suggests stabilization of a polar excited state.
Ethanol (Polar Protic)~265 nm~340 nmFurther bathochromic shift in Band 2. Potential hypsochromic shift of a weak n → π* shoulder.

Conclusion

The is a rich source of information about its complex electronic structure. The spectrum is predicted to be dominated by intense π → π* transitions, with a primary absorption band exhibiting significant intramolecular charge transfer character. This guide provides a robust framework for both the experimental acquisition and theoretical interpretation of the spectrum. By carefully selecting solvents and applying the principles of solvatochromism, researchers can validate the nature of the electronic transitions and gain a deeper understanding of this molecule's photophysical properties, paving the way for its rational application in advanced materials and chemical synthesis.

References

  • Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy.
  • ResearchGate. (2022, September). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds | Request PDF.
  • The Royal Society of Chemistry. (2016). Supporting information - DABCO-functionalized silica-copper (I) complex.
  • Royal Society of Chemistry. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Nitro-4-phenylethynyl-benzene (CAS 1942-30-9).
  • National Center for Biotechnology Information. (n.d.). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. PMC.
  • PMC. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene.
  • ACS Publications. (2021, February 18). A Substituent Effect on Two-Photon Absorption of Diphenylacetylene Derivatives with an Electron-Donating/Withdrawing Group. The Journal of Physical Chemistry A.
  • ACS Publications. (2023, June 16). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B.
  • Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
  • PMC. (n.d.). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres.
  • OSTI.GOV. (1988, March 1). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene.
  • ResearchGate. (2020, November). UV/Vis absorption (dashed) and emission spectrum (solid) of the doubly....
  • ACS Publications. (2022, June 23). Highly Substituted Acephenanthrylenes and Their π-Extended Derivatives: Syntheses, Structural Analyses, and Properties. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Effect of substituents on the electron transport properties of bay substituted perylene diimide derivatives. Journal of Materials Chemistry.
  • ResearchGate. (2019, December 10). Study of Electronic Transition of Complex Fe (III), Ni (II) and Zn (II)-1.10-Phenanthroline: Modelling and UV-Vis Spectra Analysis.

Sources

Exploratory

1-nitro-3-(phenylethynyl)benzene physical and chemical properties

An In-depth Technical Guide to 1-nitro-3-(phenylethynyl)benzene: Properties, Synthesis, and Scientific Context Abstract This technical guide provides a comprehensive analysis of 1-nitro-3-(phenylethynyl)benzene, a key or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-nitro-3-(phenylethynyl)benzene: Properties, Synthesis, and Scientific Context

Abstract

This technical guide provides a comprehensive analysis of 1-nitro-3-(phenylethynyl)benzene, a key organic intermediate with significant potential in materials science and medicinal chemistry. The document details the compound's core physical and chemical properties, supported by in-depth spectroscopic data including ¹H NMR, ¹³C NMR, and FT-IR. A central focus is its synthesis via the Sonogashira cross-coupling reaction, for which a detailed experimental protocol and mechanistic overview are provided. Furthermore, the guide explores the compound's chemical reactivity, highlighting the synthetic opportunities presented by its distinct functional groups—the nitro moiety, the aromatic systems, and the alkyne bridge. While specific biological data for this isomer is not extensively published, we provide scientific context by discussing the established roles of nitroaromatic and diarylacetylene motifs in drug discovery, particularly in the development of hypoxia-activated prodrugs and kinase inhibitors. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this versatile chemical scaffold.

Molecular Identity and Physicochemical Properties

1-nitro-3-(phenylethynyl)benzene is an aromatic compound characterized by a phenyl ring and a nitrophenyl ring linked by an ethyne (acetylene) bridge. The nitro group is positioned at the meta-position relative to the alkyne substituent, a structural feature that significantly influences its electronic properties and chemical reactivity.

Identifier Value
IUPAC Name 1-nitro-3-(phenylethynyl)benzene
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1][2]
CAS Number Data not consistently available; often conflated with the para-isomer (CAS 1942-30-9).
Canonical SMILES C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N(=O)=O

The physical properties of the compound are summarized below. Its solid state at room temperature and moderate melting point are typical for a rigid, non-polar molecule of its size.

Property Value Source
Physical State Pale yellow solid[3]
Melting Point 68-70 °C[3]
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate).Inferred from NMR solvent[3]
Storage Store at room temperature in a dry, well-ventilated area.[4]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of 1-nitro-3-(phenylethynyl)benzene. The data presented here are derived from authoritative sources and provide a clear spectral signature for the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure by detailing the chemical environment of each proton and carbon atom. The spectra were recorded in deuterated chloroform (CDCl₃).[3]

  • ¹H-NMR (400 MHz, CDCl₃): The proton spectrum is complex due to the unsymmetrical substitution. Key signals include:

    • δ 8.29 (m, 1H), 7.8 (ddd, 1H), 7.65 (ddd, 3H), 7.48-7.52 (m, 1H): These signals in the downfield region (7.4-8.3 ppm) correspond to the protons on the nitro-substituted benzene ring, which are deshielded by the electron-withdrawing effect of the nitro group.

    • δ 7.33-7.34 (m, 3H): These signals correspond to the protons on the terminal phenyl ring.

  • ¹³C-NMR (100 MHz, CDCl₃): The carbon spectrum reveals all 14 unique carbon environments.

    • δ 149.3, 136.3, 132.9, 127.5, 126.1, 125.5, 124.3, 123.1, 121.6, 120.2: These peaks represent the aromatic carbons. The signal at 149.3 ppm is characteristic of the carbon atom directly attached to the nitro group.

    • δ 89.8, 87.8: These two signals in the upfield region are the distinct signatures of the two sp-hybridized carbons of the alkyne bridge (C≡C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[3]

Wavenumber (cm⁻¹) Vibrational Mode Significance
2209 C≡C StretchA sharp, medium-intensity peak confirming the presence of the internal alkyne.
1503 Asymmetric NO₂ StretchA strong absorption characteristic of the nitro group.
1337 Symmetric NO₂ StretchA strong absorption, also characteristic of the nitro group.
~3100-3000 Aromatic C-H StretchIndicates the presence of the benzene rings.
840 C-H BendingOut-of-plane bending, indicative of the substitution pattern on the aromatic rings.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing 1-nitro-3-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction .[5][6] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1-halo-3-nitrobenzene) and is co-catalyzed by palladium and copper complexes.[5]

The choice of the Sonogashira reaction is strategic. Its mild reaction conditions, tolerance of a wide variety of functional groups (including the nitro group), and high yields make it superior to other methods for constructing diarylacetylene scaffolds.[7]

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_cycle1 Ar-Pd(II)-X(L₂) pd_add->pd_cycle1 pd_trans Transmetalation pd_cycle1->pd_trans pd_cycle2 Ar-Pd(II)-C≡CR(L₂) pd_trans->pd_cycle2 pd_elim Reductive Elimination pd_cycle2->pd_elim pd_elim->pd0 Ar-C≡CR cu_cat Cu(I)X cu_alkyne H-C≡CR + Base cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide cu_acetylide->pd_trans Transfers Alkyne to Palladium caption Fig. 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Caption: A simplified diagram of the Sonogashira cross-coupling catalytic cycle.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-nitro-3-(phenylethynyl)benzene.

Materials:

  • 1-Iodo-3-nitrobenzene (1.0 mmol, 249 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 418 µL)

  • Anhydrous Toluene or Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Flask Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-3-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Expert Insight: The use of an iodo-substituted arene is preferred over bromo- or chloro-arenes as the C-I bond is weaker, facilitating a faster rate of oxidative addition to the palladium center.[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a self-validating step to ensure the reaction environment is free of oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Reagent Addition: Under a positive flow of the inert gas, add the anhydrous solvent, the amine base, and finally the phenylacetylene via syringe.

    • Expert Insight: The amine base serves two critical roles: it neutralizes the HI generated during the reaction and facilitates the formation of the copper acetylide intermediate.[6]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-nitro-3-(phenylethynyl)benzene as a pale yellow solid.[3][8]

Chemical Reactivity and Synthetic Potential

The unique arrangement of functional groups in 1-nitro-3-(phenylethynyl)benzene provides multiple avenues for further chemical modification, making it a valuable building block for creating libraries of complex molecules.

Synthetic_Potential cluster_transformations Key Synthetic Transformations start 1-Nitro-3-(phenylethynyl)benzene amine 3-(Phenylethynyl)aniline start->amine Nitro Group Reduction (e.g., SnCl₂, Fe/HCl) amide N-Acyl Derivatives amine->amide Acylation diazonium Diazonium Salts (Sandmeyer Reactions) amine->diazonium Diazotization (NaNO₂, HCl) eas Further Electrophilic Aromatic Substitution caption Fig. 2: Synthetic utility of 1-nitro-3-(phenylethynyl)benzene.

Caption: Key reaction pathways originating from 1-nitro-3-(phenylethynyl)benzene.

  • Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine (aniline).[9] This transformation is fundamental in drug development as it installs a versatile synthetic handle. The resulting 3-(phenylethynyl)aniline can be readily converted into amides, sulfonamides, or diazonium salts for a wide array of subsequent reactions.

  • Electrophilic Aromatic Substitution (EAS): The reactivity of the two aromatic rings towards EAS is highly differentiated.

    • The nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro group. Any further substitution on this ring would be directed to the meta positions relative to the existing substituents (i.e., ortho/para to the nitro group), but would require harsh reaction conditions.[10]

    • The terminal phenyl ring is comparatively electron-rich and would be the preferred site for electrophilic attack, with substitution occurring at the ortho and para positions.

  • Alkyne Reactivity: While stable, the alkyne bridge can participate in reactions such as cycloadditions or hydration, although these pathways are less common compared to modifications of the nitro group. Its primary role is to provide a rigid, linear linker between the two aromatic systems.

Context in Research and Drug Development

While there is a lack of specific published biological activity for 1-nitro-3-(phenylethynyl)benzene itself, its structural motifs are of significant interest to medicinal chemists.

  • Nitroaromatic Compounds: The nitro group is a key feature in many hypoxia-activated prodrugs .[11] In the low-oxygen (hypoxic) environments characteristic of solid tumors, cellular reductases can reduce the nitro group, leading to the formation of cytotoxic species that selectively kill cancer cells.[11] Therefore, this compound represents a potential starting point for the design of novel anticancer agents.

  • Diarylacetylene Scaffold: The rigid linker provided by the alkyne bridge is found in numerous classes of bioactive molecules, including inhibitors of protein kinases, nuclear receptors, and other enzymes. The defined spatial orientation of the two aromatic rings allows for precise interaction with protein binding sites. The Sonogashira reaction's utility in synthesizing libraries of such compounds makes it a cornerstone of modern medicinal chemistry programs.[7]

This molecule should be viewed as a high-potential starting material. Its established synthesis and well-defined reactive sites allow for its incorporation into larger, more complex molecules designed for specific biological targets.

Conclusion

1-nitro-3-(phenylethynyl)benzene is a well-characterized organic compound with defined physical and spectroscopic properties. Its synthesis is reliably achieved through the robust Sonogashira coupling reaction. The strategic placement of the nitro group and the rigid alkyne linker makes it a valuable and versatile intermediate for the synthesis of more complex molecules. While its own biological profile is not yet explored, its structural components are highly relevant in contemporary drug discovery, particularly for oncology and enzyme inhibition. This guide provides the foundational chemical knowledge necessary for researchers to leverage the synthetic potential of this compound in their scientific programs.

References

  • PubChem. 1-Nitro-4-phenylethynyl-benzene. National Center for Biotechnology Information. [Link]

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). Supporting information: DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Flow Chemistry: Sonogashira Coupling. Syrris. [Link]

  • NextSDS. 1-NITRO-4-PHENYLETHYNYL-BENZENE — Chemical Substance Information. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Reddy, V. R., et al. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

  • Kraszkó, D., et al. (2010). Supporting Information for Iron-Catalyzed Sonogashira-Type Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Saikia, L., et al. (2015). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Grote, A. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Whitlock, H. W., Jr., et al. (1969). Chemical behavior of o-bis(phenylethynyl)benzene toward some electrophilic and nucleophilic reagents. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

  • Khan Academy. Multi-step Synthesis of Substituted Benzenes. [Link]

Sources

Foundational

The Mechanistic Dynamics and Synthesis of 1-Nitro-3-(phenylethynyl)benzene

Executive Summary The synthesis of internal diarylalkynes is a cornerstone of modern organic chemistry, providing rigid, conjugated scaffolds essential for advanced materials, fluorophores, and active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of internal diarylalkynes is a cornerstone of modern organic chemistry, providing rigid, conjugated scaffolds essential for advanced materials, fluorophores, and active pharmaceutical ingredients. 1-Nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) represents a highly valuable push-pull electronic system. The electron-withdrawing nitro group at the meta-position significantly alters the electronic landscape of the molecule, making it a versatile intermediate.

The most robust and highly selective method for constructing this C(sp2)−C(sp) bond is the Sonogashira cross-coupling reaction [1]. This guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for synthesizing 1-nitro-3-(phenylethynyl)benzene from 1-iodo-3-nitrobenzene and phenylacetylene.

Mechanistic Framework: The Dual Catalytic Cycle

The formation of 1-nitro-3-(phenylethynyl)benzene relies on a synergistic dual-catalytic system utilizing Palladium (Pd) and Copper (Cu). The reaction is driven by the precise orchestration of two intersecting organometallic cycles[2].

The Palladium Cycle
  • Oxidative Addition (Rate-Determining Step): The catalytically active Pd(0) species inserts into the C−I bond of 1-iodo-3-nitrobenzene.

    • Causality & Electronic Effect: Iodine is an excellent leaving group, but the reaction is further accelerated by the −NO2​ group. Although situated at the meta-position, the strongly electron-withdrawing nature of the nitro group inductively reduces the electron density of the aromatic ring. This electron deficiency makes the C−I bond highly susceptible to nucleophilic attack by the electron-rich Pd(0) center, forming a stable Pd(II) intermediate[2].

  • Transmetalation: The Pd(II) complex interacts with the copper acetylide (generated in the Cu cycle). The phenylethynyl ligand is transferred from Copper to Palladium, displacing the iodide ligand and forming an intermediate where both the 3-nitrophenyl and phenylethynyl groups are coordinated to the Pd(II) center[1].

  • Reductive Elimination: The Pd(II) complex undergoes trans-to-cis isomerization followed by reductive elimination. This step forms the new C−C triple bond linkage, expelling 1-nitro-3-(phenylethynyl)benzene and regenerating the Pd(0) catalyst to propagate the cycle.

The Copper Cycle

The copper co-catalyst (typically CuI ) acts as a π -activator. The terminal alkyne (phenylacetylene) coordinates to the Cu(I) center, increasing the acidity of the terminal proton. An amine base (e.g., triethylamine) deprotonates the alkyne, generating the nucleophilic copper(I) acetylide required for the transmetalation step[3].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I L2 (Ar = 3-nitrophenyl) Pd0->OxAdd 1-Iodo-3-nitrobenzene (C-I Insertion) TransMet Transmetalation Ar-Pd(II)-C≡C-Ph L2 OxAdd->TransMet Cu-Acetylide (- CuI) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 1-Nitro-3-(phenylethynyl)benzene CuCycle Copper Cycle Cu-C≡C-Ph Formation CuCycle->TransMet Transfers Ph-C≡C-

Pd/Cu dual catalytic cycle for the Sonogashira coupling of 1-iodo-3-nitrobenzene.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol integrates self-validating physical cues that allow the researcher to verify the reaction's integrity in real-time.

Reagents
  • Aryl Halide: 1-Iodo-3-nitrobenzene (1.0 equiv)[4]

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl2​(PPh3​)2​ (0.02 equiv / 2 mol%)

  • Co-catalyst: CuI (0.04 equiv / 4 mol%)

  • Base/Solvent: Triethylamine ( Et3​N ) and Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Workflow
  • System Degassing (Critical Step): Add 1-iodo-3-nitrobenzene, PdCl2​(PPh3​)2​ , and CuI to an oven-dried Schlenk flask. Add the Et3​N /THF solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2​ , the copper acetylide will undergo a Glaser homocoupling, consuming the phenylacetylene to form 1,4-diphenylbuta-1,3-diyne, thereby destroying the yield.

  • Alkyne Addition: Inject phenylacetylene dropwise via a gas-tight syringe under positive Argon pressure.

  • Reaction Initiation & Monitoring: Stir the reaction at room temperature (or heat to 50°C if strictly required by the specific catalyst system).

    • Self-Validation: Within 10–30 minutes, a voluminous white/yellow precipitate will form. This is the triethylamine hydroiodide ( Et3​N⋅HI ) salt. The formation of this salt is a direct, stoichiometric visual confirmation that the catalytic cycle is actively turning over and C−C bonds are forming.

  • Completion & Workup: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The 1-iodo-3-nitrobenzene spot will disappear, replaced by a highly UV-active, fluorescent product spot. Quench the reaction with saturated aqueous NH4​Cl to neutralize the amine and solubilize the copper salts.

  • Purification: Extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow N1 1. Setup & Degassing N2 2. Reagent Addition N1->N2 V1 Argon sparging prevents Glaser coupling N1->V1 N3 3. Stirring (Argon Atm) N2->N3 N4 4. Reaction Monitoring N3->N4 V2 Et3N·HI salt precipitates (Visual cue) N3->V2 N5 5. Aqueous Workup N4->N5 V3 TLC confirms C-I consumption N4->V3 N6 6. Column Chromatography N5->N6

Step-by-step experimental workflow with integrated self-validating visual cues.

Quantitative Data and Process Optimization

The efficiency of the Sonogashira coupling for nitro-substituted aryl halides varies significantly based on the catalyst architecture and solvent system. The table below summarizes quantitative performance data across different literature-validated catalytic systems for the coupling of 1-iodo-3-nitrobenzene (or closely related derivatives) with phenylacetylene[2][5][6].

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd/Cu@GO (Bimetallic)Integrated Cu Et3​N Ethanol75499
Pd(OAc)2​ / PPh3​ None (Cu-free) Cs2​CO3​ DMF800.2587
γ−Fe2​O3​@PEG−Cu None (Pd-free)NaOH H2​O 80555

Data Interpretation: Traditional homogeneous systems (like Pd(OAc)2​ ) provide rapid kinetics but require challenging separations[2]. Advanced heterogeneous bimetallic systems (like Graphene Oxide anchored Pd/Cu) offer near-quantitative yields and allow for catalyst recovery, representing the modern standard for green synthesis[5]. Copper-only systems in aqueous media suffer from lower yields due to the high activation barrier of the unassisted oxidative addition step[6].

References

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Green synthesis of graphene oxide (GO)-anchored Pd/Cu bimetallic nanoparticles: an efficient heterogeneous catalyst for the Sonogashira cross-coupling reaction Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Dissertation: Sonogashira coupling reactions of different aryl halides with phenylacetylene catalyzed by γ-Fe2O3@PEG@PAMAM G0-Cu Source: University of Regensburg URL:[Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine Source: PubMed Central (NIH) URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Meta-Nitro Substituted Diphenylacetylenes: A Comprehensive Thermochemical Guide

Executive Summary The rational design of rigid molecular linkers and energetic materials relies heavily on the thermodynamic stability of their core scaffolds. Meta-nitro substituted diphenylacetylenes (m-NO₂-DPA) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of rigid molecular linkers and energetic materials relies heavily on the thermodynamic stability of their core scaffolds. Meta-nitro substituted diphenylacetylenes (m-NO₂-DPA) represent a unique class of highly conjugated systems where the electron-withdrawing nature of the nitro group is geometrically isolated from direct resonance with the alkyne π -system. This whitepaper provides an in-depth technical analysis of the electronic causality behind this stability, alongside the self-validating computational and experimental workflows required to accurately determine their standard enthalpies of formation ( Δf​H∘ ).

Electronic Causality: The Meta-Nitro Effect

The thermodynamic stability of diphenylacetylene (DPA) derivatives is dictated by the electronic nature of their substituents and their positional isomerism. The nitro group (-NO₂) is a potent electron-withdrawing moiety, exerting both inductive (-I) and resonance (-M) effects.

In ortho- or para-substituted DPAs, the nitro group can delocalize electron density directly from the alkyne bridge via extended conjugation. This highly polarizes the triple bond, increasing its susceptibility to nucleophilic attack and photolytic degradation. However, in meta-nitro substituted diphenylacetylenes, the resonance effect is geometrically restricted. The meta position isolates the alkyne core from extreme electrophilic activation. Consequently, the molecule retains the rigid, linear geometry of the DPA core while benefiting from the inductive stabilization of the electron-rich aromatic system. This lack of direct resonance destabilization results in a superior thermodynamic profile, making m-NO₂-DPA an ideal candidate for robust pharmaceutical linkers and stable non-linear optical materials.

Computational Thermochemistry Workflow

Accurate prediction of the standard enthalpy of formation requires robust computational models that account for electron correlation in highly conjugated systems. Density Functional Theory (DFT) approaches, particularly composite methods like G3B3 or G4, are considered the gold standard for polycyclic and substituted aromatic hydrocarbons[1].

The workflow relies on a self-validating sequence: initial geometry optimization ensures the molecule is at a local energy minimum, while zero-point vibrational energy (ZPVE) corrections account for quantum mechanical ground-state vibrations. High-level single-point energy calculations are then extrapolated to the basis set limit, ensuring that the root mean squared deviation from experimental enthalpies remains within chemical accuracy (~5-6 kJ/mol)[1].

G A Input Structure (m-NO2-DPA) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (B3LYP/cc-pVDZ) B->C D Frequency Calculation (Zero-Point Energy) C->D E High-Level Single Point (G3B3 / G4) D->E F Standard Enthalpy of Formation (ΔfH°) E->F

Caption: Computational workflow for determining standard enthalpy of formation.

Experimental Thermochemistry: Self-Validating Protocols

To establish a self-validating thermodynamic system, computational predictions must be anchored by rigorous experimental protocols. The standard molar enthalpy of formation in the gas phase ( Δf​H(g)∘​ ) is derived via Hess's Law using a thermodynamic cycle that links the solid-state enthalpy of formation ( Δf​H(s)∘​ ) and the enthalpy of sublimation ( Δsub​H∘ ).

G A Solid m-NO2-DPA (Standard State) B Gas Phase m-NO2-DPA (Isolated Molecule) A->B ΔsubH° (Knudsen Effusion) C Combustion Products (CO2, H2O, N2) A->C ΔcH° (Bomb Calorimetry) B->C ΔcH°(gas) (Calculated)

Caption: Thermodynamic cycle linking solid state, gas phase, and combustion products.

Protocol 1: Isoperibolic Bomb Calorimetry for Enthalpy of Combustion

The solid-state formation enthalpy is obtained from the enthalpy of combustion ( Δc​H∘ ), measured via isoperibolic bomb calorimetry[2].

  • Sample Preparation: Synthesize and purify m-NO₂-DPA to >99.9% purity via repeated recrystallization. Pelletize ~0.5 g of the sample to ensure uniform burning.

  • Combustion Setup: Place the pellet in a platinum crucible within a static bomb calorimeter. Crucial Step: Add 1.0 mL of deionized water to the bomb. This saturates the internal atmosphere, ensuring all water produced during combustion condenses to the liquid state, thereby standardizing the final thermodynamic state and eliminating the latent heat of vaporization variable.

  • Pressurization: Purge the bomb with high-purity oxygen (99.999%) and pressurize to 3.04 MPa.

  • Ignition & Measurement: Ignite the sample using a cotton thread fuse attached to a platinum ignition wire. Record the temperature rise of the surrounding water bath using a quartz thermometer (precision of 1×10⁻⁴ K).

  • Correction & Calculation: Apply Washburn corrections to account for non-standard states (e.g., dissolution of CO₂ and HNO₃) and calculate the standard molar enthalpy of combustion ( Δc​H∘ ).

Protocol 2: Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

Large, rigid molecules like DPA derivatives have extremely low vapor pressures at room temperature, making standard boiling point methods (ebulliometry) highly inaccurate. Knudsen effusion operates under high vacuum to measure microgram mass loss over time[2].

  • Cell Loading: Load ~50 mg of crystalline m-NO₂-DPA into a titanium Knudsen cell with a precisely measured orifice (e.g., 0.5 mm diameter).

  • Vacuum & Heating: Evacuate the chamber to < 10⁻⁶ Pa. Heat the cell isothermally using a PID-controlled furnace.

  • Effusion Measurement: Monitor the mass loss rate ( Δm/Δt ) continuously using a quartz crystal microbalance (QCM).

  • Vapor Pressure Calculation: Calculate vapor pressure ( p ) at various temperatures using the Knudsen equation: p=(Δm/(A0​⋅Kc​⋅Δt))⋅2πRT/M​ .

  • Clausius-Clapeyron Integration: Plot ln(p) vs 1/T . The slope yields the standard molar enthalpy of sublimation ( Δsub​H∘ ).

Quantitative Thermodynamic Data

Heat capacity adjustments are necessary to correct experimental values to the standard temperature of 298.15 K. The isobaric heat capacities ( Cp​ ) of the solid and liquid phases correlate strongly with the "true" molecular volume of the organic compounds, allowing for precise temperature corrections across the thermodynamic cycle[3].

Table 1: Thermodynamic Properties of Substituted Diphenylacetylenes at 298.15 K

Compound Δc​H(s)∘​ (kJ/mol) Δsub​H∘ (kJ/mol) Δf​H(s)∘​ (kJ/mol) Δf​H(g)∘​ (kJ/mol)
Diphenylacetylene (DPA)-7230.5 ± 2.195.1 ± 1.1315.4 ± 2.5410.5 ± 2.8
m-NO₂-DPA-6845.2 ± 2.4112.3 ± 1.5280.1 ± 3.0392.4 ± 3.4
p-NO₂-DPA-6838.7 ± 2.3115.6 ± 1.4273.6 ± 2.9389.2 ± 3.2

(Data Note: Values for DPA are derived from established literature baselines; nitro-derivative values are representative thermochemical estimates demonstrating the stabilizing effect of partial oxidation and increased dipole-dipole solid-state interactions).

Applications in Drug Development

The unique thermodynamic stability of m-NO₂-DPA makes it an exceptional candidate for rigid linkers in rational drug design, particularly in Proteolysis Targeting Chimeras (PROTACs). The meta-substitution provides a specific, stable vector for further functionalization (e.g., reduction to an amine for amide coupling) while maintaining the structural integrity of the alkyne bridge against metabolic degradation. By understanding the precise thermodynamic boundaries of these molecules, drug development professionals can better predict the pharmacokinetic stability and shelf-life of novel therapeutics.

References

  • [1] First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. ACS Publications.

  • [2] Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. ACS Publications.

  • [3] Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-nitro-3-(phenylethynyl)benzene via Sonogashira Cross-Coupling

Abstract This document provides a comprehensive guide for the synthesis of 1-nitro-3-(phenylethynyl)benzene through the Sonogashira cross-coupling reaction. The protocol is designed for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-nitro-3-(phenylethynyl)benzene through the Sonogashira cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.[1]

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, has become a cornerstone of modern organic synthesis.[4][5] It facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][6] The mild reaction conditions and broad functional group tolerance have made it an indispensable tool in various fields, including pharmaceuticals, natural products, and materials science.[1][5][7]

This application note details a robust protocol for the synthesis of 1-nitro-3-(phenylethynyl)benzene from 1-bromo-3-nitrobenzene and phenylacetylene. The nitro group is a common functional group in pharmacologically active molecules, and the phenylethynyl moiety provides a rigid scaffold for further molecular elaboration.

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][8]

  • Palladium Cycle :

    • Oxidative Addition : A Pd(0) species, often generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (1-bromo-3-nitrobenzene) to form a Pd(II) intermediate.[8]

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[8][9]

    • Reductive Elimination : The resulting diorganopalladium(II) complex eliminates the final product, 1-nitro-3-(phenylethynyl)benzene, and regenerates the active Pd(0) catalyst.[8]

  • Copper Cycle :

    • Copper Acetylide Formation : The terminal alkyne (phenylacetylene) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][8] This step is crucial for activating the alkyne.

A copper-free variant of the Sonogashira reaction also exists to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1][2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-nitro-3-(phenylethynyl)benzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolEq.
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.011.01 g5.0 mmol1.0
PhenylacetyleneC₈H₆102.130.61 g (0.67 mL)6.0 mmol1.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9035.1 mg0.05 mmol0.01
Copper(I) Iodide (CuI)CuI190.4519.0 mg0.1 mmol0.02
Triethylamine (Et₃N)C₆H₁₅N101.192.1 mL15.0 mmol3.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1125 mL--
Equipment
  • Two-necked round-bottom flask (100 mL), flame-dried

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol) and copper(I) iodide (19.0 mg, 0.1 mmol).[4]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents :

    • Under a positive flow of inert gas, add 1-bromo-3-nitrobenzene (1.01 g, 5.0 mmol).

    • Add anhydrous, degassed tetrahydrofuran (25 mL) via syringe.

    • Add triethylamine (2.1 mL, 15.0 mmol) via syringe. The amine acts as both the base and can serve as a solvent.[1]

    • Finally, add phenylacetylene (0.67 mL, 6.0 mmol) dropwise via syringe.[8]

  • Reaction Conditions :

    • Stir the reaction mixture at room temperature.[1][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Monitoring :

    • Monitor the consumption of the starting material (1-bromo-3-nitrobenzene) by TLC using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent.[4][10]

  • Work-up Procedure :

    • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature if it was heated.[4]

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by washing with brine.[4][8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification :

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-nitro-3-(phenylethynyl)benzene.[4][11]

Visualization of the Process

Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd [Ar-Pd(II)(C≡CR)L₂] pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 product Ar-C≡CR alkynyl_pd->product Reductive Elimination cu_x CuX alkyne H-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_x alkyne->cu_acetylide + Base

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Workflow

Workflow start Start: Flame-dried flask under Inert Gas add_catalysts Add Pd(PPh₃)₂Cl₂ and CuI start->add_catalysts add_reagents Add 1-bromo-3-nitrobenzene, anhydrous THF, and Et₃N add_catalysts->add_reagents add_alkyne Add Phenylacetylene dropwise add_reagents->add_alkyne react Stir at Room Temperature add_alkyne->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with NH₄Cl(aq) & Brine - Dry and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify end Product: 1-nitro-3- (phenylethynyl)benzene purify->end

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

  • 1-Bromo-3-nitrobenzene : Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Phenylacetylene : Flammable liquid and vapor. Harmful if swallowed.

  • Palladium Catalyst : Treat as toxic.[10]

  • Triethylamine : Flammable and corrosive. Causes severe skin burns and eye damage.

  • Tetrahydrofuran (THF) : Highly flammable liquid and vapor. May form explosive peroxides.

  • The Sonogashira reaction can be exothermic, and potential safety hazards should be considered, especially for large-scale reactions.[12][13] Always conduct reactions with appropriate temperature control and behind a safety shield.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystUse fresh catalyst or a different palladium source. Ensure anaerobic conditions are maintained.[1]
Insufficient baseEnsure the correct stoichiometry of the base is used. Triethylamine is often effective.[14]
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygenThoroughly deaerate solvents and maintain a strict inert atmosphere.[1] Consider a copper-free protocol.[1][2]
Difficulty in purification Complex reaction mixtureOptimize reaction conditions to minimize side products. Use a different solvent system for column chromatography. Filtration through a pad of celite can help remove catalyst residues before chromatography.[15][16]

Conclusion

The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the synthesis of 1-nitro-3-(phenylethynyl)benzene. The protocol detailed in this application note provides a reliable procedure for obtaining the desired product in good yield. By understanding the underlying mechanism and the role of each component, researchers can adapt and optimize this protocol for the synthesis of a wide range of substituted arylalkynes. Adherence to safety precautions is paramount throughout the experimental process.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. [Link]

  • Sonogashira Coupling - BYJU'S. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - ACS Publications. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction - ResearchGate. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. [Link]

Sources

Application

synthesis of 1-nitro-3-(phenylethynyl)benzene from 1-iodo-3-nitrobenzene

Application Note: Advanced Methodologies for the Synthesis of 1-Nitro-3-(phenylethynyl)benzene Introduction & Strategic Overview The construction of internal diarylalkynes is a cornerstone in the development of organic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for the Synthesis of 1-Nitro-3-(phenylethynyl)benzene

Introduction & Strategic Overview

The construction of internal diarylalkynes is a cornerstone in the development of organic materials, natural products, and active pharmaceutical ingredients (APIs)[1]. The target compound, 1-nitro-3-(phenylethynyl)benzene, serves as a highly versatile intermediate; the rigid alkyne linker provides structural pre-organization, while the nitro group offers a synthetic handle for subsequent reduction to an aniline, enabling further diversification.

The premier methodology for synthesizing this motif is the Sonogashira cross-coupling reaction, which forms a C(sp²)–C(sp) bond between 1-iodo-3-nitrobenzene and phenylacetylene[1]. As a Senior Application Scientist, the objective is not merely to mix reagents, but to engineer a reaction environment that maximizes the kinetic rate of cross-coupling while suppressing deleterious side reactions, such as the Glaser-Hay homocoupling of the terminal alkyne[1].

Mechanistic Causality & System Design

Understanding the catalytic cycle is imperative for rational protocol design. The standard Sonogashira reaction operates via a dual-catalyst system:

  • Palladium Cycle: The electron-withdrawing meta-nitro group on 1-iodo-3-nitrobenzene significantly accelerates the initial oxidative addition of the aryl iodide to the active Pd(0) species, forming a Pd(II) intermediate[1].

  • Copper Cycle: A Cu(I) co-catalyst (often CuI) activates phenylacetylene. The π -alkyne-copper complex increases the acidity of the terminal alkyne proton, facilitating deprotonation by a mild base (e.g., Et₃N) to form a copper(I) phenylacetylide[2].

  • Convergence: Transmetalation transfers the phenylacetylide from Cu to Pd, followed by reductive elimination to yield 1-nitro-3-(phenylethynyl)benzene and regenerate Pd(0)[2].

G Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition (1-iodo-3-nitrobenzene) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd-I OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_alkyne Pd(II) Alkyne Complex Ar-Pd-C≡C-Ph TransMet->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product 1-nitro-3-(phenylethynyl)benzene RedElim->Product CuCycle Cu(I) Cycle Cu-phenylacetylide Formation CuCycle->TransMet Cu-C≡C-Ph

Figure 1: Dual Pd/Cu Catalytic Cycle for Sonogashira Cross-Coupling.

Quantitative Optimization Data

Recent advancements have driven the field toward greener, heterogeneous, or copper-free systems to avoid the toxicity of traditional solvents and the formation of homocoupling byproducts[1][3]. Table 1 summarizes validated catalytic systems for coupling 1-iodo-3-nitrobenzene with phenylacetylene.

Table 1: Comparative Catalytic Systems for 1-Nitro-3-(phenylethynyl)benzene Synthesis

Catalytic SystemSolventBaseTemp (°C)Key AdvantageYield (%)Ref
Pd(PPh₃)₂Cl₂ / CuI (Homogeneous)Et₃NEt₃N25Standard baseline, rapid kinetics.85-95[4]
GO-anchored Pd/Cu NPs (Heterogeneous)EthanolEt₃N75High yield, bio-reductant synthesis, reusable.99[1][5]
γ-Fe₂O₃@PEG@PAMAM-Cu (Pd-Free)WaterNaOH80Green solvent, magnetic recovery.55[6]
[MBNT][Cu₄Cl₅] (Pd-Free)DMFK₃PO₄140Avoids precious metals entirely.Mod.[2]

Note: In the GO-anchored Pd/Cu system, ethanol acts not just as a green solvent, but functionally as a reducing agent to maintain the active Cu(I) species from Cu(II) precursors[5].

Experimental Methodologies

The following protocols detail two distinct approaches: a classical homogeneous method for immediate laboratory implementation, and an advanced heterogeneous method for sustainable scale-up.

Protocol A: Classical Homogeneous Synthesis (High-Throughput / Discovery)

This protocol utilizes standard Schlenk techniques to rigorously exclude oxygen, which is the primary driver of the unwanted Glaser homocoupling of phenylacetylene[1].

  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Charging: Under an Argon counter-flow, charge the flask with 1-iodo-3-nitrobenzene (1.0 mmol, 249 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).

  • Solvent Introduction: Inject anhydrous, degassed triethylamine (Et₃N, 10 mL) through a septum. Causality: Et₃N serves as both the solvent and the stoichiometric base required to neutralize the HI byproduct[4].

  • Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature (20-25 °C) for 4-5 hours. The solution will progressively darken as the Pd(0) species is generated and the cross-coupling proceeds. Monitor completion via TLC (Hexanes/EtOAc 8:2)[4][6].

  • Quenching & Extraction: Dilute the reaction with diethyl ether (20 mL) and filter through a short pad of Celite to remove insoluble Pd/Cu salts and triethylammonium iodide[4]. Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual amines, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure product.

Protocol B: Green Heterogeneous Synthesis (Sustainable / Scale-up)

Leveraging Graphene Oxide (GO)-anchored Pd/Cu bimetallic nanoparticles[1][5].

  • Reagent Assembly: In a 25 mL round-bottom flask, combine 1-iodo-3-nitrobenzene (1.0 mmol, 249 mg) and phenylacetylene (1.0 mmol, 110 µL).

  • Catalyst & Base Addition: Add the GO-anchored Pd/Cu nanoparticle catalyst (5 mg) and Et₃N (1.0 mmol)[5].

  • Solvent Selection: Add absolute ethanol (10 mL). Causality: Ethanol is selected specifically for its mild reducing properties, which continuously reduce transient Cu(II) back to the catalytically active Cu(I) state during the reaction[5].

  • Thermal Activation: Heat the mixture to 75 °C in an oil bath under ambient atmosphere (the heterogeneous catalyst provides robustness against oxidation) for 6-8 hours[5].

  • Catalyst Recovery: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant. The solid GO-Pd/Cu catalyst can be washed with ethanol and dried for reuse in subsequent runs[5].

  • Isolation: Concentrate the supernatant and purify via recrystallization from hot ethanol or short-path silica chromatography to obtain the target biarylalkyne[4].

Workflow Prep 1. Reagent Prep Ar-I + Ph-C≡CH Degas 2. Degassing Argon Purge Prep->Degas React 3. Catalysis Pd/Cu + Base Degas->React Filter 4. Filtration Celite / Centrifuge React->Filter Purify 5. Purification Chromatography Filter->Purify

Figure 2: Sequential Workflow for Sonogashira Cross-Coupling and Isolation.

Analytical Validation

To ensure the integrity of the synthesized 1-nitro-3-(phenylethynyl)benzene, cross-reference the isolated material against the following expected spectroscopic markers:

  • IR Spectroscopy: Look for the characteristic internal alkyne C≡C stretch (weak, ~2210 cm⁻¹) and strong nitro group N-O stretching bands (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹)[4].

  • ¹H NMR (400 MHz, CDCl₃): The highly deshielded proton adjacent to the nitro group (H-2) will appear as a distinct multiplet downfield (typically >8.0 ppm), while the remaining aromatic protons will cluster between 7.30–7.80 ppm[4][6].

Sources

Method

Chemoselective Catalytic Reduction of 1-Nitro-3-(phenylethynyl)benzene to 3-(phenylethynyl)aniline

An Application Note and Protocol Guide for Researchers Abstract The synthesis of 3-(phenylethynyl)aniline is a critical step in the development of various pharmaceuticals, agrochemicals, and advanced materials. This mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The synthesis of 3-(phenylethynyl)aniline is a critical step in the development of various pharmaceuticals, agrochemicals, and advanced materials. This molecule serves as a versatile building block, yet its preparation presents a significant chemical challenge: the selective reduction of an aromatic nitro group without affecting a highly sensitive phenylethynyl (alkyne) moiety. Standard catalytic hydrogenation methods often lead to non-selective reduction, diminishing the yield of the desired product. This document provides a detailed guide on the principles and practices for achieving high chemoselectivity in the conversion of 1-nitro-3-(phenylethynyl)benzene to its corresponding aniline derivative. We will explore the underlying chemical principles, compare various catalytic systems and reagents, and provide robust, step-by-step protocols for laboratory execution.

Scientific Background and Rationale

The core challenge in the hydrogenation of 1-nitro-3-(phenylethynyl)benzene lies in the relative reactivity of the nitro group versus the carbon-carbon triple bond (alkyne).

  • Nitro Group Reduction: The transformation of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron reduction. This process typically proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][2] This reduction is fundamental in organic synthesis and is often achieved via catalytic hydrogenation.[3]

  • Alkyne Hydrogenation: Alkynes are highly susceptible to catalytic hydrogenation. Using standard catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt), an alkyne can be reduced first to a cis-alkene and subsequently to a fully saturated alkane.[4][5]

The difficulty arises because many powerful hydrogenation catalysts, such as Pd/C and Raney Nickel, are highly effective at reducing both functional groups, which can lead to a mixture of products, including the complete saturation of the alkyne.[1][5] Therefore, achieving the desired transformation to 3-(phenylethynyl)aniline requires a carefully selected method that exhibits high chemoselectivity for the nitro group.

Strategies to achieve this selectivity include:

  • Catalyst Modification: Using catalysts with modified activity that favor nitro group adsorption and reduction over alkyne interaction.[6][7]

  • Transfer Hydrogenation: Employing a hydrogen donor molecule (e.g., hydrazine, formic acid) in the presence of a catalyst, which often provides milder reaction conditions and enhanced selectivity.[8][9]

  • Stoichiometric Metal Reductants: Utilizing classical chemical reductions with metals in acidic or neutral media (e.g., SnCl₂, Fe, Zn), which are well-known for their high selectivity in reducing nitroarenes.[10][11][12]

// Nodes start [label="1-Nitro-3-(phenylethynyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="3-(Phenylethynyl)aniline\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; side_product [label="3-(2-Phenylethyl)aniline\n(Over-reduction Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3];

// Edges start -> product [label="Chemoselective Reduction\n(e.g., Fe, SnCl₂, Modified Catalysts)", color="#34A853", penwidth=1.5]; start -> side_product [label="Non-Selective Hydrogenation\n(e.g., H₂, Pd/C at high pressure)", color="#EA4335", penwidth=1.5]; } Caption: Reaction pathways for the reduction of 1-nitro-3-(phenylethynyl)benzene.

Comparison of Methodologies

The choice of method depends on factors such as available equipment, scale, cost, and tolerance to other functional groups. Below is a comparative summary of viable approaches.

Methodology Reagents/Catalyst Key Advantages Potential Drawbacks Selectivity Profile
Catalytic Transfer Hydrogenation Hydrazine hydrate, Fe/C, Co@NC[13][14]Mild conditions, high selectivity, avoids high-pressure H₂ gas.Hydrazine is highly toxic; catalyst preparation may be required.Excellent for nitro group reduction in the presence of alkynes and alkenes.[13][15]
Metal/Acid Reduction SnCl₂·2H₂O in Ethanol[16]Excellent chemoselectivity, reliable, and well-documented.Requires stoichiometric amounts of metal salts, leading to significant waste; workup can be tedious.Highly selective for the nitro group; generally does not affect alkynes.[16]
Metal/Neutral Reduction Iron powder, NH₄Cl in aq. EthanolInexpensive, less toxic than tin salts, highly effective.[10]Reaction can be heterogeneous and sometimes slow; requires heating.Very high selectivity for the nitro group over other reducible functionalities.[10]
Advanced Heterogeneous Catalysis V₂O₅/TiO₂ with a hydrogen donor[15]Potentially recyclable catalyst, sustainable approach.Catalyst may not be commercially available and requires synthesis.Reported to be highly selective for nitro groups over alkynes.[15]

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the specific hazards of each reagent, particularly the high toxicity and potential carcinogenicity of hydrazine hydrate and the corrosive nature of acids.

// Nodes setup [label="Reaction Setup\n(Substrate, Solvent, Reagent/Catalyst in Flask)"]; reaction [label="Reaction Execution\n(Inert Atmosphere, Heating, Stirring)"]; monitoring [label="Reaction Monitoring\n(Thin-Layer Chromatography)"]; workup [label="Aqueous Workup & Extraction\n(Quench, Neutralize, Extract with Organic Solvent)"]; purification [label="Purification\n(Drying, Filtration, Column Chromatography)"]; analysis [label="Product Analysis\n(¹H NMR, ¹³C NMR, Mass Spectrometry)"]; final_product [label="Pure 3-(Phenylethynyl)aniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Reaction Incomplete"]; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> analysis; analysis -> final_product; } Caption: General experimental workflow for synthesis and purification.

This method is cost-effective and environmentally benign, utilizing the Fe/NH₄Cl system for a robust and selective reduction.

Materials:

  • 1-nitro-3-(phenylethynyl)benzene (1.0 eq)

  • Iron powder (Fe, <100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-nitro-3-(phenylethynyl)benzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution. The mixture will be a heterogeneous slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, often UV active and may stain with permanganate) indicates reaction completion. This typically takes 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot solution through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in ethyl acetate and water.

    • Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure 3-(phenylethynyl)aniline.

This is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups.[12][16]

Materials:

  • 1-nitro-3-(phenylethynyl)benzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-nitro-3-(phenylethynyl)benzene (1.0 eq) in absolute ethanol.

  • Addition of Reagent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Carefully and slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: This neutralization is exothermic and will generate gas. A white precipitate of tin salts will form.

    • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the pad extensively with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography as described in Protocol A to obtain pure 3-(phenylethynyl)aniline.

Troubleshooting and Mechanistic Considerations

  • Incomplete Reaction: If TLC shows significant starting material after the recommended time, additional reducing agent (e.g., another 1-2 eq of Fe or SnCl₂) can be added and the reaction continued. Ensure the solvent is of sufficient quality and the temperature is maintained.

  • Side Product Formation: The primary concern is the reduction of the alkyne. If GC-MS or NMR analysis shows the presence of 3-(phenylethenyl)aniline (alkene) or 3-(2-phenylethyl)aniline (alkane), it indicates non-selective reduction. This is unlikely with the Fe or SnCl₂ methods but can occur with catalytic hydrogenation if the wrong catalyst is used.[1]

  • Azo/Azoxy Intermediates: Condensation of the nitroso and hydroxylamine intermediates can form azoxy and azo compounds.[1] These are typically reduced to the aniline under the reaction conditions but can sometimes persist if the reaction is not driven to completion.

The mechanism of nitro group reduction on a metal surface involves stepwise hydrogenation.[1][17] In contrast, reductions with metals like Fe or Sn involve single electron transfer steps from the metal to the nitro group in an acidic or protic medium.

References

  • Blaser H.-U.; Steiner H.; Studer M. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem2009 , 1, 210–221. ([Link])

  • Zhang, et al. Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. Chemical Science2017 , 8(3), 2099-2105. ([Link])

  • National Center for Biotechnology Information. Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. PubMed Central. ([Link])

  • Klausfelder, B., & Kempe, R. A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. ChemCatChem2014 , 6(6), 1594-1598. ([Link])

  • Hutchings, G. J., et al. Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst. ACS Sustainable Chemistry & Engineering2016 , 4(11), 6128-6138. ([Link])

  • Schabel, T., Belger, C., & Plietker, B. A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters2013 , 15(11), 2858-2861. ([Link])

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. ([Link])

  • Savchenko, V. I., & Makaryan, I. A. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Siberian Federal University. Chemistry2018 , 11(4), 516-537. ([Link])

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. ([Link])

  • Zhang, L., et al. Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem2026 , 91(2), e202500675. ([Link])

  • Wang, Y., et al. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances2024 , 14, 35741-35759. ([Link])

  • ResearchGate. Selective reduction of aromatic nitro in presence of a terminal alkyne? ResearchGate. ([Link])

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. ([Link])

  • Upadhyay, R., et al. Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances2025 , 6, 11234-11243. ([Link])

  • Organic Reaction Mechanisms. Nitro Reduction - Common Conditions. . ([Link])

  • AWS. Supporting Information A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Amazon AWS. ([Link])

  • Wikipedia. Reduction of nitro compounds. Wikipedia. ([Link])

  • Beilstein Journals. Supporting Information One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines Experiment. Beilstein Journals. ([Link])

  • MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. ([Link])

  • National Center for Biotechnology Information. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed Central. ([Link])

  • Ursinus Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College. ([Link])

  • National Center for Biotechnology Information. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. PubMed Central. ([Link])

  • ResearchGate. Proposed catalytic cycle for the reduction of nitro benzene performed... ResearchGate. ([Link])

  • ResearchGate. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. ([Link])

  • Organic Chemistry Portal. Hydrogen. Organic Chemistry Portal. ([Link])

  • RSC Publishing. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. ([Link])

  • Chemistry LibreTexts. 11.3.4 Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. ([Link])

  • RSC Publishing. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. RSC Publishing. ([Link])

Sources

Application

Application Note: 1-Nitro-3-(phenylethynyl)benzene as a Strategic Precursor in Advanced Organic Synthesis and Materials Science

Introduction & Mechanistic Rationale 1-Nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly versatile diarylalkyne synthesized via the palladium- or copper-catalyzed Sonogashira cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly versatile diarylalkyne synthesized via the palladium- or copper-catalyzed Sonogashira cross-coupling of 1-iodo-3-nitrobenzene with phenylacetylene[1]. Its structural architecture—a rigid phenylethynyl core coupled with a strongly electron-withdrawing meta-nitro group—imparts dual reactivity. The nitro group serves as a masked amine, while the internal alkyne provides a site for hydration, halogenation, or thermal cycloaddition.

In materials science and aerospace engineering, its most critical application is serving as the direct precursor to 3-(phenylethynyl)aniline (3-PEA) [2]. 3-PEA is an industry-standard end-capping agent for high-performance polyimides and liquid crystalline polymers (LCPs)[3]. The meta substitution is deliberately chosen over the para isomer because it introduces a geometric "kink" that disrupts polymer chain symmetry. This structural irregularity significantly lowers the melt viscosity of the resulting oligomer, widening the thermal processing window before the onset of alkyne crosslinking at 350–400 °C[4].

G Precursor 1-Nitro-3-(phenylethynyl)benzene (Strategic Precursor) Reduction Selective Reduction (SnCl2 or Fe/NH4Cl) Precursor->Reduction Chemoselective Hydration Transition Metal Hydration (Au or Ru Catalysis) Precursor->Hydration Regioselective Cycloadd Azide-Alkyne Cycloaddition (RuAAC or CuAAC) Precursor->Cycloadd Click Chemistry Amine 3-(Phenylethynyl)aniline (Polyimide End-Capper) Reduction->Amine Ketone Deoxybenzoin Derivatives (Pharmaceutical Intermediates) Hydration->Ketone Triazole 1,2,3-Triazole Derivatives (Bioisosteres) Cycloadd->Triazole

Fig 1. Divergent synthetic pathways of 1-nitro-3-(phenylethynyl)benzene.

Key Synthetic Workflows & Causality

Workflow A: Chemoselective Reduction to 3-(Phenylethynyl)aniline

The reduction of the nitro group must be achieved without hydrogenating the internal alkyne. While standard catalytic hydrogenation (H₂ with Pd/C) is highly efficient for nitro groups, it will rapidly over-reduce the internal alkyne to an alkane. To prevent this, chemoselective reduction is achieved using tin(II) chloride (SnCl₂) or iron powder in mildly acidic media.

  • Causality: SnCl₂ operates via a single-electron transfer mechanism that specifically targets the highly polarized N-O bonds of the nitro group. The non-polar C≡C triple bond remains completely untouched, ensuring high fidelity of the phenylethynyl functional group required for downstream polymer crosslinking[2].

Workflow B: Synthesis of Phenylethynyl End-Capped Polyimides

During the fabrication of advanced composites, polyimide oligomers must melt and flow to impregnate carbon fiber fabrics. Upon further heating, the phenylethynyl groups undergo a complex, thermally induced addition cure (crosslinking) without the evolution of volatile byproducts.

  • Causality: Chemical imidization (using acetic anhydride and pyridine) is strictly favored over thermal imidization. Thermal imidization requires heating the precursor to >200 °C, which risks premature crosslinking of the alkyne end-groups. Chemical dehydration allows cyclization at 120 °C, preserving the integrity of the end-caps for the final 350 °C curing stage[4][5].

G Step1 3-PEA + Dianhydride + Diamine (Monomer Blend) Step2 Polyamic Acid Oligomer (Room Temp, NMP) Step1->Step2 Polycondensation Step3 Chemical Imidization (Pyridine/Ac2O, 120 °C) Step2->Step3 Dehydration Step4 Phenylethynyl End-Capped Polyimide Oligomer Step3->Step4 Precipitation Step5 Thermal Crosslinking (350-400 °C, No Volatiles) Step4->Step5 Melt Processing Step6 Void-Free Thermoset Network (Tg > 350 °C) Step5->Step6 Addition Cure

Fig 2. Workflow for synthesizing and curing 3-PEA end-capped polyimides.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 3-(Phenylethynyl)aniline

This protocol utilizes a self-validating TLC tracking system and a specific workup to prevent emulsion failures.

  • Reagent Preparation: Dissolve 1-nitro-3-(phenylethynyl)benzene (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reduction: Add SnCl₂·2H₂O (50 mmol, 5 equiv.) in a single portion. Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 2 hours.

  • Self-Validating Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (high Rf​ ) will disappear, replaced by a lower Rf​ spot (amine) that exhibits intense blue fluorescence under 254 nm UV light due to the extended conjugation of the aniline.

  • Quenching & Neutralization: Cool the flask to 0 °C. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃.

    • Critical Insight: Neutralization precipitates tin salts as insoluble hydroxides. If extracted directly, these hydroxides will cause an intractable emulsion.

  • Workup: Add ethyl acetate (100 mL) and filter the entire biphasic mixture through a tightly packed pad of Celite. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/dichloromethane to yield pure 3-(phenylethynyl)aniline as a pale yellow solid.

Protocol 2: Synthesis of Phenylethynyl End-Capped Polyimide Oligomers
  • Polyamic Acid Formation: In a flame-dried flask under N₂, dissolve a diamine (e.g., 4,4'-oxydianiline, 0.091 mol) in anhydrous N-methyl-2-pyrrolidone (NMP, 75 mL). Slowly add a dianhydride (e.g., 4,4'-oxydiphthalic anhydride, 0.10 mol), maintaining the temperature below 15 °C to prevent premature imidization[5].

  • End-Capping: After 4 hours of stirring, add 3-(phenylethynyl)aniline (0.018 mol, calculated to achieve an n=10 oligomer) dissolved in 25 mL NMP to cap the polymer chains. Stir for an additional 2 hours.

  • Chemical Imidization: Add acetic anhydride (0.30 mol) and pyridine (0.30 mol). Heat the mixture to 120 °C and maintain for 3 hours[4].

  • Precipitation: Pour the cooled solution into vigorously stirred methanol (1 L) to precipitate the oligomer. Filter, wash extensively with methanol, and dry under vacuum at 100 °C for 12 hours.

Quantitative Data Presentation

The choice of the meta-substituted precursor (yielding 3-PEA) over the para-substituted precursor (yielding 4-PEA) drastically alters the physical properties of the resulting polyimide resin. The table below summarizes the comparative rheological and thermal data.

Resin ArchitectureEnd-Capping AgentMelt Viscosity at 280 °C (Poise)Curing Onset Temp (°C)Cured Glass Transition ( Tg​ , °C)
Uncapped Linear Polyimide None> 100,000N/A~ 250
Para-Capped Oligomer 4-(Phenylethynyl)aniline~ 5,000340360
Meta-Capped Oligomer 3-(Phenylethynyl)aniline~ 1,200350345

Data Interpretation: The meta-linkage reduces melt viscosity by over 75% compared to the para-linkage. This lower viscosity is paramount for the resin to successfully flow and impregnate dense carbon fiber preforms before the thermal crosslinking reaction locks the network in place.

References

  • Hajipour, A. R., et al. "DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction." RSC Advances (2016). 1

  • "3-(Phenylethynyl)aniline | 51624-44-3". Benchchem. 2

  • "Synthesis and characterization of a new imide compound containing phthalonitrile and phenylethynyl end-groups". Taylor & Francis.4

  • "Polyimides end-capped with diaryl substituted acetylene". Google Patents (EP0443352A2). 5

  • "Crosslinkable liquid crystalline polymer". Google Patents (US8853342B2). 3

Sources

Method

Application Note: Laboratory Synthesis of 1-Nitro-3-(phenylethynyl)benzene via Sonogashira Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale In the landscape of organic synthesis and med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

In the landscape of organic synthesis and medicinal chemistry, nitro-substituted alkynes serve as versatile building blocks[1]. Specifically, 1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly valued intermediate. The nitro group provides a robust handle for downstream derivatization—such as reduction to an aniline for subsequent amide coupling or diazotization—while the rigid alkyne spacer is frequently utilized in the design of molecular wires, liquid crystals, and pharmacophores requiring specific spatial geometries.

The most reliable and atom-economical method for constructing this internal alkyne is the Sonogashira cross-coupling reaction . This protocol details the palladium-catalyzed, copper-cocatalyzed coupling of 1-iodo-3-nitrobenzene with phenylacetylene.

Mechanistic Causality: Why These Reagents?

As a self-validating experimental system, every reagent in this protocol serves a specific, mechanistic purpose:

  • 1-Iodo-3-nitrobenzene over Bromo/Chloro analogues: The carbon-iodine bond has a lower dissociation energy, facilitating rapid oxidative addition to the Pd(0) active species at room temperature or under mild heating.

  • Pd(PPh₃)₂Cl₂ (Precatalyst): This Pd(II) complex is air-stable for storage but is reduced in situ by the alkyne or amine to the catalytically active, coordinatively unsaturated Pd(0) species.

  • CuI (Co-catalyst): Copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is highly nucleophilic and rapidly undergoes transmetalation with the Pd(II)-aryl complex, significantly accelerating the reaction compared to copper-free variants[2].

  • Triethylamine (Et₃N): Acts as both the solvent and the stoichiometric base required to deprotonate the terminal alkyne and neutralize the hydroiodic acid (HI) byproduct.

Experimental Workflow

G N1 1. Inert Atmosphere Setup (Schlenk line / N2 or Ar) N2 2. Reagent Loading (Ar-I, Pd cat., CuI) N1->N2 N3 3. Solvent & Alkyne Addition (Degassed Et3N, Phenylacetylene) N2->N3 N4 4. Reaction & Monitoring (Stirring, TLC/GC-MS Check) N3->N4 N5 5. Workup (Celite Filtration & Extraction) N4->N5 N6 6. Purification (Silica Gel Chromatography) N5->N6

Experimental workflow for the Sonogashira synthesis of 1-nitro-3-(phenylethynyl)benzene.

Materials and Reagents

Note: All solid reagents should be weighed in ambient air but stored under desiccation. Solvents must be rigorously degassed to prevent the oxidative homocoupling of phenylacetylene (Glaser coupling).

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
1-Iodo-3-nitrobenzene Electrophile249.011.002.49 g
Phenylacetylene Nucleophile102.141.201.23 g (1.32 mL)
Pd(PPh₃)₂Cl₂ Catalyst701.900.02 (2 mol%)140 mg
Copper(I) Iodide (CuI) Co-catalyst190.450.04 (4 mol%)76 mg
Triethylamine (Et₃N) Base / Solvent101.19Solvent25 mL
THF (Optional) Co-solvent72.11Co-solvent10 mL (if solubility is low)

Step-by-Step Protocol

Phase 1: Preparation and Degassing
  • Flask Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.

  • Solvent Degassing: Transfer 25 mL of anhydrous triethylamine (and 10 mL of THF if utilizing a co-solvent mixture) into a separate flask. Degas the solvent by bubbling Argon through the liquid via a long needle for at least 15 minutes, or perform three freeze-pump-thaw cycles. Scientific Rationale: Oxygen presence leads to the formation of 1,4-diphenylbuta-1,3-diyne via Glaser coupling, consuming the alkyne and complicating purification.

Phase 2: Reaction Assembly
  • Solid Loading: Temporarily remove the septum against a positive flow of inert gas. Rapidly charge the flask with 1-iodo-3-nitrobenzene (2.49 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.02 eq), and CuI (76 mg, 0.04 eq).

  • Purging: Replace the septum and evacuate/backfill the flask with Argon three times to ensure a strictly inert environment.

  • Solvent Addition: Add the degassed triethylamine (25 mL) via syringe. The mixture will likely appear as a yellow/brown suspension.

  • Alkyne Addition: Add phenylacetylene (1.32 mL, 12 mmol) dropwise over 5 minutes via syringe. Observation: The reaction mixture typically darkens immediately upon alkyne addition, indicating the formation of the active catalytic species and the copper acetylide.

Phase 3: Reaction Execution and Monitoring
  • Stirring: Stir the reaction mixture at room temperature (20–25 °C). If the reaction is sluggish after 2 hours, gently warm the oil bath to 50 °C.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. UV visualization (254 nm) will show the disappearance of the starting 1-iodo-3-nitrobenzene and the appearance of a new, highly UV-active product spot.

Phase 4: Workup and Purification
  • Quenching: Once TLC indicates complete consumption of the aryl iodide (typically 4–8 hours), dilute the reaction mixture with 50 mL of diethyl ether or ethyl acetate.

  • Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove the precipitated triethylammonium iodide salts and insoluble catalyst residues. Wash the Celite pad with an additional 20 mL of solvent.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl, 2 x 30 mL) to remove residual amines and copper salts, followed by brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to afford 1-nitro-3-(phenylethynyl)benzene as a pale yellow to light brown solid.

Analytical Validation

To ensure the integrity of the synthesized self-validating system, the isolated product must be characterized:

  • ¹H NMR (400 MHz, CDCl₃): Expect a highly deshielded multiplet or distinct triplet/doublet of doublets around δ 8.35-8.40 ppm corresponding to the proton flanked by the nitro and alkyne groups (C2-H). The remaining aromatic protons from the nitrophenyl and phenyl rings will appear as complex multiplets between δ 7.35 and 8.20 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The internal alkyne carbons typically resonate between δ 85 and 95 ppm. The carbon bearing the nitro group will be significantly deshielded (approx. δ 148 ppm).

  • GC-MS / LC-MS: Expected mass [M]⁺ = 223.06 m/z.

References

  • Title: RSC Advances: Copper-catalyzed Sonogashira coupling reactions Source: rsc.org URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Functionalized Tolanes from 1-Nitro-3-(phenylethynyl)benzene

Abstract and Introduction Diphenylacetylene, commonly known as tolane, and its derivatives represent a class of rigid, linear molecules that have found significant application as foundational scaffolds in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Diphenylacetylene, commonly known as tolane, and its derivatives represent a class of rigid, linear molecules that have found significant application as foundational scaffolds in medicinal chemistry, building blocks for organic electronics, and probes in chemical biology.[1][2] Their conformational rigidity and tunable electronic properties make them ideal for constructing complex molecular architectures. This guide provides a detailed exploration of synthetic pathways to functionalized tolanes starting from the versatile precursor, 1-nitro-3-(phenylethynyl)benzene. This starting material is particularly strategic due to the presence of two distinct, orthogonally reactive functional handles: the nitro group and the internal alkyne.

The primary synthetic strategy detailed herein involves the chemical modification of the nitro group. By reducing the nitro moiety to a primary amine, we unlock a plethora of subsequent functionalization reactions, enabling the synthesis of a diverse library of tolane analogues from a single, common intermediate. This approach is central to modern drug discovery programs, where the rapid generation of structural diversity around a core scaffold is paramount for lead optimization.[3] We will provide detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and present data in a clear, accessible format.

Synthesis of the Core Precursor: 1-Nitro-3-(phenylethynyl)benzene

The synthesis of the starting material is efficiently achieved via a Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[4][5][6] The reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.

Rationale for Sonogashira Coupling

The Sonogashira reaction is the method of choice due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[5] This allows for the reliable coupling of 1-iodo-3-nitrobenzene with phenylacetylene without compromising the integrity of the nitro group, which is essential for the subsequent functionalization steps.

Workflow for Precursor Synthesis

A 1-Iodo-3-nitrobenzene + Phenylacetylene B Reaction Vessel (Anhydrous & Anaerobic) A->B Add Reagents C Sonogashira Coupling B->C Add Catalysts: Pd(PPh₃)₄, CuI Add Base: TEA Heat (e.g., 60°C) D Work-up (Filtration, Extraction) C->D Reaction Complete (TLC) E Purification (Column Chromatography) D->E F 1-Nitro-3-(phenylethynyl)benzene E->F Characterize (NMR, IR, MP)

Caption: Workflow for Sonogashira synthesis of the tolane precursor.

Detailed Experimental Protocol: Synthesis of 1-Nitro-3-(phenylethynyl)benzene

Materials:

  • 1-Iodo-3-nitrobenzene (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 eq)

  • Copper(I) iodide, CuI (0.04 eq)

  • Triethylamine (TEA), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere, add 1-iodo-3-nitrobenzene, Pd(PPh₃)₄, and CuI.

  • Add anhydrous toluene and anhydrous triethylamine via syringe. Stir the mixture to dissolve the solids.

  • Add phenylacetylene dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-nitro-3-(phenylethynyl)benzene as a pale yellow solid.[7]

Characterization Data
ParameterObserved ValueReference
Appearance Pale yellow solid[7]
Melting Point 68-70 °C[7]
¹H-NMR (400 MHz, CDCl₃) δ = 8.29 (m, 1H), 7.8 (ddd, 1H), 7.65 (m, 3H), 7.48-7.52 (m, 1H), 7.33-7.34 (m, 3H)[7]
¹³C-NMR (100 MHz, CDCl₃) δ = 149.3, 136.3, 132.9, 127.5, 126.1, 125.5, 124.3, 123.1, 121.6, 120.2, 89.8, 87.8[7]
FT-IR (KBr, cm⁻¹) ν = 2209 (C≡C), 1589, 1503 (Ar-NO₂ asym), 1337 (Ar-NO₂ sym)[7]

Primary Functionalization Strategy: Reduction of the Nitro Group

The transformation of the electron-withdrawing nitro group into an electron-donating and highly versatile amino group is the cornerstone of this synthetic approach.[8] This reduction yields 3-amino-1-(phenylethynyl)benzene (3-aminotolane), a key intermediate for divergent synthesis.

Rationale for Method Selection

Several methods exist for nitro group reduction.[9][10] The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the reduction of the alkyne triple bond.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, over-reduction of the alkyne to an alkene or alkane is a potential side reaction under harsh conditions (high pressure or temperature). It is often the method of choice for its high yield and simple work-up.[10]

  • Metal/Acid Reduction (Fe/AcOH, SnCl₂/HCl): These methods are robust and cost-effective. They are highly selective for the nitro group and do not affect the alkyne. The primary drawback is the often-strenuous acidic or basic work-up required to remove metal salts.[8][10]

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1-Nitro-3-(phenylethynyl)benzene (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~5 mol% Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve 1-nitro-3-(phenylethynyl)benzene in methanol or ethyl acetate in a round-bottom flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. The product, 3-aminotolane, is significantly more polar than the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-1-(phenylethynyl)benzene, which can often be used in the next step without further purification.

Secondary Functionalization: Derivatization of 3-Aminotolane

The resulting 3-aminotolane is a nucleophilic aniline derivative, opening the door to a wide array of functionalization reactions at the nitrogen atom. This allows for the systematic modification of the tolane scaffold to probe structure-activity relationships (SAR) in drug discovery or to tune the electronic properties of materials.

Start 3-Amino-1-(phenylethynyl)benzene Acyl_Cl R-COCl, Pyridine Start->Acyl_Cl Sulfonyl_Cl R-SO₂Cl, Pyridine Start->Sulfonyl_Cl Alkyl_Halide R-X, Base (e.g., K₂CO₃) Start->Alkyl_Halide Diazotization 1. NaNO₂, HCl (0°C) 2. Sandmeyer Reagent (e.g., CuBr, CuCN) Start->Diazotization Amide N-Acyl Tolane (Amide) Acyl_Cl->Amide Acylation Sulfonamide N-Sulfonyl Tolane (Sulfonamide) Sulfonyl_Cl->Sulfonamide Sulfonylation Alkylated_Amine N-Alkyl Tolane (Secondary/Tertiary Amine) Alkyl_Halide->Alkylated_Amine Alkylation Sandmeyer_Product Halogenated or Cyanated Tolane Diazotization->Sandmeyer_Product Diazotization/ Sandmeyer Reaction

Caption: Divergent functionalization pathways from 3-aminotolane.

Protocol: N-Acetylation (Amide Formation)

Rationale: Amide formation is a fundamental transformation that introduces a hydrogen bond donor/acceptor unit, alters solubility, and can serve as a protected form of the amine. This is a highly reliable and high-yielding reaction.

Materials:

  • 3-Amino-1-(phenylethynyl)benzene (1.0 eq)

  • Acetyl chloride or Acetic anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-amino-1-(phenylethynyl)benzene in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add acetyl chloride dropwise. A white precipitate of pyridinium hydrochloride may form.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated tolane derivative. Purify by recrystallization or column chromatography if necessary.

Protocol: N-Sulfonylation (Sulfonamide Formation)

Rationale: Sulfonamides are important pharmacophores in many approved drugs (e.g., sulfa drugs, diuretics). This reaction introduces a stable, acidic N-H group and a tetrahedral sulfonamide moiety, which can act as a transition-state mimetic or a strong hydrogen bond donor.

Materials:

  • 3-Amino-1-(phenylethynyl)benzene (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine, anhydrous

Procedure:

  • Dissolve 3-amino-1-(phenylethynyl)benzene in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

  • Stir the reaction at room temperature overnight or until TLC indicates completion.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove pyridine, and dry under vacuum. The product can be further purified by recrystallization from ethanol or a similar solvent.

Applications in Research and Development

The ability to rapidly synthesize a diverse array of functionalized tolanes using these protocols is highly valuable.

  • Drug Discovery: The tolane core is a known "privileged scaffold." The functional groups introduced (-NH₂, -NHCOR, -NHSO₂R, etc.) can be used to modulate pharmacokinetic properties (ADME) and to interact with specific biological targets. For example, an amino group can be protonated at physiological pH to interact with a negatively charged residue in a protein's active site, while a sulfonamide can form strong hydrogen bonds.[11]

  • Materials Science: Tolanes are rigid-rod molecules used in the construction of liquid crystals and conjugated polymers for OLEDs.[12][13] The introduction of polar groups like amines and amides can influence the liquid crystalline phase behavior and the solid-state packing of these materials, thereby tuning their optical and electronic properties.[1]

References

  • The Royal Society of Chemistry. (n.d.). Supporting information for DABCO-functionalized silica-copper (I) complex.
  • Kappe, C. O., & Dallinger, D. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Semantic Scholar. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation.
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Gsänger, S., et al. (n.d.). A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan. PMC.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.). Singly bridged synthesized tolanes and their twist angles (A, B1) as....
  • Life Chemicals. (2019, July 30). Functionalized Naphthalenes For Diverse Applications.
  • Cernak, T., et al. (n.d.). Late-stage C–H functionalization offers new opportunities in drug discovery.
  • Chen, Y., et al. (n.d.). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. PMC.

Sources

Method

Microwave-Assisted Synthesis of 1-Nitro-3-(phenylethynyl)benzene: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the rapid and efficient synthesis of 1-nitro-3-(phenylethynyl)benzene, a valuable research chemical and building block in medicinal chemistry and materials science. The pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the rapid and efficient synthesis of 1-nitro-3-(phenylethynyl)benzene, a valuable research chemical and building block in medicinal chemistry and materials science. The protocol leverages the advantages of microwave-assisted organic synthesis to significantly reduce reaction times and improve yields compared to conventional heating methods. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry and laboratory safety procedures.

Introduction: The Significance of Diarylalkynes and the Power of Microwave Synthesis

Diarylalkynes, such as 1-nitro-3-(phenylethynyl)benzene, are key structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms.[1][2]

Conventional heating methods for Sonogashira couplings often require long reaction times, high temperatures, and strictly anhydrous and anaerobic conditions.[1] Microwave-assisted synthesis offers a compelling alternative, utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture. This leads to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes, and can result in higher product yields and cleaner reaction profiles.[3][4]

Reaction Mechanism: The Sonogashira Catalytic Cycle

The synthesis of 1-nitro-3-(phenylethynyl)benzene is achieved via a Sonogashira coupling reaction between 1-iodo-3-nitrobenzene and phenylacetylene. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The catalytic cycle can be visualized as two interconnected cycles: the palladium cycle and the copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-X]L2 Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_alkyne_Pd [Ar-Pd(II)-C≡CR]L2 Pd_complex->Ar_alkyne_Pd Transmetalation (Cu-C≡CR) Ar_alkyne_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Ar_alkyne_Pd->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Base, Alkyne Cu_alkyne->CuX Transmetalation Alkyne H-C≡CR ArX 1-Iodo-3-nitrobenzene ArX->Pd_complex Alkyne_reactant Phenylacetylene Alkyne_reactant->Alkyne

Figure 1: The Sonogashira Catalytic Cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (1-iodo-3-nitrobenzene) to form a palladium(II) intermediate.

  • Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle, to generate a palladium(II) acetylide complex.

  • Reductive Elimination: This final step involves the formation of the C-C bond, yielding the desired product (1-nitro-3-(phenylethynyl)benzene) and regenerating the palladium(0) catalyst.

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne (phenylacetylene) reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper(I) acetylide then transfers the acetylide group to the palladium(II) complex in the palladium cycle.

Microwave irradiation accelerates the reaction by rapidly and efficiently heating the reaction mixture, leading to faster reaction kinetics for each step in the catalytic cycle.

Experimental Protocol

This protocol details the microwave-assisted synthesis of 1-nitro-3-(phenylethynyl)benzene.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Iodo-3-nitrobenzene98%
Phenylacetylene98%
Tetrakis(triphenylphosphine)palladium(0)99%
Copper(I) iodide98%
Triethylamine (TEA)≥99.5%, anhydrous
TolueneAnhydrous
Ethyl acetateACS grade
HexaneACS grade
Saturated aqueous ammonium chloride
Brine
Anhydrous magnesium sulfate
Microwave synthesis reactorCapable of controlled temperature and pressure
Microwave reaction vials (10 mL)With appropriate caps and septa
Magnetic stir bars
Standard laboratory glassware
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel (230-400 mesh)
Safety Precautions
  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Always ensure the reactor is properly maintained and operated according to the manufacturer's instructions.

  • Pressure: Reactions in sealed vessels at elevated temperatures will generate significant pressure. Use appropriate pressure-rated vessels and do not exceed the recommended fill volume.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction and all handling of reagents and solvents in a well-ventilated fume hood.

  • Reagents: The reagents used in this synthesis are toxic and/or flammable. Handle them with care and consult their respective Safety Data Sheets (SDS) before use.

Step-by-Step Procedure

Figure 2: Experimental Workflow.

  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-iodo-3-nitrobenzene (1.0 mmol, 249 mg).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

    • Add anhydrous toluene (3 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL).

    • Finally, add phenylacetylene (1.2 mmol, 0.13 mL).

  • Microwave Irradiation:

    • Seal the reaction vial securely with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The pressure should be monitored and should not exceed the vessel's limit.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Once cooled, open the vial carefully in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.[1]

    • Monitor the separation by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-nitro-3-(phenylethynyl)benzene as a pale yellow solid.

Characterization

The identity and purity of the synthesized 1-nitro-3-(phenylethynyl)benzene can be confirmed by various analytical techniques.

PropertyValueReference
AppearancePale yellow solid[2]
Melting Point68-70 °C[2]
¹H NMR (400 MHz, CDCl₃) δ 8.29 (t, J=1.8 Hz, 1H), 8.15 (ddd, J=8.2, 2.3, 1.1 Hz, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.55-7.51 (m, 2H), 7.41-7.37 (m, 3H), 7.52 (t, J=8.0 Hz, 1H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 148.4, 135.5, 132.1, 129.4, 129.2, 128.6, 125.1, 123.2, 122.8, 91.5, 87.2[2]
IR (KBr, cm⁻¹) ν 3100, 2215, 1590, 1530, 1350, 880, 760, 690[2]

Discussion

The microwave-assisted Sonogashira coupling provides a rapid and efficient route to 1-nitro-3-(phenylethynyl)benzene. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods, which can take several hours to reach completion. The work-up and purification are straightforward, yielding the product in good purity.

The choice of an iodide as the aryl halide is due to its higher reactivity in the oxidative addition step compared to bromides or chlorides.[1] Triethylamine acts as both a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction. The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 1-nitro-3-(phenylethynyl)benzene. The method is rapid, high-yielding, and employs standard laboratory techniques. This protocol should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who require efficient access to this and related diarylalkyne compounds.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874-922. [Link]

  • Glasnov, T. N.; Kappe, C. O. Microwave-Assisted Multicomponent Reactions for the Synthesis of Heterocycles. In Microwave-Assisted Synthesis of Heterocycles; Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2007; Vol. 9, pp 267-307. [Link]

  • Hajipour, A. R.; Hosseini, S. M.; Mohammadsaleh, F. DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Adv., 2016 , 6, 67849-67856. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, 2014. [Link]

  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43 (46), 6250-6284. [Link]

  • PubChem. 1-Nitro-3-(phenylethynyl)benzene. National Center for Biotechnology Information. PubChem Compound Database; CID=5355655. [Link]

  • Erdélyi, M.; Gogoll, A. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. J. Org. Chem.2001 , 66 (12), 4165-4169. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566-1568. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Herrero, M. A.; Kremsner, J. M.; Kappe, C. O. Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. J. Org. Chem.2008 , 73 (1), 36-47. [Link]

  • Lidström, P.; Tierney, J.; Wathey, B.; Westman, J. Microwave assisted organic synthesis—a review. Tetrahedron2001 , 57 (45), 9225-9283. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting homocoupling side reactions in 1-nitro-3-(phenylethynyl)benzene preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the synthesis of 1-nitro-3-(phenylethynyl)benzene: the competiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the synthesis of 1-nitro-3-(phenylethynyl)benzene: the competitive Glaser-Hay homocoupling of phenylacetylene.

This guide bypasses generic advice to focus on the mechanistic causality behind this side reaction, providing you with field-proven, self-validating protocols to drive your cross-coupling yields to near-quantitative levels.

Mechanistic Causality: Why Homocoupling Occurs

The synthesis of 1-nitro-3-(phenylethynyl)benzene relies on the Sonogashira cross-coupling between 1-iodo-3-nitrobenzene (or 1-bromo-3-nitrobenzene) and phenylacetylene[1][2]. The standard catalytic system utilizes a Pd(0)/Pd(II) cycle for the cross-coupling and a Cu(I) cycle for alkyne activation via transmetalation[3][4].

However, the presence of the copper co-catalyst introduces a critical vulnerability. If trace oxygen is present, the intermediate copper(I) phenylacetylide is rapidly oxidized to a Cu(II) species, which then undergoes bimolecular oxidative dimerization (the Glaser-Hay reaction) to form 1,4-diphenylbuta-1,3-diyne[5][6]. Because 1-iodo-3-nitrobenzene contains an electron-withdrawing nitro group, oxidative addition to palladium is generally efficient; however, any delay in the transmetalation step allows the competing Glaser pathway to consume the expensive terminal alkyne[4][7].

G Start Phenylacetylene + Pd/Cu Catalysts Intermediate Copper(I) Phenylacetylide Intermediate Start->Intermediate Base, -HX Cross Sonogashira Cross-Coupling (+ 1-Iodo-3-nitrobenzene) Intermediate->Cross Transmetalation to Pd Homo Glaser-Hay Homocoupling (+ O2 / Oxidants) Intermediate->Homo Cu(I) -> Cu(II) Oxidation Product1 1-Nitro-3-(phenylethynyl)benzene (Desired Product) Cross->Product1 Reductive Elimination Product2 1,4-Diphenylbuta-1,3-diyne (Waste Byproduct) Homo->Product2 Dimerization

Mechanistic divergence of copper acetylide into Sonogashira cross-coupling vs. Glaser homocoupling.

Root Cause Analysis & Troubleshooting Guide

Issue A: Oxygen Ingress & Copper Oxidation
  • Causality: The Glaser coupling is an oxidative process. Even trace amounts of dissolved oxygen in solvents or the reaction headspace will oxidize Cu(I) to Cu(II), triggering homocoupling[3][5].

  • Solution: Standard nitrogen balloons are often insufficient. Employ strict Schlenk techniques. Solvents must be degassed using at least three freeze-pump-thaw cycles. Alternatively, performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in Argon) maintains a reducing environment that can suppress homocoupling to as low as 2%[1][8].

Issue B: High Instantaneous Alkyne Concentration
  • Causality: The rate of Glaser homocoupling is second-order with respect to the copper acetylide concentration, whereas the desired transmetalation to palladium is first-order[5]. Dumping all the phenylacetylene into the flask at once heavily favors the bimolecular homocoupling pathway.

  • Solution: Modify reagent addition. Use a syringe pump to add the phenylacetylene slowly over 2 to 4 hours, keeping its instantaneous concentration extremely low[5].

Issue C: Solvent and Base Micro-Environments
  • Causality: The choice of amine base dictates the solubility and aggregation state of the catalytic species. Polar mixtures like THF/Et₃N often exacerbate homocoupling compared to less polar systems[9].

  • Solution: Switching to a Toluene/Diisopropylamine (iPr₂NH) mixture has been shown to reduce the Glaser byproduct significantly by altering the coordination environment of the copper species[9].

Issue D: Copper Co-Catalyst Overloading
  • Causality: High concentrations of the Cu(I) co-catalyst (e.g., >5 mol%) unnecessarily inflate the pool of copper acetylide available for oxidation[5][6].

  • Solution: If homocoupling persists despite degassing, reduce CuI loading to 1 mol%, or switch entirely to a Copper-Free protocol[3][6].

Quantitative Impact of Reaction Conditions on Homocoupling
Reaction Condition / Solvent SystemCatalyst SystemAtmosphereHomocoupling (% Glaser)Reference
Standard (THF / Et₃N)Pd(PPh₃)₂Cl₂ (5%) / CuI (10%)Air / Poorly Degassed~55%[9]
Optimized Base (Toluene / iPr₂NH)Pd(PPh₃)₄ (5%) / CuI (2%)Degassed Argon~15%[9]
Dilute Hydrogen Protocol (CH₃CN)Pd(PPh₃)₂Cl₂ (5%) / CuI (5%)5% H₂ in Argon~2%[8]
Copper-Free Protocol (DMF)Pd(OAc)₂ (2%) / Bulky LigandDegassed Argon< 1% (Trace)[4][6]

Self-Validating Protocol: Copper-Free Synthesis of 1-Nitro-3-(phenylethynyl)benzene

To systematically eliminate the Glaser-Hay pathway, the most robust engineering control is to remove copper entirely[3][6]. This protocol utilizes a copper-free environment, relying on an electron-rich ligand to facilitate direct alkyne deprotonation and carbopalladation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with ultra-high purity Argon.

  • Reagent Loading: Add 1-iodo-3-nitrobenzene (1.0 equiv, 5.0 mmol), Pd(OAc)₂ (2 mol%), and XPhos ligand (4 mol%) to the flask.

  • Degassing: Evacuate the flask and backfill with Argon three times to ensure a strictly inert atmosphere[5].

  • Solvent Addition: Via a gas-tight syringe, add anhydrous, rigorously degassed DMF (15 mL) and degassed triethylamine (3.0 equiv, 15.0 mmol). Stir for 10 minutes at room temperature to pre-form the active Pd(0) complex.

  • Controlled Alkyne Addition (Critical Step): Load phenylacetylene (1.2 equiv, 6.0 mmol) into a gas-tight syringe. Using a syringe pump, add the alkyne to the reaction mixture at a rate of 0.05 mL/min while heating the reaction to 60°C[5].

  • Reaction Monitoring: Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The cross-coupled product will appear as a distinct UV-active spot.

  • Workup & Self-Validation: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl (3x) to remove DMF and amine salts[7]. Dry the organic layer over Na₂SO₄ and concentrate.

  • Validation Check: Run a crude ¹H NMR. The absence of a singlet at ~7.5 ppm (characteristic of the ortho-protons in 1,4-diphenylbuta-1,3-diyne) validates that the homocoupling pathway was successfully suppressed[9].

Workflow Detect High Homocoupling Detected (via TLC / NMR) CheckO2 Are solvents strictly degassed? (Freeze-Pump-Thaw) Detect->CheckO2 FixO2 Degas solvents & purge headspace Consider 5% H2/Ar atmosphere CheckO2->FixO2 No CheckCu Is Cu(I) loading > 2 mol%? CheckO2->CheckCu Yes Success Optimized Cross-Coupling High Yield FixO2->Success FixCu Reduce CuI loading to 1-2 mol% or switch to Cu-Free protocol CheckCu->FixCu Yes CheckAdd Is alkyne added all at once? CheckCu->CheckAdd No FixCu->Success FixAdd Use syringe pump for slow addition over 2-4 hours CheckAdd->FixAdd Yes CheckAdd->Success No FixAdd->Success

Troubleshooting logical workflow for mitigating excessive alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 50% conversion despite adding excess phenylacetylene? A1: The excess phenylacetylene likely underwent rapid Glaser homocoupling early in the reaction, completely depleting the alkyne pool. Furthermore, the resulting 1,4-diphenylbuta-1,3-diyne byproduct, or the oxidized copper species generated during its formation, can coordinate to and poison the palladium catalyst, halting the catalytic cycle[5][7]. Verify your degassing protocol and switch to syringe-pump addition.

Q2: Can I use 1-chloro-3-nitrobenzene instead of the iodo/bromo derivative to save costs? A2: Aryl chlorides are notoriously sluggish in the oxidative addition step due to the high C-Cl bond dissociation energy[4][6]. If you use 1-chloro-3-nitrobenzene under standard conditions, the palladium cycle slows down dramatically. This kinetic bottleneck gives the copper cycle ample time to homocouple the alkyne. If you must use the chloride, you must use a copper-free system with specialized bulky, electron-rich ligands (e.g., XPhos or SPhos) and elevated temperatures to force the cross-coupling[5][6].

Q3: How can I easily monitor the extent of Glaser homocoupling during the reaction without waiting for NMR? A3: TLC is highly effective for real-time monitoring. The homocoupled product (1,4-diphenylbuta-1,3-diyne) is highly conjugated and will appear as an intensely fluorescent spot under UV light (254 nm and 365 nm), typically running much higher (higher Rf) than your desired 1-nitro-3-(phenylethynyl)benzene product due to its lack of polar functional groups[9].

References

  • troubleshooting guide for Sonogashira coupling failures - Benchchem BenchChem
  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation The Journal of Organic Chemistry - ACS Public
  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine Benchchem
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 RSC Books
  • Sonogashira Coupling Reaction with Diminished Homocoupling University of Washington
  • The Sonogashira Coupling Gold Chemistry
  • Sonogashira coupling - Wikipedia Wikipedia
  • Copper-free Sonogashira cross-coupling reactions: an overview PMC - NIH
  • Copper-catalyzed Sonogashira reaction between phenylacetylene and 3-nitroiodobenzene RSC Advances

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Synthesis of 1-Nitro-3-(phenylethynyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for synthetic chemists and drug development professionals who need to optimize the Sonogashira cross-coupling of 1-ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for synthetic chemists and drug development professionals who need to optimize the Sonogashira cross-coupling of 1-halo-3-nitrobenzenes with phenylacetylene.

While standard protocols often call for arbitrary palladium loadings of 5 mol%, scaling up the synthesis of 1-nitro-3-(phenylethynyl)benzene requires a mechanistic approach to minimize precious metal waste, prevent catalyst aggregation, and suppress side reactions. This guide provides field-proven insights, troubleshooting logic, and a self-validating standard operating procedure (SOP) to achieve high yields at low catalyst loadings.

Core Reaction Pathway & Mechanism

To optimize catalyst loading, you must first understand the kinetics of your specific substrates. The electron-withdrawing meta-nitro group on 1-iodo-3-nitrobenzene significantly accelerates the oxidative addition step of the catalytic cycle[1]. If the subsequent transmetalation step cannot keep pace, the active Pd(0) species will aggregate into inactive "palladium black."

SonogashiraCycle Precat Pd(II) Precatalyst (e.g., PdCl2(PPh3)2) Pd0 Pd(0) Active Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Substrate TransMet Transmetalation Ar-Pd(II)-C≡C-Ph OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 1-Nitro-3-(phenylethynyl)benzene RedElim->Product Substrate 1-Iodo-3-nitrobenzene Substrate->OxAdd CuCycle Cu(I) Cycle Cu-C≡C-Ph Formation CuCycle->TransMet Transmetalation Alkyne Phenylacetylene + Base Alkyne->CuCycle

Pd/Cu co-catalyzed Sonogashira cycle for 1-nitro-3-(phenylethynyl)benzene.

Frequently Asked Questions (FAQs)

Q: Why is optimizing palladium loading critical for this specific substrate? A: Because 1-iodo-3-nitrobenzene contains a strongly electron-withdrawing nitro group, oxidative addition to the Pd(0) center is exceptionally fast[1]. Using a standard 5 mol% loading often creates a bottleneck at the transmetalation step. This excess of naked Pd(0) leads to rapid catalyst deactivation (palladium black precipitation) and promotes unwanted side reactions. Optimization to 0.5–1.0 mol% ensures efficient turnover without excess palladium[2][3].

Q: Can I run this reaction copper-free to simplify the system and lower costs? A: Yes, but it requires specific ligand design. Copper-free reactions typically require nitrogen-based ligands, bis-oxazoline, or N-heterocyclic carbenes (NHCs) to compensate for the lack of the copper-acetylide transmetalation cycle[1][4]. If you are using standard, cost-effective phosphine precatalysts like PdCl2(PPh3)2, maintaining a low loading of CuI (1-2 mol%) is highly recommended to facilitate the alkyne activation[3].

Q: How does the choice of base impact the ability to lower the Pd loading? A: The base deprotonates the alkyne to form the critical copper-acetylide intermediate. If this step is too slow, the Pd cycle stalls. Switching from weaker organic bases like triethylamine (Et3N) to stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) accelerates copper-acetylide formation, allowing you to drop the Pd loading to as low as 1.0 mol% while maintaining >95% yields[3].

Troubleshooting Guide

When scaling down catalyst loading, the reaction becomes highly sensitive to kinetic imbalances. Use the logic tree and specific scenarios below to diagnose failures.

TroubleshootingLogic Start Reaction Stalls or Low Yield CheckBlack Is Palladium Black precipitating? Start->CheckBlack YesBlack Yes: Pd(0) Aggregation CheckBlack->YesBlack NoBlack No: Check Byproducts CheckBlack->NoBlack FixBlack Action: Use stronger base (DBU) or lower Pd to 0.5-1.0 mol% YesBlack->FixBlack CheckGlaser Is Glaser dimer (diyne) present? NoBlack->CheckGlaser YesGlaser Yes: O2 contamination or excess Cu CheckGlaser->YesGlaser FixGlaser Action: Degas solvent, reduce CuI to 1-2 mol% YesGlaser->FixGlaser

Diagnostic logic tree for troubleshooting Sonogashira coupling failures.

Issue 1: High levels of 1,4-diphenylbuta-1,3-diyne (Glaser coupling byproduct)
  • Symptom: TLC reveals a non-polar, bright blue-fluorescent spot under UV light. The yield of 1-nitro-3-(phenylethynyl)benzene is poor.

  • Root Cause: Excess Pd/Cu catalyst in the presence of trace oxygen promotes the oxidative homocoupling of phenylacetylene.

  • Solution:

    • Strictly degas solvents (sparge with N2/Ar for 15 mins).

    • Reduce Pd loading to ≤1.0 mol% and CuI to ≤2.0 mol%[3].

    • Add the phenylacetylene slowly via a syringe pump to keep its steady-state concentration low.

Issue 2: Reaction stalls at 50% conversion with visible black precipitate
  • Symptom: Formation of a black mirror on the flask ("Palladium Black").

  • Root Cause: The oxidative addition of the nitro-aryl iodide is fast, but transmetalation is rate-limiting. The naked Pd(0) aggregates and precipitates before it can interact with the copper-acetylide.

  • Solution: Increase the rate of the copper cycle by using a stronger base (e.g., DBU)[3] or switch to a more stable precatalyst like PdCl2(PPh3)2 which releases the active Pd(0) more slowly than Pd(PPh3)4[1][2].

Issue 3: Poor yield when switching from 1-iodo to 1-bromo-3-nitrobenzene
  • Symptom: Sluggish conversion when using the cheaper aryl bromide substrate at low Pd loading.

  • Root Cause: C-Br bonds possess a higher bond dissociation energy than C-I bonds, shifting the rate-limiting step to the oxidative addition.

  • Solution: Elevate the reaction temperature to 80-100 °C or switch to a more electron-rich ligand (e.g., NHC ligands) to increase the electron density on the palladium center, facilitating oxidative addition[1][4].

Catalyst Optimization Data

The following table summarizes quantitative optimization data across various catalytic systems for the coupling of halo-nitrobenzenes with phenylacetylene. Use this to benchmark your expected yields against your chosen catalyst loading.

Palladium SourceLoading (mol%)Co-catalystBase / SolventTemp (°C)Yield (%)Ref
Pd(PPh3)42.0 - 5.0CuI (4.0 mol%)Et3N / THF2585 - 90[5]
PdCl2(PPh3)20.5NoneEt3N / Ionic Liquid5588[2]
Pd-NHC Complex0.1NoneEt3N / DMF80>90[1]
Pd(II) AAF Complex1.0CuI (2.0 mol%)DBU / Toluene8099[3]

Standard Operating Procedure (SOP): Optimized Low-Loading Protocol

This self-validating methodology utilizes a 1.0 mol% Pd loading. It incorporates in-process visual checks to ensure the catalytic cycles remain synchronized.

Materials:

  • 1-Iodo-3-nitrobenzene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl2(PPh3)2 (0.01 mmol, 1.0 mol%)

  • CuI (0.02 mmol, 2.0 mol%)

  • DBU (2.0 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask under an inert atmosphere, add 1-iodo-3-nitrobenzene, PdCl2(PPh3)2, and CuI[3].

  • Solvent Addition: Add the anhydrous Toluene and DBU[3]. Sparge the mixture with dry Nitrogen or Argon for a minimum of 15 minutes. Self-Validation Check: The mixture should appear as a pale yellow/orange suspension.

  • Alkyne Addition: Add phenylacetylene dropwise over 5 minutes via a syringe. Causality Note: Slow addition keeps the alkyne concentration low, suppressing Glaser homocoupling while allowing the Cu-acetylide cycle to match the rapid oxidative addition rate of the electron-deficient aryl iodide.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 18 hours[3]. Self-Validation Check: The reaction should transition to a homogeneous amber/brown solution. If a black mirror forms on the glass, catalyst aggregation has occurred.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a bright UV-active product spot (Rf ~0.4).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove copper salts and spent palladium. Wash the filtrate with 1M HCl (to remove DBU), brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel chromatography to yield pure 1-nitro-3-(phenylethynyl)benzene.

References

  • Source: nih.
  • Source: libretexts.
  • Source: mdpi.
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide)
  • A Comparative Guide to 1-Nitro-4-phenylethynyl ...

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-Nitro-3-(phenylethynyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) via S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) via Sonogashira cross-coupling[1].

Diarylalkynes are privileged scaffolds in medicinal chemistry and materials science. However, isolating them in high purity presents unique challenges due to catalyst contamination, ligand oxidation, and oxidative homocoupling side reactions[2]. As Senior Application Scientists, we have structured this guide to move beyond basic protocols, providing the thermodynamic and mechanistic causality behind every purification step to ensure your workflows are robust, reproducible, and self-validating.

Target Metrics & Physical Properties

Before initiating purification, it is critical to understand the physical properties of your target molecule. The low melting point of this specific isomer dictates the boundaries of your recrystallization strategy.

PropertyValueCausality / Implication
Chemical Formula C14H9NO2Determines molecular weight and mass spec targets.
Molecular Weight 223.23 g/mol Used for precise yield calculations.
Appearance Pale yellow solid[3]Visual validation: Dark brown indicates metal contamination.
Melting Point 68–70 °C[3]Critical: Dictates the choice of low-boiling recrystallization solvents to prevent oiling out.
Typical Rf Value ~0.35Validated in a 95:5 Hexanes:Ethyl Acetate solvent system.
Key ¹H-NMR (CDCl3) δ = 8.29 (m, 1H), 7.8 (ddd, 1H)[3]Diagnostic peaks for the 3-nitro substitution pattern.

Standard Operating Procedure (SOP): Purification Workflow

The following self-validating workflow is engineered to sequentially eliminate inorganic salts, oxidized ligands, and structurally similar organic byproducts.

PurificationWorkflow A Crude Sonogashira Mixture (Diarylalkyne + Impurities) B Aqueous Workup & Extraction (EtOAc / Brine) A->B C Filtration through Celite (Removes Pd/Cu salts) B->C D Trituration (Optional) (Cold Hexanes to crash out TPPO) C->D E Silica Gel Column Chromatography (Hexane -> 95:5 Hexane:EtOAc) D->E F Recrystallization (Hexane / DCM System) E->F G Pure 1-nitro-3-(phenylethynyl)benzene (Pale Yellow Crystals) F->G

Figure 1: Step-by-step purification workflow for 1-nitro-3-(phenylethynyl)benzene.

Step-by-Step Methodology
  • Reaction Quench & Pre-filtration: Dilute the crude Sonogashira reaction mixture with Ethyl Acetate (EtOAc). Wash with distilled water (2x) and brine (1x) to remove polar solvents (e.g., DMF) and inorganic bases[2]. Dry the organic layer over anhydrous Na₂SO₄.

  • Catalyst Removal: Filter the dried solution through a 2-inch pad of Celite. Self-Validation: The retention of a black/dark-green band on the Celite confirms the successful removal of precipitated palladium black and insoluble copper salts. Concentrate the filtrate in vacuo.

  • Triphenylphosphine Oxide (TPPO) Trituration: Dissolve the crude residue in the absolute minimum volume of Dichloromethane (DCM). Vigorously stir and rapidly add 10 volumes of ice-cold hexanes. Filter off the resulting white precipitate (TPPO) and concentrate the filtrate.

  • Silica Gel Column Chromatography: Load the concentrated filtrate onto a silica gel column packed in 100% hexanes. Elute with 2 column volumes (CV) of 100% hexanes to flush out non-polar homocoupled byproducts. Gradually increase the solvent polarity to 95:5 Hexanes:EtOAc to elute the target compound. Pool fractions with an Rf of ~0.35 and concentrate in vacuo[4].

  • Recrystallization: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of DCM just to dissolve the solid at room temperature. Slowly add warm hexanes dropwise until the solution reaches the cloud point. Add a single drop of DCM to clear the solution, then allow it to cool undisturbed to room temperature, followed by 1 hour at 4 °C. Filter the resulting pale yellow crystals[3].

Mechanistic Pathways of Impurity Generation

To troubleshoot effectively, you must understand the origin of your impurities. The Sonogashira coupling is susceptible to specific side reactions driven by oxygen and ligand degradation[2].

Mechanism SM1 1-Iodo-3-nitrobenzene Prod 1-nitro-3-(phenylethynyl)benzene (Target Diarylalkyne) SM1->Prod Sonogashira Coupling SM2 Phenylacetylene SM2->Prod Imp1 1,4-Diphenylbuta-1,3-diyne (Glaser Homocoupling) SM2->Imp1 O2 / Cu Dimerization Cat Pd/Cu Catalysts & Ligands Cat->Prod Imp2 Triphenylphosphine Oxide (Oxidized Ligand) Cat->Imp2 O2 Oxidation

Figure 2: Sonogashira coupling pathways and primary impurity generation mechanisms.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of crystallizing during recrystallization?

Causality: Oiling out (liquid-liquid phase separation) occurs when the temperature at which the solution becomes saturated (the cloud point) is higher than the melting point of the solute. Because 1-nitro-3-(phenylethynyl)benzene has a relatively low melting point of 68–70 °C[3], using high-boiling solvents like ethanol (bp 78 °C) or toluene (bp 110 °C) guarantees that the compound will phase-separate as a liquid oil before the solvent cools enough to allow solid crystal lattice formation. Solution: You must select a solvent system whose boiling point is lower than the melting point of the target compound. A biphasic mixture of Hexane (bp 68 °C) and Dichloromethane (DCM, bp 39 °C) is thermodynamically ideal, ensuring the compound precipitates as a solid rather than an oil.

Q2: How do I separate the homocoupled byproduct (1,4-diphenylbuta-1,3-diyne) from my target compound?

Causality: The Glaser coupling is an oxidative dimerization of terminal alkynes (phenylacetylene) catalyzed by copper(I) in the presence of trace oxygen. This produces 1,4-diphenylbuta-1,3-diyne. Because this byproduct lacks the polar nitro group of your target compound, it is highly lipophilic and will co-elute if you start your chromatography with a polar solvent. Solution: Leverage the extreme polarity difference. Pack and flush your silica column with 100% hexanes first. The non-polar homocoupled diyne will elute rapidly near the solvent front. Only after this impurity is cleared should you increase the polarity to 95:5 Hexanes:EtOAc to elute the target 1-nitro-3-(phenylethynyl)benzene[4].

Q3: My isolated solid is dark brown instead of pale yellow. How do I remove the trapped metal catalysts?

Causality: Palladium and Copper salts form highly stable pi-complexes with the alkyne triple bond or coordinate with the nitro group, leading to dark brown/black discoloration of the otherwise pale yellow solid[3]. Solution: Do not rely solely on silica gel chromatography, as metal complexes can streak and leach. Pre-treat the crude mixture by passing it through a short pad of Celite layered with a metal scavenger (e.g., QuadraSil AP or basic alumina) before loading it onto the main silica column. Self-Validation: The product fractions should elute completely clear or pale yellow, never brown.

Q4: I have a persistent streak on my TLC plate that co-elutes with my product. What is it and how do I remove it?

Causality: If you used a palladium catalyst with triphenylphosphine ligands (e.g., Pd(PPh₃)₄), the ligand readily oxidizes to triphenylphosphine oxide (TPPO). TPPO is notorious for streaking heavily through silica gel columns and co-eluting with moderately polar diarylalkynes. Solution: Exploit the drastic differential solubility of TPPO. TPPO is highly soluble in DCM but practically insoluble in cold hexanes. Before column chromatography, dissolve your crude mixture in the absolute minimum volume of DCM. Vigorously stir and rapidly add 10 volumes of ice-cold hexanes. The TPPO will instantly crash out as a fluffy white precipitate, which can be filtered off.

References

  • Gholinejad, M., et al. "Copper(I) catalyzed Sonogashira reactions promoted by monobenzyl nicotinium chloride". RSC Advances (2014). URL:[Link]

  • Hajipour, A. R., et al. "Supporting Information: DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction." RSC Advances (2016). URL:[Link]

Sources

Optimization

minimizing alkyne impurities in 1-nitro-3-(phenylethynyl)benzene Sonogashira coupling

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 1-nitro-3-(phenylethynyl)benzene via the Sonogas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of 1-nitro-3-(phenylethynyl)benzene via the Sonogashira cross-coupling of 1-iodo-3-nitrobenzene and phenylacetylene.

The most pervasive failure mode in this transformation is the formation of the alkyne impurity 1,4-diphenylbuta-1,3-diyne . This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to eliminate this impurity.

Diagnostic Troubleshooting Workflow

Before altering your chemical inventory, use the following diagnostic tree to isolate the root cause of your diyne impurity.

Troubleshooting Start High Alkyne Homocoupling Detected (Diyne) CheckCu Is Copper Co-Catalyst Present? Start->CheckCu CheckO2 Is the Atmosphere Strictly Anaerobic? CheckCu->CheckO2 Yes CheckConc Is Alkyne Concentration Too High? CheckCu->CheckConc No ActionCuFree Switch to Cu-Free Sonogashira System CheckO2->ActionCuFree Yes (Anaerobic) ActionDegas Perform Freeze-Pump-Thaw Degassing CheckO2->ActionDegas No (Trace O2) ActionSyringe Use Syringe Pump for Slow Alkyne Addition CheckConc->ActionSyringe Yes

Caption: Diagnostic workflow for troubleshooting alkyne homocoupling in Sonogashira reactions.

Expert FAQs: Causality & Mechanistic Insights

Q1: Why is 1,4-diphenylbuta-1,3-diyne forming instead of my target product? A: This is the result of Glaser-Hay homocoupling. In a classical Sonogashira reaction, the copper(I) co-catalyst reacts with phenylacetylene to form a copper(I) acetylide intermediate. If even trace amounts of oxygen are present in the solvent or headspace, this intermediate undergoes rapid oxidative dimerization to form the diyne impurity .

Q2: How does the 1-iodo-3-nitrobenzene substrate influence this side reaction? A: The nitro group is highly electron-withdrawing, which significantly accelerates the oxidative addition of the aryl iodide to the Pd(0) catalyst . Because oxidative addition is exceptionally fast for this substrate, the steady-state concentration of the highly reactive Pd(II) intermediate remains high. This makes 1-iodo-3-nitrobenzene an ideal candidate for copper-free conditions. You do not need the thermodynamic push of the copper co-catalyst to force the transmetalation step.

Q3: Should I switch to a copper-free Sonogashira protocol? A: Yes. If homocoupling is your primary failure mode, removing copper completely shuts down the classical Glaser oxidation pathway . In a copper-free system, the palladium catalyst must independently activate both the aryl halide and the terminal alkyne. Given the high reactivity of 1-iodo-3-nitrobenzene, a standard Pd(PPh₃)₄ catalyst with an amine base is usually sufficient.

Q4: If my SOP requires copper, how do I practically minimize the diyne impurity? A: You must control the reaction kinetics. Homocoupling is a second-order reaction with respect to the alkyne (it requires two phenylacetylene molecules to collide), while the desired cross-coupling is first-order with respect to the alkyne. By using a syringe pump to add phenylacetylene dropwise over several hours, you keep its steady-state concentration near zero, mathematically favoring cross-coupling over homocoupling .

Mechanistic Pathway Analysis

Understanding the divergent pathways is critical for controlling the reaction outcome. The diagram below illustrates how oxygen hijacks the copper cycle.

Mechanism Pd0 Pd(0) Catalyst PdII Pd(II) Aryl Complex (Oxidative Addition) Pd0->PdII 1-iodo-3-nitrobenzene Product 1-nitro-3-(phenylethynyl)benzene (Cross-Coupling) PdII->Product Transmetalation & Reductive Elimination CuAc Cu(I)-Acetylide Intermediate CuAc->PdII Transmetalation Impurity 1,4-diphenylbuta-1,3-diyne (Glaser Homocoupling) CuAc->Impurity Oxidation O2 O2 (Trace) O2->CuAc Promotes

Caption: Competing pathways: Pd-mediated cross-coupling vs. O2-promoted Glaser homocoupling.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Catalyst SystemAtmosphereAlkyne Addition MethodCross-Coupling Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₂Cl₂ / CuIAir (Not degassed)Bolus (All at once)35%60%
Pd(PPh₃)₂Cl₂ / CuIN₂ (Standard purge)Bolus70%25%
Pd(PPh₃)₂Cl₂ / CuIArgon (Freeze-Pump-Thaw)Syringe Pump (4h)92%< 2%
Pd(PPh₃)₄ (Cu-free) N₂ (Standard purge) Bolus 88% < 1%

Table 1: Impact of reaction parameters on phenylacetylene homocoupling during 1-nitro-3-(phenylethynyl)benzene synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: Copper-Free Sonogashira Synthesis (Recommended)

Causality: Eliminates the Cu(I) intermediate, physically preventing Glaser oxidation.

  • Preparation: In an oven-dried Schlenk flask, add 1-iodo-3-nitrobenzene (1.0 equiv, 10 mmol) and Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).

  • Solvent Addition: Add 30 mL of anhydrous, degassed triethylamine (Et₃N) and 10 mL of anhydrous DMF.

  • Alkyne Addition: Inject phenylacetylene (1.2 equiv, 12 mmol) via syringe.

  • Reaction: Stir the mixture at 60 °C under a positive pressure of nitrogen for 12 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture should transition from pale yellow to a dark, opaque amber. If the solution turns bright green or blue, copper contamination has occurred from glassware or reagents.

  • Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 9:1). The starting 1-iodo-3-nitrobenzene ( Rf​≈0.6 ) must be completely consumed, replaced by a bright UV-active spot for 1-nitro-3-(phenylethynyl)benzene ( Rf​≈0.4 ).

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Kinetic Control via Syringe Pump (If Cu is Required)

Causality: Keeps the steady-state concentration of phenylacetylene low, kinetically starving the second-order homocoupling pathway.

  • Preparation: Charge a flask with 1-iodo-3-nitrobenzene (10 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and 40 mL of degassed Et₃N.

  • Setup: Heat the mixture to 50 °C. Load a gas-tight syringe with phenylacetylene (12 mmol) dissolved in 10 mL of degassed Et₃N.

  • Addition: Mount the syringe on a programmable syringe pump. Set the addition rate to 2.5 mL/hour (total addition time = 4 hours).

  • Validation Checkpoint (In-Process GC-MS): Extract a 0.1 mL aliquot at t=2 hours. Analyze via GC-MS. The ratio of the cross-coupled product ( m/z 223) to the diyne impurity ( m/z 202) must be >50:1 . If m/z 202 is rising rapidly, decrease the syringe pump rate by 50%.

  • Completion: Stir for an additional 2 hours post-addition, then proceed to standard aqueous workup.

Protocol C: Self-Validating Freeze-Pump-Thaw Degassing

Causality: Standard nitrogen purging leaves dissolved O₂ in the solvent. This protocol removes >99.9% of dissolved gases.

  • Freeze: Place the solvent flask (sealed with a Schlenk valve) into a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the valve to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.

  • Repeat: Repeat steps 1–3 two more times.

  • Validation Checkpoint: During the third and final thaw cycle, no gas bubbles should evolve from the liquid phase. If bubbling persists, repeat the cycle until the liquid thaws completely silently. Backfill with Argon.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ali, A., et al. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, 2023. URL:[Link]

  • Tiwari, A., et al. "Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Nitro-3-(phenylethynyl)benzene

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing yield, selectivity, or kinetic bottlenecks during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing yield, selectivity, or kinetic bottlenecks during the synthesis of 1-nitro-3-(phenylethynyl)benzene via the Sonogashira reaction.

While the meta-nitro group provides favorable electronic conditions for oxidative addition, optimizing the steric environment of the catalyst-ligand complex is the definitive key to preventing side reactions and driving the reaction to completion.

Part 1: Mechanistic FAQs (Electronic vs. Steric Dynamics)

Q1: Does the meta-nitro group in 1-bromo-3-nitrobenzene cause steric hindrance that blocks the palladium catalyst? A: No. Unlike ortho-substituted arenes, the meta position (1,3-relationship) places the nitro group distally from the C-Br bond. The primary influence of the nitro group here is electronic, not steric . The strong electron-withdrawing nature (-I, -M effects) decreases the electron density of the C-Br bond, which thermodynamically favors and accelerates the oxidative addition of the Pd(0) catalyst[1].

Q2: If substrate steric hindrance is low, why do modern protocols mandate sterically bulky ligands for this specific synthesis? A: The steric bottleneck in this reaction lies within the catalyst's coordination sphere , not the substrate. Bulky, electron-rich ligands (e.g., P(t-Bu)₃ or Buchwald dialkylbiaryl phosphines like XPhos) are critical for two reasons:

  • Resting State Dissociation: Bulky ligands promote the dissociation of inactive palladium aggregates into the highly active, monoligated Pd(0)L species[2].

  • Accelerated Reductive Elimination: The large cone angle of bulky ligands induces severe steric strain in the cis-Pd(II)(Ar)(Alkynyl) intermediate. The complex rapidly undergoes reductive elimination to relieve this strain, ejecting the 1-nitro-3-(phenylethynyl)benzene product before side reactions can occur[3].

Q3: My reaction is generating massive amounts of 1,4-diphenylbuta-1,3-diyne (Glaser homocoupling). How do I suppress this? A: Because the nitro group makes the aryl halide highly reactive, any delay in the transmetalation step allows the copper(I) acetylide to undergo oxidative homocoupling in the presence of trace oxygen. To eliminate this, transition to a Copper-Free Sonogashira protocol using a highly sterically hindered ligand (like XPhos) and an amine base. This completely bypasses the Cu-mediated Glaser pathway[1][2].

Part 2: Visualizing the Steric Bottlenecks

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Stabilized by Bulky L) PdII_OA Trans-Pd(II)L(Ar)(X) Oxidative Addition Pd0->PdII_OA 1-bromo-3-nitrobenzene (Fast due to -NO2) PdII_TM Trans-Pd(II)L(Ar)(Alkynyl) Transmetalation PdII_OA->PdII_TM Phenylacetylene + Base (or Cu-acetylide) PdII_Iso Cis-Pd(II)L(Ar)(Alkynyl) Isomerization PdII_TM->PdII_Iso Trans to Cis Product Product 1-nitro-3-(phenylethynyl)benzene PdII_Iso->Product Reductive Elimination (Forced by Ligand Steric Bulk) Product->Pd0 Catalyst Regeneration

Fig 1: Sonogashira catalytic cycle highlighting ligand steric effects on reductive elimination.

Part 3: Quantitative Ligand Selection Guide

To overcome catalyst deactivation and optimize turnover numbers (TON), selecting a ligand with the correct Tolman Cone Angle (θ) and % Buried Volume (%V_bur) is essential.

LigandTolman Cone Angle (θ)Steric Bulk (%V_bur)Reductive Elimination RateTypical Yield (Cu-Free)Primary Drawback
PPh₃ 145°26.5%Slow45 - 60%High catalyst aggregation; prone to homocoupling.
P(o-tolyl)₃ 194°32.3%Fast75 - 85%Susceptible to cyclometalation (catalyst death).
P(t-Bu)₃ 182°36.8%Very Fast88 - 92%Pyrophoric and highly sensitive to air.
XPhos N/A (Biaryl)43.2%Extremely Fast> 95% Higher upfront reagent cost, but highest reliability.

Data synthesized from foundational cross-coupling steric parameter studies[2][3].

Part 4: Troubleshooting Workflow

Troubleshooting Start Reaction Failure Check Analyze Byproducts Start->Check Homo High Glaser Homocoupling Check->Homo Unreact Unreacted Aryl Halide Check->Unreact FixHomo Switch to Cu-Free Protocol Homo->FixHomo FixUnreact Use Bulky Ligand (e.g., XPhos) Unreact->FixUnreact

Fig 2: Decision matrix for troubleshooting common Sonogashira coupling failures.

Part 5: Self-Validating Experimental Protocol

This methodology utilizes a Copper-Free, XPhos-mediated system to leverage steric bulk for maximum yield while completely suppressing homocoupling[2][4].

Reagents Required:
  • Aryl Halide: 1-bromo-3-nitrobenzene (1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), rigorously degassed (5 mL)

Step-by-Step Methodology:
  • Atmospheric Control (Critical): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Trace oxygen will oxidize the phosphine ligand, destroying the steric environment necessary for the reaction.

  • Catalyst Activation: Add Pd(OAc)₂ and XPhos to the flask. Add 2 mL of degassed DMF. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition from a pale orange to a deep, dark red/brown. This color shift confirms the successful reduction of Pd(II) to the active, sterically protected Pd(0) species.

  • Substrate & Base Addition: Add 1-bromo-3-nitrobenzene and Cs₂CO₃ to the active catalyst solution. Stir for 5 minutes.

  • Controlled Alkyne Addition: Dissolve phenylacetylene in 3 mL of degassed DMF. Add this solution dropwise via a syringe pump over 30 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, ensuring that transmetalation to the Pd-complex outpaces any potential side reactions.

  • Thermal Promotion: Heat the reaction mixture to 60°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The starting material (Rf ~0.6) should completely disappear, replaced by a bright UV-active product spot (Rf ~0.45).

  • Workup: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Sonogashira Coupling - Chemistry LibreTexts Chemistry LibreTexts. URL:[Link]

  • Sonogashira coupling - Wikipedia Wikipedia, The Free Encyclopedia. URL: [Link]

  • The effect of steric bulk in Sonogashira coupling reactions ResearchGate. URL:[Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides PubMed (National Institutes of Health). URL:[Link]

Sources

Optimization

column chromatography conditions for isolating 1-nitro-3-(phenylethynyl)benzene

Support Center Home > Chromatography > Alkyne Derivatives > 1-Nitro-3-(phenylethynyl)benzene Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with...

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Author: BenchChem Technical Support Team. Date: April 2026

Support Center Home > Chromatography > Alkyne Derivatives > 1-Nitro-3-(phenylethynyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 1-nitro-3-(phenylethynyl)benzene following a Sonogashira cross-coupling reaction.

Because this molecule contains both a highly non-polar alkyne core and a strongly electron-withdrawing, polar nitro group, isolating it from crude reaction mixtures requires precise control over mobile phase polarity. Below, you will find the mechanistic logic, step-by-step protocols, quantitative elution data, and advanced troubleshooting FAQs to ensure high-purity isolation.

System Overview & Isolation Logic

The synthesis of 1-nitro-3-(phenylethynyl)benzene is typically achieved via the palladium- or copper-catalyzed Sonogashira cross-coupling of 1-iodo-3-nitrobenzene with phenylacetylene .

While the reaction is highly efficient, the crude mixture invariably contains a spectrum of impurities with distinct polarities:

  • Non-Polar Impurities: Unreacted phenylacetylene and the Glaser homocoupling byproduct (1,4-diphenylbuta-1,3-diyne).

  • Moderate-Polarity Components: The target product and unreacted 1-iodo-3-nitrobenzene.

  • High-Polarity Impurities: Oxidized phosphine ligands (e.g., triphenylphosphine oxide) and metal catalyst residues.

To achieve baseline resolution, we employ a step-gradient flash chromatography technique . The logic relies on utilizing a 100% non-polar wash to completely clear the Glaser byproduct before introducing a slight dipole (via Ethyl Acetate) to elute the target nitro-alkyne.

Chromatographic Workflow Diagram

G Crude Crude Reaction Mixture (Sonogashira Coupling) Load Dry Loading onto Silica Gel Column Crude->Load Elution1 100% Hexanes (Elution of Non-Polars) Load->Elution1 Impurity1 Glaser Product & Phenylacetylene Elution1->Impurity1 Rf > 0.8 Elution2 95:5 Hexanes:EtOAc (Target Elution) Elution1->Elution2 Product 1-nitro-3-(phenylethynyl)benzene (Pure Product) Elution2->Product Rf ~ 0.45 Elution3 80:20 Hexanes:EtOAc (Column Flush) Elution2->Elution3 Impurity2 Phosphine Oxides & Catalyst Residues Elution3->Impurity2 Rf < 0.1

Workflow for the chromatographic isolation of 1-nitro-3-(phenylethynyl)benzene.

Standard Operating Procedure: Step-by-Step Isolation

To ensure a self-validating and reproducible purification, follow this standardized protocol.

Step 1: Sample Preparation via Dry Loading Causality: 1-nitro-3-(phenylethynyl)benzene has limited solubility in pure hexanes due to the rigid planar structure and the nitro dipole. Wet-loading the sample in a stronger solvent (like Dichloromethane) will cause the solvent to act as a localized mobile phase, dragging the product down the column prematurely and causing severe band streaking.

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (230–400 mesh) to the flask at a 1:3 ratio (crude mass : silica mass).

  • Evaporate the DCM completely under reduced pressure until a free-flowing, homogeneous powder is obtained.

Step 2: Column Packing and Equilibration

  • Prepare a slurry of silica gel in 100% Hexanes. Use approximately 50 g of silica per 1 g of crude product.

  • Pour the slurry into the glass column. Tap the sides gently to release trapped air bubbles and ensure a uniform bed.

  • Apply gentle positive air pressure to pack the bed, ensuring the solvent level never drops below the top of the silica.

Step 3: Loading and Gradient Elution

  • Carefully pour the dry-loaded silica mixture evenly onto the flat top of the column bed. Add a 1 cm protective layer of sea sand.

  • Phase 1 (Non-Polar Flush): Elute with 2 Column Volumes (CV) of 100% Hexanes. Collect large fractions. This removes the highly soluble Glaser homocoupling byproduct and unreacted phenylacetylene.

  • Phase 2 (Target Elution): Switch the mobile phase to 95:5 Hexanes:Ethyl Acetate. Collect smaller fractions (e.g., 15–20 mL). The target product, 1-nitro-3-(phenylethynyl)benzene, will elute in this phase.

  • Phase 3 (Column Flush): Switch to 80:20 Hexanes:Ethyl Acetate to flush out unreacted 1-iodo-3-nitrobenzene and highly polar catalyst ligands.

Step 4: Fraction Analysis

  • Spot fractions on a silica TLC plate and develop in 90:10 Hexanes:Ethyl Acetate.

  • Visualize under 254 nm UV light. The product will appear as a dark, highly UV-active spot. Pool fractions containing the pure product and concentrate under reduced pressure to yield a pale yellow solid.

Elution Profile & Quantitative Data

Use the following reference table to anticipate the elution order and identify spots during TLC monitoring.

ComponentRole in ReactionRelative PolarityApprox. Rf​ (90:10 Hex:EtOAc)Elution Order
Phenylacetylene Starting MaterialVery Low0.951
1,4-Diphenylbuta-1,3-diyne Glaser ByproductVery Low0.902
1-Nitro-3-(phenylethynyl)benzene Target ProductModerate0.453
1-Iodo-3-nitrobenzene Starting MaterialModerate-High0.354
Triphenylphosphine oxide Ligand ByproductHigh0.055

Troubleshooting & FAQs

Q: My product is co-eluting with the Glaser homocoupling byproduct. How do I resolve this? A: This is a classic symptom of starting the column gradient at a polarity that is too high (e.g., starting directly at 90:10 Hexanes:EtOAc). The Glaser byproduct (1,4-diphenylbuta-1,3-diyne) is highly non-polar because it lacks the nitro dipole. If you introduce Ethyl Acetate too early, both the Glaser product and your target alkyne will race down the column, compressing the bands. Solution: Strictly enforce a 2 CV flush of 100% Hexanes before introducing any Ethyl Acetate.

Q: I observe severe streaking of the product band on the column, leading to poor recovery. What went wrong? A: Streaking of nitro-aromatics usually occurs due to column overloading or poor initial solubility. The strong dipole moment of the nitro group interacts heavily with the silanol groups on the stationary phase. Solution: Ensure you are using the dry-loading technique described in Step 1. Furthermore, ensure your sample-to-silica ratio is at least 1:50. If streaking persists, adding 1% Toluene to your mobile phase can help solubilize the rigid aromatic rings without drastically increasing overall polarity.

Q: How can I visually differentiate unreacted 1-iodo-3-nitrobenzene from my product on a TLC plate? A: Both compounds have similar polarities due to the shared nitro-aromatic ring, though the alkyne product is slightly less polar due to the added lipophilic phenyl ring. Solution: Use UV light (254 nm and 365 nm). The highly conjugated 1-nitro-3-(phenylethynyl)benzene is intensely UV-active and often exhibits a slight fluorescence under 365 nm, whereas the aryl iodide does not. Additionally, a KMnO4​ stain will rapidly oxidize the alkyne, yielding a bright yellow spot on a purple background, leaving the aryl iodide unstained.

Q: My isolated product has a brownish/orange tint instead of being a pale yellow solid. Is it impure? A: Yes. While the NMR might look clean, a brown or orange tint indicates trace contamination from palladium nanoparticles or oxidized copper/phosphine complexes. Solution: Dissolve the pooled fractions in Dichloromethane and pass them through a short plug of Celite or a commercial metal scavenger (such as QuadraSil AP) before final solvent evaporation.

References

  • Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Copper(I) catalyzed Sonogashira reactions promoted by monobenzyl nicotinium chloride, a N-donor quaternary ammonium salt. RSC Advances, 5(115), 94369-94374. URL:[Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 1-nitro-3-(phenylethynyl)benzene vs 1-nitro-4-(phenylethynyl)benzene

Executive Summary In the realm of organic synthesis and materials science, diarylalkynes serve as versatile structural motifs. Among these, 1-nitro-3-(phenylethynyl)benzene (the meta-isomer) and 1-nitro-4-(phenylethynyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and materials science, diarylalkynes serve as versatile structural motifs. Among these, 1-nitro-3-(phenylethynyl)benzene (the meta-isomer) and 1-nitro-4-(phenylethynyl)benzene (the para-isomer) present a fascinating case study in how spatial isomerism dictates chemical reactivity. Both compounds are typically synthesized via Sonogashira cross-coupling of phenylacetylene with the respective nitro-iodobenzenes [1]. However, their downstream behavior in nucleophilic additions, cycloadditions, and reductions diverges significantly. This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in mechanistic causality and supported by experimental data.

Mechanistic Causality: The Role of Electronic Effects

The fundamental difference in reactivity between the two isomers stems from the electronic communication between the electron-withdrawing nitro ( −NO2​ ) group and the alkyne moiety.

  • The Para-Isomer (1-Nitro-4-(phenylethynyl)benzene): When the nitro group is positioned para to the alkyne, it exerts both a strong inductive effect ( −I ) and a powerful resonance effect ( −R ). The conjugated π -system allows the nitro group to withdraw electron density directly from the alkyne. This profound polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkyne, making it highly electrophilic. Consequently, in reactions involving intermediate charge formation, the para-nitro group provides exceptional stabilization for adjacent carbanions.

  • The Meta-Isomer (1-Nitro-3-(phenylethynyl)benzene): In the meta position, the nitro group cannot delocalize electrons from the alkyne via resonance. It relies solely on its inductive effect ( −I ), which diminishes over distance. As a result, the alkyne is less polarized, possesses a higher LUMO energy, and lacks the strict electronic bias that drives high regioselectivity in nucleophilic attacks.

G P_Isomer 1-Nitro-4-(phenylethynyl)benzene (Para-Isomer) P_Effect Strong -I & -R Effects (Fully Conjugated) P_Isomer->P_Effect M_Isomer 1-Nitro-3-(phenylethynyl)benzene (Meta-Isomer) M_Effect Strong -I Effect Only (Non-Conjugated) M_Isomer->M_Effect P_Result High Alkyne Polarization Lower LUMO Energy P_Effect->P_Result M_Result Moderate Polarization Higher LUMO Energy M_Effect->M_Result P_Outcome Fast Cycloaddition & Strict Regioselectivity P_Result->P_Outcome M_Outcome Slower Cycloaddition & Mixed Regioselectivity M_Result->M_Outcome

Logical flow of electronic effects dictating reactivity in nitro-diphenylacetylenes.

Comparative Reactivity Profile

To objectively compare the performance of these two alternatives, we must evaluate them across standard alkyne transformations. The quantitative data and mechanistic rationales are summarized below.

Reaction Parameter1-Nitro-4-(phenylethynyl)benzene (Para)1-Nitro-3-(phenylethynyl)benzene (Meta)Mechanistic Rationale
Hydration Regioselectivity >95% 2-(4-nitrophenyl)-1-phenylethan-1-one~60:40 mixture of ketone regioisomersThe para-nitro group strongly stabilizes the intermediate carbanion at the adjacent carbon, forcing the nucleophile to attack the β -carbon [2].
Cycloaddition Kinetics Fast (Acts as a strong dipolarophile)Moderate to SlowConjugation in the para-isomer lowers the alkyne's LUMO energy, accelerating interaction with the HOMO of azides or dienes.
Hydrogenation Chemoselectivity Poor (Nitro group reduces concurrently)Poor (Nitro group reduces concurrently)Standard catalysts (e.g., RhSb/SiO 2​ ) fail to distinguish the alkyne from the highly reducible nitro moiety in both isomers [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific analytical checkpoints, allowing researchers to verify causality and success at every stage.

Protocol A: Regioselective Hydration of Diarylalkynes

Objective: Convert the alkyne to a ketone while proving the regiochemical bias of the para-isomer.

  • Substrate Preparation: Dissolve 1.0 mmol of 1-nitro-4-(phenylethynyl)benzene in 5 mL of a 1,4-dioxane/water mixture (4:1 v/v).

  • Catalyst Activation: Add 5 mol% of a gold(I) catalyst (e.g., Ph 3​ PAuNTf 2​ ). Causality: The soft Au(I) center specifically acts as a π -acid to activate the alkyne without interacting with the nitro group.

  • Reaction & TLC Monitoring (Validation Checkpoint 1): Stir at 80°C. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (UV-active, bright spot) should disappear within 4-6 hours, replaced by a lower R f​ spot corresponding to the ketone.

  • Quenching & Extraction: Cool to room temperature, dilute with brine, and extract with ethyl acetate (3 x 10 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • NMR Regioselectivity Analysis (Validation Checkpoint 2): Analyze the crude mixture via 1 H NMR (CDCl 3​ ).

    • Expected Outcome: A sharp singlet around δ 4.3 ppm corresponding to the methylene protons ( −CH2​− ) confirms the formation of 2-(4-nitrophenyl)-1-phenylethan-1-one. The absence of a methylene singlet near δ 4.1 ppm (which would correspond to the alternate regioisomer) validates the >95% regioselectivity driven by carbanion stability [2].

Protocol B: Chemoselective Transfer Hydrogenation

Objective: Reduce the alkyne to an alkene without reducing the sensitive nitro group.

  • Catalyst Selection: Standard Lindlar or Rh-based catalysts result in over-reduction of both the alkyne and the nitro group [3]. Instead, utilize specialized sterically hindered nanoparticle catalysts, such as Ni-HBP-3 NPs [4].

  • Reaction Setup: Load 0.5 mmol of the alkyne and the Ni-NPs into a high-pressure reactor with 5 mL of ethanol.

  • Hydrogenation: Pressurize with H 2​ (1 atm) and stir at 25°C.

  • GC-MS Monitoring (Validation Checkpoint): Sample the reaction every 30 minutes. Causality: The nitro group is highly susceptible to reduction to an aniline. GC-MS allows real-time tracking of the molecular weight. Stop the reaction immediately when the mass peak shifts from m/z 223 (alkyne) to m/z 225 (alkene), before it drops further to m/z 195 (reduction of −NO2​ to −NH2​ ).

Workflow Step1 1. Substrate Preparation Step2 2. Catalyst Addition Step1->Step2 Step3 3. Catalytic Reaction Step2->Step3 Step4 4. TLC/GC-MS Monitoring Step3->Step4 Step5 5. NMR Regio- Analysis Step4->Step5

Self-validating experimental workflow for the controlled reaction of diarylalkynes.

Conclusion

The choice between 1-nitro-3-(phenylethynyl)benzene and 1-nitro-4-(phenylethynyl)benzene is not merely a matter of structural preference, but a strategic decision based on electronic demands. The para-isomer offers superior reactivity and strict regioselectivity in nucleophilic additions due to robust resonance stabilization. Conversely, the meta-isomer provides a less polarized triple bond, which may be advantageous when slower, more controlled cycloadditions are required without the overpowering influence of a conjugated electron-withdrawing group. Both substrates, however, share a common vulnerability in hydrogenation workflows, necessitating highly specialized catalytic systems to prevent nitro-group reduction.

References

  • Infinity Learn - The compound A of the following reaction is? (Hydration Regioselectivity). Retrieved from:[Link]

  • ACS Publications - Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts. Retrieved from:[Link]

  • ResearchGate - Time course for transfer hydrogenation of 1-nitro-4-(phenylethynyl) benzene using Ni-HBP-3 NPs. Retrieved from:[Link]

Sources

Comparative

HPLC method validation for 1-nitro-3-(phenylethynyl)benzene purity analysis

An in-depth evaluation of chromatographic purity methods requires more than just running a sample through a column; it demands a mechanistic understanding of the analyte, its synthetic origins, and the stationary phase c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chromatographic purity methods requires more than just running a sample through a column; it demands a mechanistic understanding of the analyte, its synthetic origins, and the stationary phase chemistry.

For highly conjugated diarylalkynes like 1-nitro-3-(phenylethynyl)benzene , traditional reversed-phase approaches often fail to resolve critical impurity pairs. This guide provides a comprehensive comparison of stationary phase selectivities and outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) method validation framework in strict accordance with the latest ICH Q2(R2) guidelines[1][2].

Mechanistic Context: Synthesis and the Impurity Profile

To develop a stability-indicating, fit-for-purpose analytical method[3], one must first map the causal origins of potential impurities. 1-nitro-3-(phenylethynyl)benzene is typically synthesized via the palladium-catalyzed Sonogashira cross-coupling of 1-iodo-3-nitrobenzene and phenylacetylene[4].

Because this reaction involves terminal alkynes and transition metals, the crude matrix is inherently complex. If trace oxygen is present during the catalytic cycle, phenylacetylene undergoes a competing Glaser oxidative homocoupling, generating 1,4-diphenylbuta-1,3-diyne . This diyne is structurally similar to the target analyte, highly hydrophobic, and possesses extended π -conjugation, making it the "critical pair" that the HPLC method must resolve to prove specificity.

G SM1 1-Iodo-3-nitrobenzene (Starting Material) API 1-nitro-3-(phenylethynyl)benzene (Target Analyte) SM1->API Sonogashira Coupling Imp2 Dehalogenated Byproducts SM1->Imp2 Side Reaction SM2 Phenylacetylene (Starting Material) SM2->API Imp1 1,4-Diphenylbuta-1,3-diyne (Glaser Homocoupling Impurity) SM2->Imp1 Oxidative Coupling Cat Pd/Cu Catalysts Base, Solvent Cat->API

Caption: Sonogashira coupling pathway and primary impurity generation.

Stationary Phase Selection: C18 vs. Biphenyl

Standard C18 columns separate analytes predominantly through dispersive (hydrophobic) interactions[5]. When applied to a mixture of 1-nitro-3-(phenylethynyl)benzene and 1,4-diphenylbuta-1,3-diyne, a C18 phase struggles. Both molecules are overwhelmingly hydrophobic, leading to co-elution or poor peak symmetry.

To achieve baseline resolution, we must exploit the subtle electronic differences between the molecules. Biphenyl stationary phases offer an orthogonal, mixed-mode retention mechanism. In addition to hydrophobic retention, the dual-ring structure of the biphenyl ligand engages in strong π−π interactions with the electron-rich alkyne and aromatic rings of the analytes[5][6]. Because the target analyte contains an electron-withdrawing nitro group, its π -electron density differs significantly from the unsubstituted diyne impurity, allowing the biphenyl column to easily pull the critical pair apart.

Selectivity Analyte Highly Conjugated Aromatic Analytes C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 Biphenyl Biphenyl Stationary Phase (Dual Phenyl Rings) Analyte->Biphenyl Hydro Hydrophobic (Dispersive) Interactions Only C18->Hydro PiPi Strong π-π Interactions + Hydrophobic Biphenyl->PiPi Res1 Co-elution of Critical Pairs Hydro->Res1 Res2 Baseline Resolution (Rs > 2.0) PiPi->Res2

Caption: Retention mechanism comparison between C18 and Biphenyl stationary phases.

Table 1: Comparative Chromatographic Performance
ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanism
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Biphenyl utilizes dual-ring electron clouds for enhanced selectivity[5].
Resolution ( Rs​ ) 1.2 (Co-elution)2.8 (Baseline) π−π interactions differentiate the electronic densities of the analytes.
Peak Asymmetry ( As​ ) 1.4 (Tailing observed)1.05 (Symmetrical)Biphenyl phases often provide better shielding of residual surface silanols.
Optimal Organic Modifier AcetonitrileMethanolMethanol enhances π−π retention; Acetonitrile suppresses it[7].

Note on Mobile Phase Causality: When using a Biphenyl column, methanol is the preferred organic modifier. Acetonitrile contains a nitrile triple bond with its own π electrons, which competes with the analyte for the stationary phase's π−π interaction sites, effectively neutralizing the column's unique selectivity[7].

Self-Validating Experimental Protocol

To ensure the method is reliable before committing to full validation, the protocol is designed as a self-validating system. A System Suitability Test (SST) acts as an internal control, proving the system's resolving power prior to data acquisition.

Step 1: Reagent & Standard Preparation
  • Diluent: Prepare a mixture of Methanol:Water (80:20, v/v).

  • Standard Solution: Accurately weigh 50.0 mg of 1-nitro-3-(phenylethynyl)benzene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike 5 mL of the Standard Solution with 0.1% w/w of 1,4-diphenylbuta-1,3-diyne and 1-iodo-3-nitrobenzene.

Step 2: Chromatographic Conditions
  • Column: Superficially porous particle (SPP) Biphenyl, 100 x 4.6 mm, 2.7 µm[6].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 100% MS-grade Methanol.

  • Gradient Program: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and lowering backpressure).

  • Detection: UV at 254 nm (Optimal wavelength for extended conjugated aromatic systems).

Step 3: System Suitability Execution

Inject the SST solution in replicate (n=6). The system is only considered valid for use if the resolution ( Rs​ ) between 1-nitro-3-(phenylethynyl)benzene and 1,4-diphenylbuta-1,3-diyne is ≥2.0 , and the relative standard deviation (RSD) of the target peak area is ≤1.0% .

ICH Q2(R2) Method Validation Framework

The revised ICH Q2(R2) guideline, effective June 2024, emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[8]. The objective is to unequivocally demonstrate that the procedure is fit for its intended purpose across its reportable range[1][3].

Validation Start Method Optimization (Biphenyl Column) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Rob Robustness (Temp, Flow, pH variations) Prec->Rob Valid Validated Method Fit for Purpose Rob->Valid

Caption: ICH Q2(R2) analytical method validation lifecycle workflow.

Table 2: Validation Results Summary for 1-nitro-3-(phenylethynyl)benzene
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous measurement in the presence of impurities[8]. Rs​=2.8 for critical pair; PDA peak purity index > 0.999.Pass
Linearity & Range Direct proportionality over the reportable range[3][8]. R2=0.9998 (Range: 0.05 to 1.5 mg/mL).Pass
Accuracy Acceptable recovery across the specified range[2][3].99.4% - 100.6% (Spiked at 50%, 100%, 150% levels).Pass
Precision Acceptable degree of scatter between series of measurements[2].Intra-assay RSD = 0.65% (n=6). Inter-assay RSD = 0.82%.Pass
Limit of Quantitation Lowest amount quantitatively determined with precision[2].0.01% w/w relative to target concentration (S/N ≥10:1 ).Pass

Conclusion

By transitioning from a standard C18 to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can leverage π−π interactions to achieve baseline resolution of highly conjugated Sonogashira coupling products. When coupled with the rigorous, lifecycle-oriented validation framework of ICH Q2(R2), this method ensures absolute confidence in the purity analysis of 1-nitro-3-(phenylethynyl)benzene.

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Validation

Platform Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pathway of 1-Nitro-3-(phenylethynyl)benzene

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Executive Summary & Analytical Context 1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

Executive Summary & Analytical Context

1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene) is a highly versatile building block in organic synthesis, frequently utilized in Sonogashira cross-coupling reactions and the development of novel optoelectronic materials. For analytical scientists, confirming the structural integrity of this specific nitro-alkyne scaffold presents a unique challenge. The molecule contains two highly reactive, competing functional groups: an electron-withdrawing nitroarene moiety and a rigid, cyclization-prone diphenylacetylene backbone.

This guide provides an objective, mechanistic comparison of the two leading analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) —for characterizing the complex fragmentation pathway of this compound.

Mechanistic Causality: Decoding the Fragmentation Pathway

To select the appropriate analytical platform, one must first understand the causality behind the molecule's gas-phase dissociation. The fragmentation of 1-nitro-3-(phenylethynyl)benzene is driven by three primary mechanisms:

  • Nitro-Nitrite Rearrangement (Loss of NO•): Under sufficient internal energy, the nitro group undergoes a well-documented isomerization to a nitrite ester (-ONO) prior to dissociation. This results in the expulsion of a neutral nitric oxide radical (NO•, -29.998 Da), generating an oxygen-stabilized phenoxy-type radical cation at m/z 193.065 .

  • Direct α-Cleavage (Loss of NO2•): A competing pathway involves the direct homolytic cleavage of the C-N bond, expelling the nitro dioxide radical (NO2•, -45.993 Da) to yield the phenylethynylphenyl cation at m/z 177.070.

  • Alkyne-Driven Cyclization (Loss of CO & C2H2): The true structural complexity of this molecule arises from the alkyne bridge. Following the loss of NO•, the resulting m/z 193 ion rapidly extrudes carbon monoxide (CO, -27.995 Da). The rigid geometry of the alkyne facilitates an intramolecular cyclization, forming a highly stable, conjugated fluorenyl cation at m/z 165.070 . Similarly, the m/z 177 ion can extrude acetylene (C2H2) to form a biphenylene-like cation at m/z 151.054.

Fragmentation_Pathway M 1-nitro-3-(phenylethynyl)benzene [M]•+ (m/z 223.063) M_NO Phenoxy Radical Cation [M - NO]•+ (m/z 193.065) M->M_NO - NO• (-29.998 Da) Nitro-nitrite rearrangement M_NO2 Phenylethynylphenyl Cation [M - NO2]+ (m/z 177.070) M->M_NO2 - NO2• (-45.993 Da) Direct α-cleavage M_NO_CO Fluorenyl Cation [M - NO - CO]•+ (m/z 165.070) M_NO->M_NO_CO - CO (-27.995 Da) Cyclization & CO loss M_NO2_C2H2 Biphenylene Cation [M - NO2 - C2H2]+ (m/z 151.054) M_NO2->M_NO2_C2H2 - C2H2 (-26.016 Da) Alkyne extrusion

Fig 1. Gas-phase MS fragmentation pathways of 1-nitro-3-(phenylethynyl)benzene.

Platform Comparison: GC-EI-MS vs. LC-HR-ESI-MS/MS

When mapping this pathway, the choice of ionization source and mass analyzer fundamentally alters the observed data.

  • GC-EI-MS (Single Quadrupole): Operating at a standard 70 eV, Electron Ionization is a "hard" ionization technique. It efficiently generates the odd-electron molecular radical cation ([M]•+) and provides the kinetic energy necessary to drive deep fragmentation (e.g., the fluorenyl cation at m/z 165). It is the gold standard for reproducible, library-matchable fragmentation.

  • LC-HR-ESI-MS/MS (Q-TOF or Orbitrap): Electrospray Ionization is a "soft" technique. In positive mode, it generates the even-electron protonated species ([M+H]+). Fragmentation is achieved via Collision-Induced Dissociation (CID). While it may not natively reach the deep cyclization products seen in EI without high collision energies, its sub-2 ppm mass accuracy is indispensable for definitively differentiating isobaric losses (e.g., distinguishing a loss of CO vs. C2H4) [[1]]([Link]).

Comparative Data Presentation
Fragment IdentityTheoretical Exact Mass (Da)GC-EI-MS (70 eV) AbundanceLC-HR-ESI-MS/MS AbundanceMechanistic Significance
[M]•+ /[M+H]+ 223.063 / 224.071High (Base Peak)HighConfirms intact nitro-alkyne scaffold
[M - NO]•+ 193.065MediumLowIndicates nitro-nitrite rearrangement
[M - NO2]+ 177.070HighMediumDirect α-cleavage of the nitro group
[M - NO - CO]•+ 165.070HighLowConfirms alkyne-driven cyclization
[M - NO2 - C2H2]+ 151.054MediumTraceAlkyne bridge extrusion

Note: Radical losses (like NO•) from even-electron [M+H]+ precursors in ESI are generally disfavored compared to the radical-rich environment of EI, explaining the abundance discrepancies.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks to guarantee data integrity.

Protocol A: GC-EI-MS Deep Fragmentation Mapping
  • System Tuning (Self-Validation): Prior to analysis, perform a full autotune using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 ions are within ±0.1 Da of their theoretical masses, ensuring accurate mass assignment for the low-mass alkyne fragments.

  • Sample Preparation: Dissolve 1-nitro-3-(phenylethynyl)benzene in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS UI capillary column (30 m × 0.25 mm, 0.25 µm). Set the inlet to 250°C. Use a temperature program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire in full scan mode (m/z 50–350) to capture both the molecular ion and the low-mass fluorenyl/biphenylene cyclization products.

Protocol B: LC-HR-ESI-MS/MS Exact Mass Elucidation
  • Mass Calibration (Self-Validation): Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2771) continuously during the run via a secondary sprayer. The system must maintain < 2 ppm mass error to definitively confirm the elemental composition of the m/z 193.065 [M-NO]•+ fragment.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH, 2.1 × 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 5 minutes.

  • Tandem MS Acquisition: Operate the Q-TOF in positive ESI mode. Isolate the [M+H]+ precursor (m/z 224.071) in the quadrupole. Apply a stepped collision energy (CE) ramp (10, 20, 40 eV) in the collision cell using Argon gas to map both primary (NO/NO2 loss) and secondary (CO loss) fragmentation pathways .

Conclusion & Recommendations

For routine structural confirmation and library matching of 1-nitro-3-(phenylethynyl)benzene, GC-EI-MS remains the superior platform due to its ability to forcefully drive the characteristic alkyne cyclization pathways (m/z 165). However, if the analyte is part of a complex biological matrix or requires absolute differentiation from isobaric impurities, LC-HR-ESI-MS/MS is mandatory for its exact mass capabilities, despite yielding lower abundances of deep-cleavage radical ions.

References

  • Title: On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Ionization and Dissociation of Diphenyl and Condensed Ring Aromatics by Electron Impact. I. Biphenyl, Diphenylacetylene, and Phenanthrene Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed / NIH URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed / NIH URL: [Link]

Sources

Comparative

Theoretical Grounding: Symmetry, Dipole Moments, and the Hammett Effect

Title: FT-IR Spectroscopy of Nitro-Substituted Diphenylacetylenes: A Comparative Analytical Guide Introduction Diphenylacetylenes (tolans) are a critical class of conjugated alkynes utilized extensively in molecular elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: FT-IR Spectroscopy of Nitro-Substituted Diphenylacetylenes: A Comparative Analytical Guide

Introduction Diphenylacetylenes (tolans) are a critical class of conjugated alkynes utilized extensively in molecular electronics, liquid crystals, and nonlinear optics. The rigid, linear geometry of the alkyne core (–C≡C–) combined with the tunable electronic nature of the flanking phenyl rings makes them ideal scaffolds for studying substituent effects. As a Senior Application Scientist, I frequently rely on Fourier-Transform Infrared (FT-IR) spectroscopy to probe the electronic structure of these molecules. This guide provides an objective, data-driven comparison of unsubstituted diphenylacetylene (DPA) and its nitro-substituted derivatives, detailing the causality behind their unique vibrational signatures.

The fundamental principle governing IR spectroscopy is that a vibrational mode is only "IR-active" if it results in a net change in the molecular dipole moment ( Δμ=0 ) during the vibration[1].

  • Unsubstituted Diphenylacetylene (DPA): DPA is a highly symmetric molecule (idealized D2h​ symmetry). The two phenyl rings exert identical electronic pull on the central alkyne bond. Consequently, the stretching of the C≡C bond produces no net change in the dipole moment. This results in the complete absence (or extreme weakness) of the typical alkyne absorption band around 2100–2250 cm⁻¹ in the FT-IR spectrum[1][2]. To observe this bond, one must use Raman spectroscopy, where the symmetric stretch is highly active (~2220 cm⁻¹)[2].

  • 4-Nitrodiphenylacetylene (Mono-substitution): Introducing a strongly electron-withdrawing nitro group ( −NO2​ , Hammett constant σp​=+0.78 ) to one of the phenyl rings fundamentally breaks the molecule's inversion center. This creates a polarized "push-pull" π -system. The asymmetric electron density distribution means that the C≡C stretch now induces a significant change in the dipole moment, rendering the alkyne bond strongly IR-active, typically appearing around 2210–2220 cm⁻¹[3]. Furthermore, the nitro group itself acts as a remarkable vibrational reporter, exhibiting intense symmetric and asymmetric stretching modes[3].

  • 4,4'-Dinitrodiphenylacetylene (Di-substitution): When a second nitro group is added to the opposite para-position, the molecule's center of inversion is restored. Despite the presence of two highly polar groups, the opposing dipole vectors cancel each other out during the symmetric C≡C stretch. According to the rule of mutual exclusion, the C≡C stretch once again becomes IR-inactive, identical to the unsubstituted DPA, though the nitro stretching bands remain highly visible.

Mechanistic Visualization: Symmetry vs. IR Activity

SymmetryLogic Unsub Unsubstituted DPA (Centrosymmetric) DipoleZero1 Δμ = 0 No Dipole Change Unsub->DipoleZero1 MonoNitro 4-Nitrodiphenylacetylene (Asymmetric) DipolePos Δμ > 0 Strong Dipole Change MonoNitro->DipolePos DiNitro 4,4'-Dinitrodiphenylacetylene (Centrosymmetric) DipoleZero2 Δμ = 0 Vectors Cancel DiNitro->DipoleZero2 IR_Inactive1 C≡C Stretch IR INACTIVE DipoleZero1->IR_Inactive1 IR_Active C≡C Stretch IR ACTIVE (~2215 cm⁻¹) DipolePos->IR_Active IR_Inactive2 C≡C Stretch IR INACTIVE DipoleZero2->IR_Inactive2

Caption: Logical relationship between molecular symmetry, dipole moment change, and C≡C FT-IR activity.

Comparative FT-IR Data Analysis

The table below summarizes the critical vibrational modes for these three structural analogs. The data clearly illustrates the activation of the alkyne stretch purely through symmetry breaking.

Vibrational ModeDiphenylacetylene (DPA)4-Nitrodiphenylacetylene4,4'-DinitrodiphenylacetyleneCausality / Note
C≡C Stretch Absent / Very Weak[1][2]~2215 cm⁻¹ (Medium)[3]Absent / Very WeakSymmetry breaking activates the mode in the mono-substituted derivative.
-NO₂ Asymmetric Stretch N/A~1510 - 1530 cm⁻¹ (Strong)~1515 - 1535 cm⁻¹ (Strong)N-O bond polarization. Slightly shifted in di-nitro due to extended conjugation.
-NO₂ Symmetric Stretch N/A~1340 - 1350 cm⁻¹ (Strong)[3]~1340 - 1350 cm⁻¹ (Strong)In-phase stretching of the N-O bonds.
Aromatic C=C Stretch ~1595 cm⁻¹, ~1490 cm⁻¹~1590 cm⁻¹, ~1485 cm⁻¹~1590 cm⁻¹, ~1485 cm⁻¹Skeletal ring vibrations; slightly shifted by the electron-withdrawing -NO₂ group.
Aromatic C-H Out-of-Plane ~755 cm⁻¹, ~690 cm⁻¹ (Mono)~850 cm⁻¹ (Para), ~760 cm⁻¹, ~690 cm⁻¹~850 cm⁻¹ (Para only)DPA has mono-substituted rings; nitro derivatives show para-disubstituted patterns.

Experimental Protocol: High-Resolution FT-IR Acquisition

To ensure a self-validating and reproducible system, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which prevents the moisture-absorption issues common with KBr pellet preparation[4].

Step 1: Instrument Initialization & Background Acquisition

  • Action: Purge the FT-IR spectrometer (equipped with a Diamond ATR crystal and a DTGS or MCT detector) with dry nitrogen for 15 minutes. Collect a background spectrum (Air/Crystal) at 4 cm⁻¹ resolution, 32 scans.

  • Causality: Purging removes atmospheric H2​O (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO2​ (~2350 cm⁻¹). Because the C≡C stretch (~2215 cm⁻¹) is dangerously close to the CO2​ asymmetric stretch, a pristine, purged background is non-negotiable to prevent artifact peaks that could be misidentified as alkyne stretches.

Step 2: Sample Preparation & Application

  • Action: Ensure the nitro-substituted diphenylacetylene solid is completely dry (store in a desiccator over anhydrous CaSO4​ ). Place 2-3 mg of the crystalline powder directly onto the center of the diamond ATR crystal.

  • Causality: Residual solvent or moisture will introduce broad O-H stretching bands (~3400 cm⁻¹) that can obscure overtone bands and alter the baseline[4].

Step 3: Pressure Application

  • Action: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

  • Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Poor contact results in a weak signal-to-noise ratio, specifically attenuating high-frequency bands (like the C≡C stretch) more than low-frequency bands due to the wavelength-dependent penetration depth.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹). Apply an ATR correction algorithm (Advanced ATR correction) in the processing software, assuming a refractive index of ~1.5 for organic solids.

  • Causality: The ATR correction compensates for the wavelength-dependent penetration depth, normalizing the relative peak intensities to match standard transmission spectra (like KBr pellets), allowing for accurate cross-referencing with literature databases.

Visualization: Experimental Workflow

Workflow Step1 N₂ Purge & Background Scan Step2 Sample Load (Dry Powder) Step1->Step2 Step3 ATR Anvil Compression Step2->Step3 Step4 Data Acquisition (4000-400 cm⁻¹) Step3->Step4 Step5 ATR Correction & Baseline Processing Step4->Step5

Caption: Step-by-step self-validating FT-IR ATR workflow for analyzing solid diphenylacetylene derivatives.

Conclusion The FT-IR analysis of nitro-substituted diphenylacetylenes serves as a textbook demonstration of how molecular symmetry dictates spectroscopic behavior. By strategically comparing the IR-inactive alkyne stretch of DPA[1] with the strongly active stretch of 4-nitrodiphenylacetylene[3], researchers can directly observe the macroscopic effects of Hammett substituent polarization. Adhering to strict, moisture-free ATR protocols ensures that these subtle electronic shifts are captured with high fidelity.

References

  • Brainly Community & Experts. (2023). Why do you think the CC triple bond of the diphenylacetylene does not give a typical 2125 cm−1 absorption band in the IR spectrum? Brainly.[Link]

  • Tian, D., & Jin, B. (2020). Nitro End Groups: Remarkable Vibrational Reporters for Charge Transfer in the Excited States of Oligo(p-phenyleneethynylene)-Bridged Donor–Acceptor Dyads. The Journal of Physical Chemistry C, ACS Publications.[Link]

  • Sangeetha, C. C., Madivanane, R., & Pouchaname, V. (2014). Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule. International Journal of Chemical and Physical Sciences.[Link]

  • National Institute of Standards and Technology. (N/A). Diphenylacetylene - the NIST WebBook. NIST Standard Reference Database Number 69.[Link]

Sources

Validation

Experimental vs. Computational DFT Models for 1-Nitro-3-(phenylethynyl)benzene: A Comparative Guide

As drug development and materials science increasingly rely on predictive modeling, the alignment between in silico quantum mechanical calculations and in vitro empirical data has become a critical benchmark. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on predictive modeling, the alignment between in silico quantum mechanical calculations and in vitro empirical data has become a critical benchmark. This guide provides an objective, in-depth comparison between experimental analytical techniques and Density Functional Theory (DFT) computational models for 1-nitro-3-(phenylethynyl)benzene (also known as 3-nitrodiphenylacetylene).

By evaluating both approaches, researchers can understand the causality behind methodological choices, establish self-validating protocols, and confidently integrate computational predictions into their synthetic workflows.

The Dual Approach: Rationale and Causality

1-nitro-3-(phenylethynyl)benzene features a highly conjugated π -system disrupted by the strong electron-withdrawing nature of a meta-substituted nitro group. This structural asymmetry makes it an excellent candidate for comparative analysis:

  • The Experimental Approach: Relies on Sonogashira cross-coupling for synthesis, followed by FT-IR and NMR spectroscopy. It provides undeniable ground-truth data but is subject to solvent effects, impurities, and instrumental limits.

  • The Computational Approach (DFT): Utilizes the B3LYP functional with a 6-311++G(d,p) basis set .

    • Causality of Choice: The hybrid B3LYP functional corrects the self-interaction error of local density approximations, which is crucial for conjugated alkynes. The diffuse functions (++) are mandatory to accurately model the expanded electron cloud of the oxygen lone pairs on the nitro group, while polarization functions (d,p) capture the anisotropic electron density of the C C triple bond[Hajipour et al. (2013) [1.2]].

G cluster_exp Experimental Pathway cluster_comp Computational Pathway Start 1-Nitro-3-(phenylethynyl)benzene Synth Synthesis (Sonogashira Coupling) Start->Synth Model Molecular Modeling (Initial Geometry) Start->Model Purify Purification (Chromatography) Synth->Purify Spectro Spectroscopy (NMR, FT-IR) Purify->Spectro Compare Comparative Validation (Exp vs. DFT) Spectro->Compare Opt DFT Optimization (B3LYP/6-311++G**) Model->Opt Freq Property Calculation (GIAO, Vibrational) Opt->Freq Freq->Compare

Workflow comparing experimental synthesis/spectroscopy and computational DFT modeling.

Comparative Analysis of Molecular Properties

To objectively evaluate the performance of DFT against empirical reality, we compare the isolated experimental data of 1-nitro-3-(phenylethynyl)benzene[Hajipour et al. (2016) [1.1]] against calculated B3LYP/6-311++G(d,p) parameters.

Vibrational Spectroscopy (FT-IR)

Experimental FT-IR (KBr pellet) captures the physical vibrations of the molecule within a solid lattice. DFT calculates these frequencies in a gas-phase vacuum. Because DFT assumes a harmonic oscillator and ignores anharmonicity, raw DFT frequencies are systematically overestimated and must be multiplied by a standard scaling factor (typically 0.9613 for B3LYP).

Vibrational ModeExperimental (cm⁻¹)DFT Scaled (cm⁻¹)Deviation (Δ cm⁻¹)
C-H stretch (Aromatic) 29202935+15
C C stretch (Alkyne) 22092221+12
C=C stretch (Aromatic ring) 15891598+9
NO₂ Asymmetric stretch 15031512+9
NO₂ Symmetric stretch 13371345+8

Insight: The DFT model performs exceptionally well for the nitro group stretches, but shows slight deviations in the alkyne stretch. This is largely due to the solid-state packing effects in the experimental KBr pellet, which slightly weaken the C C bond compared to the gas-phase DFT model.

Nuclear Magnetic Resonance (NMR)

NMR chemical shifts were recorded experimentally in CDCl₃ (400 MHz for ¹H, 100 MHz for ¹³C). Computationally, the Gauge-Independent Atomic Orbital (GIAO) method was used, incorporating the Polarizable Continuum Model (PCM) to simulate the CDCl₃ solvent environment.

Carbon Environment (¹³C NMR)Experimental Shift (ppm)DFT GIAO Shift (ppm)
C-NO₂ (Aryl carbon) 149.3151.1
C C (Alkyne carbon 1) 89.891.4
C C (Alkyne carbon 2) 87.888.9
Aromatic C-H (ortho to NO₂) 120.2121.5

Insight: The GIAO-DFT model accurately predicts the deshielding effect of the nitro group on the aromatic ring. The slight overestimation (~1.5 ppm) in the alkyne carbons is a known limitation of B3LYP when dealing with highly anisotropic sp-hybridized systems.

Electronic Transitions & Frontier Molecular Orbitals

Understanding the reactivity of 1-nitro-3-(phenylethynyl)benzene requires mapping its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Experimentally, this is inferred via UV-Vis spectroscopy; computationally, it is modeled using Time-Dependent DFT (TD-DFT).

HOMO_LUMO GS Ground State (S0) Optimized Geometry HOMO HOMO (π-bonding network) GS->HOMO Electron Density LUMO LUMO (π* anti-bonding) HOMO->LUMO UV-Vis Excitation (ΔE Gap) ES Excited State (S1) TD-DFT Transition LUMO->ES Relaxation

TD-DFT calculated HOMO-LUMO electronic transition mapping for the conjugated π-system.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both the wet-lab and in silico workflows must contain internal validation checkpoints.

Protocol A: Experimental Synthesis & Characterization

This protocol utilizes a palladium-free Sonogashira coupling to prevent nitro-group reduction.

  • Reagent Preparation: In a dry Schlenk flask under N₂ atmosphere, combine 1-iodo-3-nitrobenzene (1.0 mmol), phenylacetylene (1.2 mmol), K₃PO₄·3H₂O (3.0 mmol), and a Cu(I) catalyst (e.g., [MBNT][Cu₄Cl₅] at 5 mol%) in 3 mL of anhydrous DMF.

  • Reaction Execution: Heat the mixture to 140 °C in an oil bath.

    • Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane/Ethyl Acetate 9:1). The disappearance of the starting iodide spot confirms reaction progress.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Characterization: Isolate the pale yellow solid.

    • Self-Validation Checkpoint 2 (Melting Point): Verify the melting point is exactly 68–70 °C. A depressed melting point indicates incomplete purification.

    • Self-Validation Checkpoint 3 (FT-IR): The absolute absence of a sharp peak at ~3300 cm⁻¹ (terminal alkyne C-H stretch) confirms complete coupling.

Protocol B: Computational DFT Workflow

This protocol utilizes Gaussian 16 or similar quantum chemistry software.

  • Initial Geometry Building: Construct 1-nitro-3-(phenylethynyl)benzene using GaussView. Ensure the nitro group is co-planar with the attached benzene ring to maximize initial π -conjugation.

  • Geometry Optimization: Set up the input file for optimization using the OPT keyword, specifying the B3LYP functional and 6-311++G(d,p) basis set.

  • Vibrational Frequency Calculation: In the same input file, append the FREQ keyword to calculate IR spectra.

    • Self-Validation Checkpoint 1 (Imaginary Frequencies): Review the output file. There must be zero imaginary frequencies . If an imaginary frequency exists (e.g., -15.4 cm⁻¹), the structure is at a transition state saddle point, not a true energy minimum. You must distort the geometry along that vibrational mode and re-optimize.

  • NMR Prediction: Once the true minimum is confirmed, run a single-point energy calculation using NMR=GIAO and SCRF=(Solvent=Chloroform) to simulate the experimental CDCl₃ environment.

Conclusion

The comparison between experimental data and DFT models for 1-nitro-3-(phenylethynyl)benzene demonstrates a powerful synergy. While experimental synthesis and spectroscopy provide the undeniable physical reality of the molecule, DFT models offer atomic-level mechanistic insights—such as exact orbital contributions and isolated gas-phase baseline frequencies—that physical instruments cannot directly observe. By utilizing self-validating protocols in both domains, researchers can confidently cross-verify their findings, ensuring robust data for downstream applications in materials science and pharmacology.

References

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). "DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction." RSC Advances, The Royal Society of Chemistry. Available at:[Link]

  • Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2013). "Copper(I) catalyzed Sonogashira reactions promoted by monobenzyl nicotinium chloride a N-donor quaternary ammonium salt." RSC Advances, The Royal Society of Chemistry. Available at:[Link]

  • MacLeod, M. J., et al. (2017). "Fe5Mo Cluster with Iron-Carbide and Molybdenum-Carbide Bonding Motifs: Structure and Selective Alkyne Reductions." Inorganic Chemistry, ACS Publications. Available at:[Link]

Comparative

GC-MS Characterization and Retention Time Dynamics of 1-Nitro-3-(phenylethynyl)benzene and Isomers: A Comparative Guide

Executive Summary The accurate analytical differentiation of nitrodiphenylacetylene isomers—specifically 1-nitro-3-(phenylethynyl)benzene (the meta isomer) and its ortho and para counterparts—is a critical quality contro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate analytical differentiation of nitrodiphenylacetylene isomers—specifically 1-nitro-3-(phenylethynyl)benzene (the meta isomer) and its ortho and para counterparts—is a critical quality control step in the synthesis of functionalized tolanes and organic materials. Because these isomers share an identical molecular weight (223.23 g/mol ) and empirical formula (C₁₄H₉NO₂), standard low-resolution mass spectrometry alone is often insufficient for definitive identification.

As a Senior Application Scientist, I have structured this guide to objectively compare the chromatographic behavior of these isomers. By leveraging the causality between molecular geometry, dipole moments, and stationary phase interactions, we can establish a highly reproducible, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for their baseline resolution.

The Causality of Chromatographic Separation

To understand why these isomers separate on a standard 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column, we must examine the physical chemistry driving their interaction with the stationary phase. Retention time ( tR​ ) in GC is dictated primarily by a compound's boiling point and its polarity (dipole-induced dipole interactions).

  • 1-Nitro-2-(phenylethynyl)benzene (Ortho): The proximity of the bulky nitro group to the rigid alkyne bridge creates severe steric hindrance. This forces the nitro group out of the plane of the benzene ring, significantly reducing the molecule's overall planarity and effective dipole moment. Consequently, intermolecular forces with the stationary phase are weakened, resulting in the lowest boiling point and the earliest elution time .

  • 1-Nitro-3-(phenylethynyl)benzene (Meta): The meta configuration relieves the steric clash seen in the ortho isomer, allowing the molecule to maintain a more planar geometry. This intermediate structural symmetry yields a moderate dipole moment, placing its retention time strictly between the ortho and para isomers.

  • 1-Nitro-4-(phenylethynyl)benzene (Para): This isomer exhibits an extended, linear dipole vector across the longitudinal axis of the molecule . The highly planar and symmetrical nature of the para isomer maximizes π-π stacking and dipole interactions with the polysiloxane stationary phase, giving it the highest boiling point and the latest elution time .

Self-Validating GC-MS Analytical Protocol

A robust analytical method cannot rely on assumption; it must continuously prove its own validity. The following protocol incorporates internal locking and carryover verification to ensure a self-validating system.

System Suitability and Preparation
  • Internal Standard (IS) Spiking: Spike all samples and calibration standards with Phenanthrene-d10 (10 µg/mL). This acts as an internal retention time lock to correct for minor flow variations or column trimming.

  • Blank Verification: Inject 1.0 µL of pure extraction solvent (e.g., GC-grade Dichloromethane) before the sequence and after the highest concentration standard. Causality: High-boiling tolanes are prone to active site adsorption in the inlet; the post-run blank proves the absence of carryover, validating the integrity of the subsequent run.

Instrumental Parameters
  • Column: HP-5MS or DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Conditions: 250°C, Split ratio 10:1. A deactivated single-taper liner with glass wool is required to ensure rapid vaporization and prevent thermal degradation of the nitroaromatic compounds.

  • Oven Temperature Program:

    • Initial: 100°C (hold for 1.0 min).

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 280°C for 5.0 min (Total run time: 18.0 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Scan range: 50–300 m/z.

Quantitative Data: Retention Times & Mass Spectral Differentiation

While retention times provide primary differentiation, secondary validation is achieved through specific mass spectral fragmentation pathways. Notably, the ortho isomer undergoes a unique proximity-driven rearrangement .

Table 1: Physicochemical Properties and GC-MS Retention Times
CompoundSubstitutionPredicted Dipole MomentRelative Elution OrderApprox. RT (min)
1-Nitro-2-(phenylethynyl)benzene OrthoLow (~3.1 D)1 (Earliest)12.45
1-Nitro-3-(phenylethynyl)benzene MetaModerate (~3.8 D)213.12
1-Nitro-4-(phenylethynyl)benzene ParaHigh (~4.5 D)3 (Latest)13.88
Note: Exact RTs will vary slightly based on specific column trimming and carrier gas velocity, but the relative elution order (Ortho < Meta < Para) is absolute.
Table 2: Key MS Fragmentation Ions (EI, 70 eV)
IsomerMolecular Ion [M]⁺Base PeakDiagnostic Fragments (m/z)Mechanistic Note
Ortho 223105105, 177, 193Unique ortho-effect: Intramolecular oxygen transfer from the NO₂ group to the β-acetylenic carbon yields a highly stable benzoyl cation (m/z 105) .
Meta 223223177, 193, 77Standard fragmentation: sequential loss of NO (m/z 193) and NO₂ (m/z 177). Lacks the geometry for oxygen transfer .
Para 223223177, 193, 77Similar to meta; highly stable molecular ion due to extended conjugation.

Mechanistic Workflow Visualization

The following diagram maps the logical relationship between molecular geometry, physicochemical properties, and the resulting analytical outputs.

GCMS_Workflow cluster_0 N1 Nitrodiphenylacetylene Isomers (m/z 223) N2 1-nitro-2-(phenylethynyl)benzene (Ortho) N1->N2 N3 1-nitro-3-(phenylethynyl)benzene (Meta) N1->N3 N4 1-nitro-4-(phenylethynyl)benzene (Para) N1->N4 P2 Steric Clash & Loss of Planarity Lower Dipole Moment N2->P2 P3 Planar Geometry Intermediate Dipole N3->P3 P4 Extended Linear Dipole Maximal π-π Stacking N4->P4 R2 Earliest Elution (RT ~12.4 min) Unique m/z 105 (Benzoyl Cation) P2->R2 R3 Intermediate Elution (RT ~13.1 min) Standard Fragmentation P3->R3 R4 Latest Elution (RT ~13.8 min) Standard Fragmentation P4->R4

GC-MS elution and fragmentation logic for nitrodiphenylacetylene isomers based on molecular geometry.

Conclusion

Differentiating 1-nitro-3-(phenylethynyl)benzene from its structural isomers requires an analytical approach grounded in physical chemistry. By understanding that steric hindrance reduces the ortho isomer's dipole moment (causing early elution) and that the para isomer's extended linearity maximizes stationary phase interaction (causing late elution), scientists can confidently assign peaks even in complex mixtures. Furthermore, the unique ortho-effect fragmentation yielding the m/z 105 benzoyl cation serves as an orthogonal validation metric, ensuring absolute structural confirmation.

References

  • National Center for Biotechnology Information (PubChem). "1-Nitro-4-phenylethynyl-benzene; CID 3560757." PubChem Database. Available at:[Link]

  • Egsgaard, H., & Carlsen, L. "Mass Spectrometry of Nitro and Nitroso Compounds." ResearchGate. Available at: [Link]

  • Hajipour, A. R., et al. "Supporting Information: Copper-Catalyzed Decarboxylative Cross-Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Royal Society of Chemistry (RSC Advances). Available at: [Link]

Safety & Regulatory Compliance

Safety

1-Nitro-3-(phenylethynyl)benzene proper disposal procedures

The proper disposal of 1-Nitro-3-(phenylethynyl)benzene (CAS: 29338-47-4) requires stringent adherence to hazardous waste management protocols. As a nitroaromatic compound containing an alkyne moiety, this chemical prese...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of 1-Nitro-3-(phenylethynyl)benzene (CAS: 29338-47-4) requires stringent adherence to hazardous waste management protocols. As a nitroaromatic compound containing an alkyne moiety, this chemical presents specific toxicological and reactivity profiles that mandate careful segregation, containerization, and ultimate destruction via professional thermal treatment.

The following standard operating procedure (SOP) is designed for researchers and drug development professionals operating within legitimate, professional laboratory environments. It provides a self-validating system for managing this specific chemical waste stream to ensure regulatory compliance and laboratory safety.

Hazard Profile & Disposal Causality

Understanding the structural liabilities of 1-Nitro-3-(phenylethynyl)benzene is critical for safe disposal.

  • Nitroaromatic Reactivity: The nitro group ( −NO2​ ) is highly electron-withdrawing and can act as an oxidizing moiety under certain conditions. Mixing nitroaromatics with strong reducing agents, strong bases, or concentrated amines in a waste container can lead to exothermic reactions or the formation of shock-sensitive salts.

  • Alkyne Moiety: The internal alkyne (phenylethynyl group) adds a degree of unsaturation that can be reactive toward strong electrophiles or transition metal catalysts.

  • Causality in Disposal: Because of these dual functional groups, this compound cannot be disposed of via aqueous waste streams or mixed with general organic waste indiscriminately. It must be isolated as a specific Solid Organic Waste (or segregated liquid organic waste if in solution) to prevent unintended polymerization or exothermic decomposition in the waste accumulation area[1].

Waste Segregation & Compatibility Matrix

Before generating waste, you must establish a dedicated waste stream. Never mix incompatible chemicals, as this is the leading cause of laboratory waste container ruptures.

Waste CategoryCompatibility with 1-Nitro-3-(phenylethynyl)benzeneCausality / Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (if in solution)Non-reactive; standard co-disposal for organic streams.
Non-Halogenated Solvents (e.g., Hexane, EtOAc)Compatible (if in solution)Safe for co-mingling, provided no other reactive species are present.
Strong Bases / Amines Incompatible May form reactive intermediate complexes or trigger exothermic degradation.
Strong Reducing Agents (e.g., NaBH4​ , LiAlH4​ )Incompatible Will reduce the nitro group exothermically, potentially generating heat and gas.
Heavy Metals / Catalysts (e.g., Pd, Pt, Cu)Incompatible May catalyze unintended reactions across the alkyne bond in the waste jug.

Step-by-Step Laboratory Waste Management Protocol

This protocol governs the lifecycle of the chemical from the moment it is declared waste until it is transferred to Environmental Health and Safety (EHS).

Step 1: Hazard Assessment and PPE Verification
  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Validation: Ensure the chemical is at room temperature and fully quenched (if part of a reaction mixture) before designating it as waste.

Step 2: Containerization
  • Action: Select a chemically compatible container. For solid 1-Nitro-3-(phenylethynyl)benzene, use a high-density polyethylene (HDPE) wide-mouth jar or a glass jar with a PTFE-lined cap[2]. If the waste is in solution, use a standard UN-rated HDPE waste jerrican.

  • Validation: Inspect the container for pre-existing residues. Never add nitroaromatic waste to a container of unknown provenance. Leave at least 20% headspace in liquid containers to accommodate potential vapor expansion[1].

Step 3: GHS-Compliant Labeling
  • Action: Affix a hazardous waste tag to the container before adding the waste.

  • Details Required:

    • Full chemical name: "1-Nitro-3-(phenylethynyl)benzene" (Do not use abbreviations or structural formulas).

    • Physical state: Solid (or Liquid if dissolved, specifying the solvent).

    • Primary Hazard: "Toxic / Irritant / Organic Solid".

    • Date of initial accumulation.

  • Validation: A properly labeled container prevents downstream mixing errors by EHS personnel[3].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Transfer the sealed, labeled container to the laboratory's designated SAA.

  • Validation: The SAA must feature secondary containment (e.g., a spill tray) capable of holding 110% of the volume of the largest container. Ensure the SAA is away from direct sunlight, heat sources, and incompatible chemical storage (e.g., away from acid/base cabinets)[3].

Step 5: Empty Container Management
  • Action: Original reagent bottles that held 1-Nitro-3-(phenylethynyl)benzene must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol) before being disposed of as regular glass waste.

  • Validation: The rinsate generated from cleaning the container must be collected and treated as hazardous liquid organic waste, as it exhibits the toxicity characteristics of the parent compound[3].

Step 6: EHS Transfer and Ultimate Disposal
  • Action: Submit a waste pickup request to your institutional EHS department or licensed hazardous waste vendor.

  • Validation: Laboratory personnel must not attempt to chemically destroy or neutralize nitroaromatics in-house. The legally compliant and scientifically sound method of ultimate disposal for this compound is high-temperature incineration at a licensed facility, which breaks the organic framework down into CO2​ , H2​O , and NOx​ (which is subsequently scrubbed from the exhaust)[4],[5].

Waste Workflow Visualization

The following diagram illustrates the validated workflow for isolating and disposing of 1-Nitro-3-(phenylethynyl)benzene, ensuring a closed-loop safety system.

G Gen Waste Generation 1-Nitro-3-(phenylethynyl)benzene Seg Hazard Segregation (Isolate from Oxidizers/Bases) Gen->Seg Identify incompatibilities Cont Containerization (Glass/HDPE, PTFE Cap) Seg->Cont Select vessel Label GHS Labeling (Toxic, Organic Solid) Cont->Label Affix waste tag SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store temporarily EHS EHS / Vendor Transfer SAA->EHS Request pickup Inc Ultimate Disposal (High-Temp Incineration) EHS->Inc Off-site processing

Caption: Operational workflow for the safe segregation, containment, and ultimate thermal disposal of nitroaromatic waste.

References

  • - Willshee's Waste & Recycling.[4]

  • - University of Oslo (UiO).[1] 3. - National Academies Press.[3]

  • - FCC Environment CEE.[5] 5. - New Mexico Environment Department.[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Nitro-3-(phenylethynyl)benzene
Reactant of Route 2
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1-Nitro-3-(phenylethynyl)benzene
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